molecular formula C15H21NO5 B558433 Boc-D-Tyr-OMe CAS No. 76757-90-9

Boc-D-Tyr-OMe

Número de catálogo: B558433
Número CAS: 76757-90-9
Peso molecular: 295.33 g/mol
Clave InChI: NQIFXJSLCUJHBB-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-D-Tyr-OMe, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIFXJSLCUJHBB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426793
Record name Boc-D-Tyr-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76757-90-9
Record name Boc-D-Tyr-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Tyr-OMe: Chemical Properties, Structure, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-tyrosine methyl ester (Boc-D-Tyr-OMe), a crucial amino acid derivative for peptide synthesis and the development of novel therapeutics. This document details its chemical and physical properties, molecular structure, and provides in-depth experimental protocols for its synthesis, purification, and incorporation into peptide chains.

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of a D-amino acid, such as D-tyrosine, is a key strategy to enhance the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of peptide-based drugs. The tert-Butoxycarbonyl (Boc) protecting group on the α-amino group is stable under a wide range of conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-tyrosine, where the amino group is protected by a tert-butoxycarbonyl group, and the carboxylic acid is esterified as a methyl ester.

Key Structural Features:

  • D-Stereochemistry: The alpha-carbon has a D-configuration, which provides resistance to enzymatic cleavage.

  • Boc Protecting Group: The tert-butoxycarbonyl group protects the alpha-amino group during peptide synthesis and is easily removed under acidic conditions.

  • Methyl Ester: The carboxyl group is protected as a methyl ester.

The chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₁NO₅[1][2]
Molecular Weight 295.33 g/mol [2][3]
Appearance White to off-white powder[1]
CAS Number 76757-90-9[1][2]
Melting Point 100-104 °C (for L-isomer)[4]
Optical Rotation [α]D²⁰ = -49 ± 2º (c=1 in CHCl₃)[1]
Solubility Soluble in common organic solvents like DMF, DCM, and Methanol.[5]
Purity ≥98% (HPLC)[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from D-tyrosine. The procedure involves two main steps: esterification of the carboxylic acid and protection of the amino group.

Step 1: Synthesis of D-Tyrosine Methyl Ester Hydrochloride

  • Reaction Setup: Suspend D-tyrosine in dry methanol.

  • Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise while stirring.

  • Reaction Completion: After the addition is complete, heat the reaction mixture under reflux for 3 hours.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude D-tyrosine methyl ester hydrochloride as a solid.

Step 2: Boc Protection of D-Tyrosine Methyl Ester

  • Reaction Setup: Dissolve the crude D-tyrosine methyl ester hydrochloride in a suitable solvent such as a mixture of dioxane and water or dichloromethane.

  • Basification: Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.

  • Boc Protection: Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]

  • Work-up: Remove the organic solvent under reduced pressure. If a biphasic system is used, separate the organic layer. Wash the organic layer with dilute acid (e.g., 0.5 M HCl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.[6]

Purification of this compound

The crude product can be purified by recrystallization or silica gel column chromatography.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate.

  • Slowly add a less polar co-solvent, like petroleum ether or hexane, until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the pure crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.[6]

Characterization Methods

High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the synthesized this compound.[6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 220 nm and 280 nm.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of this compound.[6]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[6]

  • Expected ¹H NMR Signals (based on L-isomer): Signals corresponding to the tert-butyl protons of the Boc group, the methyl protons of the ester, the α- and β-protons of the amino acid backbone, and the aromatic protons of the tyrosine side chain. For the L-isomer, characteristic shifts are observed around 1.41 ppm (s, 9H, (CH₃)₃), 2.87-3.08 ppm (m, 2H, CH₂Ar), 3.71 ppm (s, 3H, CH₃O), 4.47-4.60 ppm (m, 1H, CHN), 5.03 ppm (d, 1H, NH), 6.72 ppm (d, 2H, ArH), and 6.95 ppm (d, 2H, ArH).[7]

Applications in Peptide Synthesis

This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The general workflow for incorporating this amino acid into a peptide chain is outlined below.

Workflow for Boc-SPPS

The following diagram illustrates a single cycle of Boc-SPPS for the incorporation of an amino acid.

Boc_SPPS_Cycle Resin Peptide-Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization 2. Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling 3. Washing Washing Steps Coupling->Washing 4. Next_Cycle Next Cycle or Final Cleavage Washing->Next_Cycle 5.

A single cycle of Boc-SPPS.

Detailed Protocol for a Single Coupling Cycle:

  • Resin Swelling: The synthesis resin is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Boc Deprotection: The Boc protecting group from the N-terminus of the growing peptide chain is removed by treatment with a solution of 50% TFA in DCM.[8]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine with a base, typically 10% diisopropylethylamine (DIEA) in DMF.

  • Coupling: The carboxylic acid of the incoming Boc-amino acid (in this case, Boc-D-Tyr-OH, as the methyl ester is typically used for solution-phase synthesis or as the C-terminal residue) is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and then coupled to the free amine of the resin-bound peptide.

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products before proceeding to the next cycle.

Logical Workflow for Peptidomimetic Design

The use of this compound is a strategic decision in the design of peptidomimetics with improved pharmacological properties. The logical workflow is depicted below.

Peptidomimetic_Design_Workflow A Identify Lead Peptide (e.g., a natural ligand) B Rational Design: Strategic replacement of an L-amino acid with this compound building block A->B C Synthesis of Peptide Analog (using Boc-SPPS) B->C D Purification and Characterization (HPLC, Mass Spectrometry) C->D E Biological Activity Assessment (e.g., receptor binding, functional assays) D->E F Structure-Activity Relationship (SAR) and further optimization E->F

Workflow for peptidomimetic design.

Conclusion

This compound is a highly valuable reagent for chemists and pharmacologists. Its D-configuration provides a straightforward method to enhance peptide stability, a critical attribute for the development of peptide-based therapeutics. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their synthetic and drug discovery endeavors.

References

Boc-D-Tyr-OMe CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-D-tyrosine methyl ester (Boc-D-Tyr-OMe), a key building block in peptide chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis and application, and its role in the development of novel therapeutics.

Core Physicochemical Data

This compound is a derivative of the D-enantiomer of tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester protecting the carboxylic acid. These modifications make it a valuable reagent in solid-phase peptide synthesis (SPPS).

PropertyValueReference
CAS Number 76757-90-9[1]
Molecular Weight 295.33 g/mol [1]
Molecular Formula C₁₅H₂₁NO₅[1]
Appearance White to off-white powder[2]
Purity ≥98.0%[1][3]
Reaction Suitability Boc solid-phase peptide synthesis[1][2]
Storage Store at 0 - 8 °C[4]

Experimental Protocols

Detailed methodologies for the synthesis of related compounds and the application of Boc-protected amino acids in peptide synthesis are crucial for reproducible research.

Synthesis of Boc-Protected D-Tyrosine Derivatives

The synthesis of a related and functionally similar compound, Boc-D-Tyr(Me)-OH, is typically a two-step process starting from D-tyrosine. This involves the protection of the amino group with a Boc group, followed by the modification of the phenolic hydroxyl group. A generalizable protocol is as follows:

Step 1: Boc Protection of D-Tyrosine

  • Dissolution: Dissolve D-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.[5]

  • Basification: Add a base, for example, sodium bicarbonate (NaHCO₃), to the solution and stir until it is fully dissolved.[5]

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.[6]

  • Reaction: Allow the reaction to proceed at room temperature, typically for 12-24 hours.[6]

  • Work-up: After the reaction is complete, perform an acidic work-up by acidifying the aqueous solution to a pH of 2-3 with 0.5 M HCl.[6]

  • Extraction: Extract the product using an organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization.[6]

Step 2: O-Methylation of Boc-D-Tyr-OH (to yield Boc-D-Tyr(Me)-OH)

  • Dissolution: Dissolve the Boc-D-Tyr-OH product in a suitable solvent like DMF.

  • Basification: Add a base such as potassium carbonate.

  • Addition of Methylating Agent: Add a methylating agent, for instance, methyl iodide or dimethyl sulfate, dropwise to the mixture.[6]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[6]

  • Quenching and Extraction: Once the reaction is complete, quench it by slowly adding water and then extract the product with ethyl acetate.[6]

  • Purification: The crude product is purified by silica gel column chromatography to obtain the pure Boc-D-Tyr(Me)-OH.[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound and related D-amino acid derivatives are instrumental in Boc-chemistry SPPS. The D-configuration confers resistance to enzymatic degradation, which is a significant advantage for therapeutic peptides.[7][8]

One Cycle of Peptide Chain Elongation:

  • Resin Swelling: The synthesis begins by swelling the resin (e.g., Merrifield resin) in a suitable solvent like Dichloromethane (DCM).[7][9]

  • Boc Deprotection: The Boc protecting group on the resin-bound amino acid is removed using an acidic solution, typically 50% trifluoroacetic acid (TFA) in DCM.[7][9]

  • Neutralization: The resin is then neutralized with a base, such as 10% diisopropylethylamine (DIEA) in DMF, to prepare the N-terminal amine for the next coupling step.[7]

  • Amino Acid Coupling: The next Boc-protected amino acid (e.g., a derivative of this compound) is activated using a coupling reagent like HBTU or DIC and then added to the resin. The reaction is allowed to proceed for 1-2 hours.[7]

  • Washing: After the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and byproducts.[9] This completes one cycle, and the process is repeated to elongate the peptide chain.

Signaling Pathways and Experimental Workflows

The incorporation of D-amino acids like D-tyrosine can significantly impact the biological activity of peptides, particularly their interaction with cell surface receptors such as G-protein coupled receptors (GPCRs).

Generalized GPCR Signaling Pathway

Peptidomimetics developed using building blocks like this compound often target GPCRs, such as the opioid receptors. The binding of a peptide ligand to the receptor initiates a downstream signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Peptide Peptide Ligand (with D-Tyr) Peptide->Receptor binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers Peptidomimetic_Workflow A Identify Lead Peptide (e.g., Natural Ligand) B Rational Design: Replace L-Amino Acid with This compound derivative A->B C Synthesis of Peptidomimetic (via Boc-SPPS) B->C D Purification and Characterization (HPLC, MS) C->D E Biological Evaluation (e.g., Receptor Binding Assay) D->E Boc_SPPS_Workflow cluster_cycle One Synthesis Cycle Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Activated Boc-AA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for next Amino Acid Washing->Repeat Start Start with Resin-Bound Amino Acid Start->Deprotection Cleavage Final Cleavage from Resin and Purification Repeat->Deprotection Repeat->Cleavage

References

Synthesis of Boc-D-Tyr-OMe from D-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-α-(tert-Butoxycarbonyl)-D-tyrosine methyl ester (Boc-D-Tyr-OMe) from D-tyrosine. This compound is a valuable building block in peptide synthesis, particularly for the creation of modified peptides with enhanced stability and biological activity. This guide details the chemical reactions, experimental procedures, and key data associated with this synthesis.

Overview of the Synthesis Pathway

The synthesis of this compound from D-tyrosine is typically a two-step process. The first step involves the protection of the α-amino group of D-tyrosine with a tert-butyloxycarbonyl (Boc) group. The second step is the esterification of the carboxylic acid group to form the methyl ester.

Synthesis_Pathway D_Tyrosine D-Tyrosine Boc_D_Tyr_OH Boc-D-Tyr-OH D_Tyrosine->Boc_D_Tyr_OH (Boc)₂O, Base (e.g., NaHCO₃, TEA) Boc_D_Tyr_OMe This compound Boc_D_Tyr_OH->Boc_D_Tyr_OMe Esterification (e.g., SOCl₂/MeOH or MeI/Base) Boc_Protection_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification dissolve Dissolve D-Tyrosine and Base (e.g., NaHCO₃) in solvent (e.g., Dioxane/Water) cool Cool to 0°C dissolve->cool add_boc Slowly add (Boc)₂O cool->add_boc warm_stir Warm to RT and stir for 12-24h add_boc->warm_stir acidify Acidify with dilute HCl to pH 2-3 warm_stir->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization evaporate->purify One_Pot_Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification dissolve_base Dissolve K₂CO₃ in water add_ester_hcl Add D-Tyrosine methyl ester HCl dissolve_base->add_ester_hcl cool Cool in ice-water bath add_ester_hcl->cool add_boc Slowly add (Boc)₂O cool->add_boc add_etoh Add Ethanol add_boc->add_etoh stir Stir until reaction is complete (TLC) add_etoh->stir extract Extract with Ethyl Acetate stir->extract wash Wash with 1N HCl, water, and brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Concentrate under reduced pressure dry->evaporate wash_solid Wash solid with hexane and dry evaporate->wash_solid

An In-depth Technical Guide to the Solubility of Boc-D-Tyr-OMe in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Boc-D-Tyr-OMe
PropertyValue
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.34 g/mol
Appearance White to off-white powder
CAS Number 76757-90-9

Solubility Profile

Precise quantitative solubility data for this compound is limited. However, qualitative assessments from various sources indicate its general solubility characteristics. The compound is widely described as being soluble in common organic solvents used in peptide synthesis.

Qualitative Solubility of this compound
SolventChemical ClassPolarityExpected Qualitative Solubility
Dimethylformamide (DMF) AmidePolarSoluble
Dichloromethane (DCM) HalogenatedNonpolarSoluble
Dimethyl Sulfoxide (DMSO) SulfoxidePolarSoluble
Chloroform HalogenatedNonpolarSoluble
Ethyl Acetate EsterPolarSoluble
Acetone KetonePolarSoluble

It is important to note that "soluble" is a qualitative term. The actual concentration that can be achieved may vary depending on the specific grade of the solvent, temperature, and the presence of any impurities.

Quantitative Solubility of Related Compounds

To provide a frame of reference, the following table summarizes quantitative solubility data for compounds structurally similar to this compound. This information can be used to estimate the solubility of this compound and to guide solvent selection for experimental procedures.

CompoundSolventQuantitative Solubility
Boc-L-Tyrosine methyl ester DMSO100 mg/mL (338.60 mM)[1]
Boc-D-Tyr(Me)-OH DMSO100 mg/mL (338.60 mM)[2]
Boc-D-Tyr-OH DMSO100 mg/mL (355.48 mM)[3]
Boc-Tyr-OtBu DMSO100 mg/mL (296.38 mM)[4]

Disclaimer: The quantitative data presented above is for related compounds and should be used as a guideline only. Researchers are strongly encouraged to determine the precise solubility of this compound in their specific solvent systems experimentally.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the equilibrium solubility of this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound

  • A range of organic solvents (e.g., DMF, DCM, DMSO, Chloroform, Ethyl Acetate, Acetone)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume of a specific organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined experimentally.

  • Sample Separation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • For a more complete separation, centrifuge the vials at a high speed.

  • Sample Processing:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered saturated samples using a validated HPLC method.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the filtered saturated sample. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental Workflows

To further elucidate the practical application and investigation of this compound's solubility, the following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.

Solubility_Determination_Workflow prep Preparation of Saturated Solutions (Excess this compound in Solvent) equil Equilibration (Constant Temperature Shaking) prep->equil 24-72 hours sep Sample Separation (Centrifugation) equil->sep proc Sample Processing (Filtration of Supernatant) sep->proc analysis Analysis (HPLC) proc->analysis quant Quantification (Calibration Curve) analysis->quant result Equilibrium Solubility Data quant->result

Workflow for the experimental determination of solubility.

Peptide_Synthesis_Workflow start Start with Resin Support swell Resin Swelling in Solvent (e.g., DMF, DCM) start->swell deprotect Deprotection of Amino Group swell->deprotect wash1 Washing deprotect->wash1 couple Coupling of this compound (Dissolved in Coupling Solvent) wash1->couple wash2 Washing couple->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotect Yes end Final Cleavage and Purification repeat->end No

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

While precise, tabulated quantitative solubility data for this compound remains elusive in readily accessible literature, its qualitative solubility in common organic solvents like DMF, DCM, and DMSO is well-established. For research and development purposes where exact concentrations are critical, the experimental protocol provided in this guide offers a reliable method for determining its solubility in any solvent of interest. The workflows presented visually articulate the logical steps for both solubility determination and the application of this compound in its primary role as a building block in peptide synthesis, underscoring the practical importance of its solubility characteristics.

References

An In-depth Technical Guide to the Stability and Storage of Boc-D-Tyr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-butyloxycarbonyl-D-tyrosine methyl ester (Boc-D-Tyr-OMe). A thorough understanding of the chemical stability of this reagent is crucial for ensuring its integrity, obtaining reliable results in peptide synthesis, and other applications in drug discovery and development. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds and general principles of Boc-protecting group chemistry to provide a robust framework for its handling and storage.

Chemical Structure and Properties

This compound is a protected derivative of the non-proteinogenic amino acid D-tyrosine. The tert-butyloxycarbonyl (Boc) group on the alpha-amino function is an acid-labile protecting group, which is a cornerstone of the Boc strategy in solid-phase peptide synthesis (SPPS). The methyl ester protects the C-terminal carboxylic acid.

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₅
Molecular Weight295.33 g/mol
AppearanceWhite to off-white solid/powder[1]
Melting Point100 - 108 °C[1][2]
Purity≥98.0%
CAS Number76757-90-9

Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group. The Boc group is known for its sensitivity to acidic conditions while exhibiting greater stability towards basic and nucleophilic reagents.[3][]

Key Stability Characteristics:

  • Acid Lability: The tert-butoxycarbonyl group is readily cleaved under acidic conditions.[3][] This property is fundamental to its use in peptide synthesis, allowing for selective deprotection. The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which subsequently yields isobutene and carbon dioxide.[3]

  • Base Stability: Boc-protected amino acids are generally stable under basic conditions, which allows for the use of various coupling reagents and conditions in peptide synthesis.[]

  • Photostability: Specific photostability studies on this compound are not widely published. As a general precaution for complex organic molecules, it is advisable to store the compound protected from light.[3]

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. Hydrolysis of the methyl ester can also occur under strongly acidic or basic conditions, though the Boc group is significantly more susceptible to acid.

cluster_legend Degradation Pathways BocDTyrOMe This compound DTyrOMe D-Tyr-OMe BocDTyrOMe->DTyrOMe Acid (e.g., TFA) BocDTyrOH Boc-D-Tyr-OH BocDTyrOMe->BocDTyrOH Base/Acid Hydrolysis Reagent This compound Degradation Product 1 D-Tyr-OMe (from deprotection) Degradation Product 2 Boc-D-Tyr-OH (from hydrolysis)

Caption: Potential degradation pathways of this compound.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and shelf-life of this compound. The following recommendations are based on general guidelines for Boc-protected amino acids.

FormConditionDurationRecommendations
Solid (Powder) -20°CLong-termStore in a tightly sealed container in a dry, dark place.[3][5]
4°CShort-termProtect from moisture.[5]
In Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use a suitable dry solvent and store in sealed vials.[5]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[5]

Experimental Protocols for Stability Testing

The following is a general protocol for assessing the stability of a Boc-protected amino acid, which can be adapted for this compound.

This protocol is designed to assess the stability of solid this compound under various conditions.

  • Sample Preparation: Aliquot approximately 10-20 mg of this compound into several vials for each storage condition.

  • Storage Conditions:

    • Control: -20°C in a desiccator.

    • Accelerated: 40°C / 75% RH (Relative Humidity).

    • Photostability: In a photostability chamber according to ICH guidelines.

  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, and 12 months).

  • Analysis:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity: Analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

This protocol evaluates the stability of this compound in a relevant solvent.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or an appropriate buffer) at a known concentration.

  • Storage Conditions: Store aliquots of the solution at different temperatures (e.g., room temperature, 4°C, -20°C).

  • Time Points: Analyze the solution at initial (T=0) and subsequent time points (e.g., 1, 3, 7, 14, and 30 days).

  • Analysis:

    • Appearance: Visually inspect for any precipitation or color change.

    • Purity and Concentration: Analyze by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 280 nm.

cluster_solid Solid-State Stability cluster_solution Solution-State Stability s_prep Sample Preparation s_store Storage at various conditions (-20°C, 40°C/75%RH, Photostability) s_prep->s_store s_time Analysis at Time Points (0, 1, 3, 6, 12 months) s_store->s_time s_analyze Analysis (Appearance, HPLC Purity) s_time->s_analyze sol_prep Solution Preparation sol_store Storage at various temperatures (RT, 4°C, -20°C) sol_prep->sol_store sol_time Analysis at Time Points (0, 1, 3, 7, 14, 30 days) sol_store->sol_time sol_analyze Analysis (Appearance, HPLC Purity & Concentration) sol_time->sol_analyze

Caption: Experimental workflow for stability testing.

Handling and Use

For optimal results in applications such as peptide synthesis, proper handling of this compound is essential.

  • Weighing: Weigh the compound in a controlled environment to minimize exposure to atmospheric moisture.

  • Dissolving: When preparing solutions, use anhydrous solvents if the subsequent reaction is moisture-sensitive.

  • Peptide Synthesis: During solid-phase peptide synthesis, the Boc group is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

start Receive this compound store Store at recommended conditions (-20°C, dry, dark) start->store weigh Weigh in a controlled environment store->weigh dissolve Dissolve in appropriate anhydrous solvent if necessary weigh->dissolve use Use in application (e.g., Peptide Synthesis) dissolve->use end Application Complete use->end

Caption: Recommended handling workflow for this compound.

References

The Stereochemical Advantage: A Technical Guide to the Significance of D-Configuration in Boc-D-Tyr-OMe Derivatives for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutic peptide development, the pursuit of enhanced stability, bioavailability, and receptor specificity is paramount. The strategic incorporation of non-canonical amino acids represents a powerful tool in achieving these goals. This technical guide delves into the core significance of utilizing the D-enantiomer of O-methylated tyrosine, specifically in the context of its Nα-Boc protected form (Boc-D-Tyr(OMe)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The introduction of this D-amino acid derivative offers a profound advantage in overcoming the inherent limitations of native L-peptides, paving the way for more robust and efficacious drug candidates.

Enhanced Proteolytic Resistance: The Cornerstone of D-Amino Acid Incorporation

The primary and most significant advantage conferred by the D-configuration of Boc-D-Tyr(OMe)-OH is the remarkable increase in resistance to enzymatic degradation.[1][2] Endogenous proteases, the enzymes responsible for the rapid breakdown of peptides in the body, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1][3] By introducing a D-amino acid, the peptide backbone becomes sterically hindered and is no longer a suitable substrate for these enzymes.[1] This enhanced proteolytic stability directly translates to a longer in vivo half-life of the peptide therapeutic, a critical factor for improving its bioavailability and therapeutic window.[1][4]

Table 1: Illustrative Comparison of L-Tyrosine vs. O-Methyl-D-Tyrosine Containing Peptides [3]

ParameterPeptide with L-TyrosinePeptide with O-Methyl-D-TyrosineRationale for Difference
Susceptibility to Chymotrypsin HighSignificantly LowerThe D-configuration and the O-methyl group sterically hinder the peptide from docking into the S1 binding pocket of chymotrypsin.[3][5]
Serum Stability Generally LowHigherIncreased resistance to a variety of serum proteases due to the unnatural D-amino acid configuration.[3]
In Vivo Half-Life ShortSignificantly LongerReduced proteolytic degradation leads to a prolonged presence in circulation.[1][3]

Modulation of Biological Activity and Receptor Interactions

The introduction of a D-amino acid can significantly alter the three-dimensional conformation of a peptide.[1] This conformational change can, in turn, modulate its binding affinity and selectivity for its target receptor.[4] In some instances, this can lead to the development of superagonists with enhanced potency or selective antagonists that can block specific signaling pathways. The O-methylation of the tyrosine side chain further influences ligand-receptor interactions by preventing post-translational modifications like phosphorylation and altering hydrogen-bonding capabilities.[3][4] A prominent example is the use of D-tyrosine derivatives in the synthesis of analogs of dermorphin, a potent µ-opioid receptor agonist, to investigate structure-activity relationships and improve pharmacological parameters.[4]

Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Tyr(OMe)-OH

Boc-D-Tyr(OMe)-OH is a key reagent in the Boc strategy of solid-phase peptide synthesis.[6] The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, which is readily removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[7][8] The O-methyl group on the tyrosine side chain is a permanent protecting group that remains stable under the acidic conditions used for Boc removal, thus preventing unwanted side reactions.[6]

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid, such as Boc-D-Tyr(OMe)-OH, into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin Swelling Coupling Amino Acid Coupling Resin->Coupling Washing1 Washing Steps Coupling->Washing1 Deprotection Nα-Protecting Group Removal Washing1->Deprotection Washing2 Washing Steps Deprotection->Washing2 Final_Cycle Final Cycle Washing2->Final_Cycle Is last amino acid? Next_Cycle Next Amino Acid Cycle Next_Cycle->Coupling Final_Cycle->Next_Cycle No Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Cycle->Cleavage Yes Precipitation Peptide Precipitation & Lyophilization Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

General workflow for solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Boc-D-Tyr(OMe)-OH in Manual Boc-SPPS

This protocol outlines a single coupling cycle for the addition of Boc-D-Tyr(OMe)-OH to a growing peptide chain on a resin support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Tyr(OMe)-OH

  • Coupling reagent (e.g., DCC, HBTU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 5% N,N-Diisopropylethylamine (DIEA) in DCM

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[8]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.[4]

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes to ensure complete removal of the previous Boc group.[4]

    • Drain and wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).[4]

  • Neutralization:

    • Add a solution of 5% DIEA in DCM and agitate for 2 minutes. Drain.[4]

    • Repeat the neutralization step.[4]

    • Wash the resin with DCM (3x).[4]

  • Coupling of Boc-D-Tyr(OMe)-OH:

    • In a separate vessel, dissolve Boc-D-Tyr(OMe)-OH (3 equivalents) and a coupling agent such as HOBt (3 equivalents) in a minimal amount of DMF.[4]

    • Add a carbodiimide coupling reagent like DCC (3 equivalents) and pre-activate for 10 minutes.[4]

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary for modified amino acids like Boc-D-Tyr(OMe)-OH.[6]

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction is incomplete and should be repeated.[6]

  • Washing: After a successful coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

Peptide Analysis and Validation

Following synthesis, the crude peptide must be purified and its identity confirmed.

Peptide Validation Workflow

Peptide_Validation_Workflow Crude_Peptide Crude Peptide Sample HPLC RP-HPLC Analysis Crude_Peptide->HPLC MS Mass Spectrometry Analysis Crude_Peptide->MS Purity Purity Assessment (e.g., >98%) HPLC->Purity Identity Identity Confirmation (Correct Mass) MS->Identity

Workflow for the validation of synthesized peptides.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify the synthesized peptide and assess its purity.

Materials:

  • Crude synthetic peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative and analytical C18 reverse-phase HPLC columns

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.[4]

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with Solvent A.[4]

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes) at an appropriate flow rate.[4]

    • Collect fractions and monitor the elution profile using a UV detector at 220 nm and 280 nm.[4]

  • Analytical HPLC: Analyze the collected fractions using an analytical C18 column with a similar gradient to determine the purity of each fraction. Pool the fractions with the desired purity.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Experimental Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized peptide.

Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[7]

Procedure:

  • Sample Preparation: Prepare the purified peptide sample according to the instrument's requirements, typically by dissolving it in a suitable solvent mixture (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).[7]

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range.[7]

  • Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated molecular weight of the target peptide to confirm its identity.[7]

Conclusion

The incorporation of Boc-D-Tyr(OMe)-OH into peptide sequences is a powerful and widely adopted strategy in modern drug discovery. The D-configuration is of paramount significance as it confers enhanced resistance to enzymatic degradation, leading to a longer in vivo half-life and improved bioavailability. Furthermore, the stereochemical and side-chain modifications can be leveraged to fine-tune the peptide's conformation and its interactions with biological targets, potentially leading to improved potency and selectivity. The well-established protocols for Boc-SPPS and subsequent analytical validation provide a robust framework for the rational design and synthesis of novel peptide therapeutics with superior pharmacological profiles. As the field of peptide-based drug development continues to evolve, the strategic use of D-amino acid derivatives like Boc-D-Tyr(OMe)-OH will undoubtedly remain a cornerstone of innovation.

References

O-Methyl Protection in Tyrosine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the O-methylation of tyrosine derivatives, a crucial protective group strategy in peptide synthesis and drug development. This document details the synthesis, stability, and deprotection of O-methylated tyrosine, supported by experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction

Tyrosine's phenolic hydroxyl group is a key functional moiety involved in various biological processes, most notably phosphorylation by tyrosine kinases, which initiates critical signaling cascades.[1] In chemical synthesis, particularly peptide synthesis, this reactive hydroxyl group necessitates protection to prevent undesirable side reactions, such as O-acylation.[1] The methyl ether serves as a stable, "permanent" or non-labile protecting group for the tyrosine side chain.[1] Unlike more common protecting groups like tert-butyl (tBu) or benzyl (Bzl) ethers, the O-methyl group is resistant to the standard acidic conditions used in both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS).[1] This robustness makes it an ideal choice when permanent modification of the tyrosine hydroxyl group is desired.

Synthesis of O-Methyl Tyrosine Derivatives

The selective O-methylation of N-protected tyrosine can be achieved through various methods. The choice of N-protecting group and methylating agent is critical to maximizing the yield of the desired O-methylated product while minimizing potential N-methylation.[1]

Common N-Protecting Groups

To prevent unwanted reactions at the amino group during O-methylation, the N-terminus of tyrosine is typically protected with groups such as:

  • tert-Butyloxycarbonyl (Boc): A widely used protecting group, stable to many reaction conditions but readily cleaved by moderate acids like trifluoroacetic acid (TFA).

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Another common protecting group, stable to acidic conditions but removed by bases, typically piperidine.

  • Carbobenzyloxy (Cbz): A classic protecting group, removable by catalytic hydrogenation.

Methylating Agents and Reaction Conditions

Several reagents can be employed for the O-methylation of the phenolic hydroxyl group of N-protected tyrosine.

  • Methyl Iodide (MeI) with a Weak Base: A common method involves the use of methyl iodide in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).[1] However, this method can sometimes lead to a mixture of O-methylated and O,N-dimethylated products.[2]

  • Dimethyl Sulfate (DMS) with a Base: Similar to methyl iodide, dimethyl sulfate is a potent methylating agent used with a base. Care must be taken due to its high toxicity.

  • Dimethyl Carbonate (DMC): A greener and less hazardous alternative to methyl iodide and dimethyl sulfate.[3] It typically requires higher temperatures and the use of a base.[3]

  • Modified Mitsunobu Reaction: This method offers high selectivity for O-methylation over N-methylation. It involves the use of methanol (MeOH) as the methyl source, along with reagents like 1,2-bis(diphenylphosphino)ethane (DPPE) and diisopropyl azodicarboxylate (DIAD) in a solvent like tetrahydrofuran (THF).[1][2]

Data Presentation: O-Methylation of N-Protected Tyrosine Derivatives
N-Protecting GroupMethylating Agent/ConditionsProduct(s)Yield (%)Reference(s)
N-TrifluoroacetylMeI, K₂CO₃, CH₃CN, refluxO-methyl and O,N-dimethyl derivativesMixture[2]
N-TrifluoroacetylDPPE, DIAD, MeOHO-methyl derivative~60[2]
N-(m-Trifluoromethyl)phenylsulfonylMeI, Li₂CO₃Exclusively O,N-dimethyl derivative-[2]
N-(m-Trifluoromethyl)phenylsulfonylDPPE, DIAD, MeOHO-methyl derivative as major product~60[2]
N-BocMeI, NaHN-methylated product-[4]
L-Tyrosine (as copper complex)Dimethyl sulfate, NaOHO-methyl-L-tyrosine-[5]

Deprotection of O-Methyl Tyrosine

The stability of the methyl ether bond in O-methyl tyrosine necessitates harsh conditions for its cleavage, which can limit its application in the presence of other sensitive functional groups, particularly within a peptide backbone.[1]

Deprotection Reagents

Common reagents for the demethylation of aryl methyl ethers include:

  • Boron Tribromide (BBr₃): A powerful Lewis acid that effectively cleaves methyl ethers. The reaction is typically performed at low temperatures in a chlorinated solvent like dichloromethane (DCM).[1]

  • Hydrobromic Acid (HBr): Concentrated HBr, often in acetic acid, can be used for demethylation, usually at elevated temperatures.

  • Thioanisole-Trifluoromethanesulphonic Acid: This system provides a "push-pull" mechanism for the smooth cleavage of the methyl group.

Experimental Protocols

Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

This procedure outlines the protection of the amino group of L-tyrosine.

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • Suspend L-tyrosine (1 equivalent) in dichloromethane.

  • Add triethylamine (1.3 equivalents).

  • Under an ice-salt bath, slowly add a solution of Boc anhydride (1.1 equivalents) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[1]

  • Filter the reaction mixture and wash the filter cake with dichloromethane.

  • Combine the organic phases and wash sequentially with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from petroleum ether to yield Boc-L-tyrosine as a solid.[1]

O-Methylation of N-Boc-L-tyrosine using Methyl Iodide

Materials:

  • N-Boc-L-tyrosine

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve N-Boc-L-tyrosine in acetonitrile.

  • Add potassium carbonate to the solution.

  • Add methyl iodide and reflux the mixture.[1]

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture and evaporate the solvent.

  • The crude product is then purified by column chromatography.

Note: This method may result in a mixture of O-methyl and O,N-dimethylated products.[2]

Selective O-Methylation of N-Trifluoroacetyl-tyrosine t-butyl ester via Modified Mitsunobu Reaction

Materials:

  • N-trifluoroacetyl-tyrosine t-butyl ester

  • Methanol (MeOH)

  • 1,2-Bis(diphenylphosphino)ethane (DPPE)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-trifluoroacetyl-tyrosine t-butyl ester in anhydrous THF.

  • Add methanol, DPPE, and DIAD to the solution.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, the reaction mixture is worked up by evaporation of the solvent and purification by column chromatography.

Deprotection of O-Methyl Tyrosine using Boron Tribromide

Materials:

  • O-methylated tyrosine derivative

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the O-methylated tyrosine derivative in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ in DCM (typically 3-4 equivalents) to the cooled solution under an inert atmosphere.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature over several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in a suitable solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway: EGFR/Grb2 Interaction

O-methylated tyrosine can be used as a stable mimic of phosphotyrosine to study protein-protein interactions in signaling pathways.[1] For instance, it can be incorporated into peptides to probe the binding of SH2 (Src Homology 2) domains, which specifically recognize phosphotyrosine motifs. A key example is the interaction between the Growth Factor Receptor-Bound Protein 2 (Grb2) and the phosphorylated Epidermal Growth Factor Receptor (EGFR). The Grb2-SH2 domain recognizes specific phosphotyrosine residues on EGFR, such as pY1068 and pY1086, initiating downstream signaling cascades like the Ras/MAPK pathway.[6][7]

EGFR_Grb2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pEGFR pEGFR (pY1068/pY1086) EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 SH2 domain binding (pYVNV motif mimic) SOS SOS Grb2->SOS Recruitment Ras Ras SOS->Ras GEF activity Ras_GTP Ras-GTP (Active) Ras->Ras_GTP GTP loading MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) Ras_GTP->MAPK_Cascade Activation Cell Proliferation Cell Proliferation MAPK_Cascade->Cell Proliferation Differentiation Differentiation MAPK_Cascade->Differentiation Survival Survival MAPK_Cascade->Survival EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

EGFR-Grb2 Signaling Pathway
Experimental Workflow: Synthesis and Deprotection of O-Methyl Tyrosine

The following diagram illustrates a general workflow for the preparation of a deprotected O-methyl tyrosine derivative, starting from N-protected tyrosine.

O_Methyl_Tyrosine_Workflow start N-Protected Tyrosine (e.g., Boc-Tyr-OH) methylation O-Methylation start->methylation Methylating Agent (e.g., MeI, DMS, DMC) Base (e.g., K₂CO₃) workup1 Workup & Purification methylation->workup1 protected_product N-Protected O-Methyl Tyrosine (e.g., Boc-Tyr(Me)-OH) workup1->protected_product Chromatography/ Recrystallization deprotection Deprotection of O-Methyl Group protected_product->deprotection Strong Acid (e.g., BBr₃, HBr) workup2 Workup & Purification deprotection->workup2 final_product Deprotected O-Methyl Tyrosine (Tyr(Me)-OH) workup2->final_product Chromatography/ Recrystallization

Synthesis and Deprotection Workflow
Logical Relationship: Selectivity in Tyrosine Methylation

The methylation of N-protected tyrosine can occur at either the phenolic oxygen (O-methylation) or the nitrogen of the protecting group (N-methylation), depending on the reaction conditions and the nature of the N-protecting group.

Methylation_Selectivity cluster_conditions Reaction Conditions cluster_products Products Start N-Protected Tyrosine Williamson Williamson Ether Synthesis (e.g., MeI, K₂CO₃) Start->Williamson Mitsunobu Modified Mitsunobu (e.g., DPPE, DIAD, MeOH) Start->Mitsunobu OMethyl O-Methylated Product (Desired) Williamson->OMethyl Can be major product ONdiMethyl O,N-Dimethylated Product (Side Product) Williamson->ONdiMethyl Often forms as a mixture Mitsunobu->OMethyl High selectivity

Selectivity in Tyrosine Methylation

References

Boc-D-Tyr-OMe in Peptidomimetics: A Technical Guide to Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with improved pharmacological profiles has led to a significant focus on peptidomimetics—molecules designed to mimic the structure and function of natural peptides while overcoming their inherent limitations.[1][2] A key building block in this endeavor is N-α-tert-butyloxycarbonyl-O-methyl-D-tyrosine (Boc-D-Tyr(Me)-OH), a non-natural, protected amino acid derivative. Its unique structural attributes—a D-stereoisomer configuration, an acid-labile Boc protecting group, and a stable methyl ether on the phenolic side chain—make it an invaluable tool for designing peptidomimetics with enhanced metabolic stability, bioavailability, and receptor selectivity.[1] This technical guide provides an in-depth exploration of the applications of Boc-D-Tyr(Me)-OH in peptidomimetics, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Core Concepts: The Strategic Advantage of Boc-D-Tyr(Me)-OH

The incorporation of Boc-D-Tyr(Me)-OH into a peptide sequence is a strategic decision aimed at improving its drug-like properties. The advantages stem from its three primary features:

  • D-Configuration for Proteolytic Resistance : Natural proteases are highly specific for L-amino acids. The introduction of a D-amino acid like D-tyrosine creates steric hindrance, rendering the peptide significantly more resistant to enzymatic degradation.[1][3] This increased stability leads to a longer in vivo half-life and improved bioavailability, which are critical for therapeutic efficacy.[3]

  • O-Methyl Protection for Stability and Modified Interactions : The methyl ether on the tyrosine side chain is a robust protecting group that remains stable under the acidic conditions used to remove the Boc group during synthesis, thus preventing unwanted side reactions.[1][4] Functionally, this modification can also alter hydrogen bonding capacity and steric interactions at the receptor binding site, potentially enhancing binding affinity and selectivity.[1]

  • Boc Protecting Group for Controlled Synthesis : The tert-butyloxycarbonyl (Boc) group is a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS). It provides stable protection for the α-amino group and can be cleanly removed with moderate acid, such as trifluoroacetic acid (TFA), allowing for the stepwise and controlled elongation of the peptide chain.[1]

Data Presentation: Physicochemical Properties and Synthesis Parameters

For successful and reproducible synthesis, a clear understanding of the physicochemical properties of Boc-D-Tyr(Me)-OH and the typical parameters of its use in SPPS is essential.

Table 1: Physicochemical Properties of Boc-D-Tyr(Me)-OH

PropertyValueReference
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid[1][5]
CAS Number 68856-96-2[1][5]
Molecular Formula C₁₅H₂₁NO₅[1][5][6]
Molecular Weight 295.33 g/mol [1][5][6]
Appearance White to off-white powder/solid[1][5][6]
Purity ≥97%[1][6]
Melting Point 93-97 °C[5][6]
Solubility Soluble in DMSO and DMF[1][5]
Storage Temperature 2-8°C[6]

Table 2: Typical Solid-Phase Peptide Synthesis (SPPS) Parameters and Outcomes

ParameterValueNotes
Resin Type Merrifield or PAM ResinFor C-terminal carboxylic acids.[7]
Resin Substitution 0.5 - 1.0 mmol/gLower substitution can be beneficial for longer peptides.[7]
Coupling Efficiency (per step) >99%Monitored by tests like the Kaiser test.[7]
Cleavage Time 1 - 2 hours at 0°CUsing strong acids like HF or TFMSA.[4][7]
Crude Peptide Yield 60 - 85%Dependent on peptide length and sequence.[4][7]
Final Purity (after HPLC) > 95%After purification by preparative RP-HPLC.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the Boc-D-Tyr(Me)-OH building block and its incorporation into a peptidomimetic via Boc-SPPS.

This initial step involves the protection of the amino group of D-tyrosine.

Materials:

  • D-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • Dissolve D-tyrosine in a suitable solvent system (e.g., a mixture of THF and water or DCM).[6]

  • Add a base such as sodium bicarbonate or triethylamine to the solution and cool the mixture in an ice bath.[6]

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.[6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]

  • After the reaction is complete, remove the organic solvent under reduced pressure.[6]

  • Acidify the aqueous solution to pH 2-3 with 0.5 M HCl.[6]

  • Extract the product with an organic solvent like ethyl acetate.[6]

  • Wash the organic phase sequentially with water and brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[1]

  • Purify the crude product by recrystallization from a solvent system like petroleum ether to yield pure Boc-D-Tyr-OH.[1][3]

This protocol describes the addition of a single Boc-D-Tyr(Me)-OH residue to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Boc-D-Tyr(Me)-OH

  • Coupling reagent (e.g., HBTU)

  • Kaiser test solutions

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[1][3]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.[1][3]

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

    • Drain the TFA solution and wash the resin thoroughly with DMF.[3]

  • Neutralization:

    • Add a solution of 10% DIEA in DMF and agitate for 5 minutes.[3]

    • Repeat the neutralization step.[3]

    • Wash the resin with DMF to remove excess base.[1]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Boc-D-Tyr(Me)-OH (3 equivalents relative to resin loading) and a coupling reagent like HBTU (3 eq.) in DMF.[1]

    • Add DIEA (6 eq.) to the mixture to activate the carboxylic acid and allow it to pre-activate for 5-10 minutes.[1][3]

    • Add the activated amino acid solution to the neutralized peptide-resin.[1]

    • Agitate the reaction vessel for 1-2 hours at room temperature.[1][3]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.[3][4]

This final step liberates the synthesized peptide from the solid support.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Cold diethyl ether

  • Aqueous acetonitrile with 0.1% TFA

Procedure:

  • Cleavage: Treat the dried peptide-resin with a strong acid cleavage cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for 1-2 hours.[5][7]

  • Precipitation: Precipitate the crude peptide by adding cold diethyl ether.[4]

  • Washing: Wash the peptide precipitate several times with cold ether to remove scavengers and byproducts.[4]

  • Drying: Dry the crude peptide under vacuum.[4][7]

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Analysis: Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.[4]

Visualizing Workflows and Pathways

Visual representations are crucial for understanding the complex processes involved in peptidomimetic design and synthesis.

G cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_evaluation Evaluation Phase lead Identify Lead Peptide (e.g., Natural Ligand) design Rational Design: Replace L-Amino Acid with Boc-D-Tyr(Me)-OH lead->design synthesis Synthesis of Peptidomimetic (via Boc-SPPS) design->synthesis purification Purification & Characterization (HPLC, Mass Spectrometry) synthesis->purification evaluation Biological Activity Evaluation (e.g., Receptor Binding Assay) purification->evaluation comparison Compare to Original Lead Peptide evaluation->comparison

Workflow for peptidomimetic development using Boc-D-Tyr(Me)-OH.

Peptidomimetics developed using building blocks like Boc-D-Tyr(Me)-OH often target cell surface receptors, such as G-protein coupled receptors (GPCRs). For instance, modified tyrosine residues are critical components of opioid peptides that target μ (mu) and δ (delta) opioid receptors.[1]

GPCR_Signaling ligand Peptidomimetic (e.g., Opioid Analog) receptor GPCR (e.g., Opioid Receptor) ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates/ Inhibits cellular_response Cellular Response (e.g., Analgesia) second_messenger->cellular_response Triggers

Generalized GPCR signaling pathway targeted by peptidomimetics.

The core of synthesizing these molecules lies in the repetitive cycle of deprotection and coupling, as detailed in the protocols above.

SPPS_Cycle start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Amino Acid Coupling: Activated Boc-D-Tyr(Me)-OH neutralization->coupling wash Wash (DMF, DCM) coupling->wash end Elongated Peptide-Resin wash->end Ready for next cycle

A single cycle of Boc-SPPS for the incorporation of Boc-D-Tyr(Me)-OH.

Following synthesis, rigorous validation is mandatory to ensure the integrity of the final product.

Validation_Workflow crude_peptide Crude Peptide Product hplc Purification by RP-HPLC crude_peptide->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions fractions->analysis ms Mass Spectrometry (Confirm Mass) analysis->ms analytical_hplc Analytical HPLC (Confirm Purity) analysis->analytical_hplc final_product Pure, Validated Peptidomimetic ms->final_product analytical_hplc->final_product

Workflow for the validation of synthesized peptides.

Applications in Drug Discovery

The unique properties conferred by Boc-D-Tyr(Me)-OH make it a valuable component in the design of various therapeutic agents:

  • Opioid Receptor Modulators : The tyrosine residue is a critical pharmacophore for opioid receptor binding. Incorporating O-methylated D-tyrosine derivatives is a key strategy for developing novel opioid receptor ligands with altered potency, selectivity, and improved stability.[3][4][8]

  • Enzyme Inhibitors : Peptidomimetics are designed to interact with biological targets, including enzymes.[3] Peptides containing O-Methyl-D-tyrosine have been explored as potential inhibitors of enzymes like tyrosine hydroxylase, which is involved in the dopamine synthesis pathway.[5] This opens avenues for developing therapeutics for conditions such as Parkinson's disease.[5]

  • Receptor Antagonists : By modifying the structure of a natural peptide ligand, it is possible to convert an agonist into an antagonist. The conformational constraints and altered binding properties resulting from the inclusion of Boc-D-Tyr(Me)-OH can be exploited to design potent and selective receptor antagonists for various therapeutic targets.[9][10][11]

Conclusion

Boc-D-Tyr(Me)-OH is a powerful and versatile building block in the field of peptidomimetics. Its inherent D-stereochemistry provides a crucial defense against proteolytic degradation, while the Boc and methyl protecting groups facilitate its seamless integration into peptide sequences via solid-phase synthesis.[3] For researchers and drug developers, the ability to rationally design and synthesize peptidomimetics with enhanced stability and modulated biological activity is paramount. The strategic use of modified amino acids like Boc-D-Tyr(Me)-OH continues to open new avenues for creating potent, selective, and durable peptide-based therapeutics to address a wide range of diseases.

References

The Biological Nexus: An In-Depth Technical Guide to Peptides Containing Boc-D-Tyr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities, experimental validation, and synthetic methodologies associated with peptides incorporating N-(tert-Butoxycarbonyl)-4-methoxy-D-phenylalanine (Boc-D-Tyr(OMe)-OH or Boc-D-Tyr(Me)-OH). The strategic inclusion of this non-natural, protected D-amino acid is a key technique in medicinal chemistry to enhance the pharmacological profiles of peptide-based therapeutics. By conferring resistance to enzymatic degradation and modulating ligand-receptor interactions, Boc-D-Tyr(OMe)-OH serves as an invaluable building block in the design of novel drugs targeting a range of conditions, from pain management to neurological disorders.

Core Principles and Biological Significance

Peptides are promising therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability, primarily due to rapid degradation by proteases.[1] The incorporation of D-amino acids, such as D-Tyrosine, fundamentally addresses this challenge. Proteases are highly stereospecific and primarily recognize L-amino acids; the "mirror image" configuration of a D-amino acid provides steric hindrance that renders peptide bonds resistant to cleavage.[1] This enhanced proteolytic stability leads to a longer in vivo half-life and improved bioavailability.[1][2]

The Boc-D-Tyr(OMe)-OH moiety offers a dual advantage:

  • D-Configuration: Confers enzymatic resistance, prolonging the peptide's duration of action.[2]

  • O-Methyl Protection: The methyl ether on the tyrosine's phenolic side chain is a robust, permanent protecting group that is stable under the acidic conditions used during Boc-chemistry solid-phase peptide synthesis (SPPS).[3] This prevents unwanted side reactions and can also alter hydrogen bonding capacity and steric interactions at the receptor binding site, potentially enhancing affinity and selectivity.[2][4]

These features make Boc-D-Tyr(OMe)-OH a critical component in the synthesis of peptidomimetics—compounds designed to mimic natural peptides but with superior pharmacological properties.[2]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from studies evaluating peptides containing Boc-D-Tyr-OMe or related structures. This data highlights the impact of this modification on opioid receptor binding and antimicrobial efficacy.

Opioid Receptor Modulation: Dermorphin Analogues
Peptide/CompoundTarget ReceptorBiological AssayResult/ActivityReference
Dermorphin μ-opioidGuinea Pig Ileum (GPI)Most pronounced activity[5]
μ-opioidHot Plate Test (Analgesia)High potency[5]
Opiate ReceptorsRadioreceptor StudyModerate affinity[5]
[Tyr(Me)¹]dermorphin Opiate ReceptorsRadioreceptor StudyModerate affinity[5]
Morphine μ-opioidGuinea Pig Ileum (GPI)-[5]
μ-opioidHot Plate Test (Analgesia)-[5]

Note: The table reflects the qualitative comparisons as described in the cited literature.[5][6]

Antimicrobial Activity

Studies have also investigated the antimicrobial properties of smaller peptides incorporating protected tyrosine residues. The following data details the activity of a protected dipeptide, BOC-Phe-Tyr-OMe, against various microbial strains.

Microbial StrainConcentration (ppm)Zone of Inhibition (mm)Activity Level
Penicillium chrysogenum10008Moderate
Aspergillus fumigatus250, 500, 10000Not effective
E. coli250, 500, 10000Not effective
Salmonella typhimurium250, 500, 10000Not effective

Data sourced from a study on the antimicrobial activity of protected and deprotected dipeptides.[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of peptides containing this compound. The following sections provide protocols for key experimental procedures cited in the literature.

Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

This generalized protocol describes the manual synthesis of a peptide chain on a solid resin support using Boc-protected amino acids.[6]

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3]
  • Wash the resin thoroughly with the solvent.

2. First Amino Acid Coupling:

  • Attach the C-terminal Boc-protected amino acid to the swelled resin. For Merrifield resin, the cesium salt method is common: neutralize the Boc-amino acid with cesium carbonate, lyophilize, and then react the salt with the resin in DMF at 50°C for 24 hours.[3]

3. Peptide Chain Elongation (One Cycle):

  • a. Deprotection:
  • Wash the resin-bound amino acid with DCM.[3]
  • Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin and agitate for 20-30 minutes to remove the Boc protecting group.[3][6]
  • Filter and wash the resin with DCM, Isopropanol (IPA), and then DCM again to remove residual acid.[3]
  • b. Neutralization:
  • Wash the resin with DMF.[3]
  • Add a solution of 10% Diisopropylethylamine (DIEA) in DMF and agitate for 5-10 minutes. Repeat this step.[3]
  • Wash the resin thoroughly with DMF to remove excess base.[3]
  • c. Coupling:
  • In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., Boc-D-Tyr(OMe)-OH) with a coupling agent (e.g., DIC/HOBt or HBTU).
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture for 1-4 hours. Coupling time may be longer for sterically hindered residues like Boc-D-Tyr(OMe)-OH.[3]
  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
  • Wash the resin with DMF and DCM.

4. Final Cleavage:

  • After the final amino acid is coupled, wash the peptide-resin and dry it under vacuum.
  • Treat the resin with a strong acid cleavage cocktail, such as HF/anisole (9:1, v/v), to cleave the peptide from the resin and remove any remaining side-chain protecting groups (the O-methyl group on Tyr is stable).[3]
  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Guinea Pig Ileum (GPI) Assay for Opioid Activity

This in vitro assay is a classic method for determining the inhibitory potency of opioid agonists.[6]

1. Preparation:

  • A segment of the ileum from a guinea pig is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

2. Stimulation:

  • The ileum is subjected to electrical field stimulation to induce regular, twitch-like contractions.[6]

3. Drug Application:

  • The test peptide (e.g., a dermorphin analogue) is added to the organ bath in a cumulative concentration-response manner.[6]

4. Measurement:

  • The inhibition of the twitch contractions is measured isometrically.[6]

5. Data Analysis:

  • The concentration of the peptide that produces a 50% inhibition of the twitch response (IC₅₀) is determined, providing a measure of its potency.[6]

Hot Plate Test for Analgesic Efficacy

This in vivo test evaluates the analgesic efficacy of compounds in rodents by measuring their response to a thermal stimulus.[6]

1. Apparatus:

  • A hot plate apparatus is used, consisting of a metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

2. Procedure:

  • The test animal (e.g., a mouse or rat) is administered the test compound via a specific route (e.g., intraperitoneal or subcutaneous injection).
  • At predetermined time intervals after administration, the animal is placed on the hot plate.
  • The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

3. Data Analysis:

  • An increase in the response latency compared to a control group (vehicle-treated) indicates an analgesic effect. The dose that produces a 50% effect (ED₅₀) can be calculated.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity

This method assesses the susceptibility of bacteria to an antimicrobial agent.[1]

1. Preparation:

  • A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate.

2. Disk Application:

  • Paper disks impregnated with a known concentration of the test compound (e.g., BOC-Phe-Tyr-OMe) are placed on the agar surface.

3. Incubation:

  • The plate is incubated under conditions appropriate for the test microorganism (e.g., 24-48 hours at 37°C).

4. Measurement:

  • If the compound is effective, it diffuses into the agar and inhibits microbial growth, resulting in a clear circular zone around the disk, known as the zone of inhibition.
  • The diameter of this zone is measured in millimeters (mm) and compared to standards to determine the susceptibility of the microorganism to the compound.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for understanding the role of peptides containing this compound. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

μ-Opioid Receptor Signaling Pathway

Peptides like dermorphin analogues containing O-methyl-D-tyrosine often target G-protein coupled receptors (GPCRs), such as the μ-opioid receptor, to produce their analgesic effects.[2][6]

mu_opioid_signaling cluster_membrane Cell Membrane receptor μ-Opioid Receptor (GPCR) gi Gi/o Protein (α, βγ) receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ion_channel Ca²⁺/K⁺ Channels gi->ion_channel Modulates camp ↓ cAMP ac->camp neuronal_activity ↓ Neuronal Excitability ↓ Neurotransmitter Release ion_channel->neuronal_activity agonist Opioid Peptide (e.g., Dermorphin Analogue) agonist->receptor Binds analgesia Analgesia neuronal_activity->analgesia

Caption: Generalized μ-Opioid Receptor (GPCR) signaling cascade initiated by an agonist peptide.

Dopamine Synthesis Pathway and Potential Inhibition

Peptides containing O-methyl-D-tyrosine could potentially act as inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, due to their structural similarity to the native substrate, L-Tyrosine.[6]

dopamine_synthesis phenylalanine L-Phenylalanine pah Phenylalanine Hydroxylase phenylalanine->pah tyrosine L-Tyrosine th Tyrosine Hydroxylase (TH) (Rate-Limiting Step) tyrosine->th ldopa L-DOPA aadc Aromatic L-Amino Acid Decarboxylase (AADC) ldopa->aadc dopamine Dopamine pah->tyrosine th->ldopa aadc->dopamine inhibitor O-Methyl-D-Tyrosine (Analogue) inhibitor->th Potential Inhibition

Caption: The dopamine synthesis pathway highlighting potential inhibition of Tyrosine Hydroxylase.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides containing this compound relies on a systematic, cyclical process of deprotection, neutralization, and coupling on a solid support.

spss_workflow start Start: Resin Swelling deprotection 1. Deprotection (Remove Boc group with TFA) start->deprotection wash Wash Step (DMF/DCM) deprotection->wash neutralization 2. Neutralization (DIEA in DMF) neutralization->wash coupling 3. Coupling (Add next Boc-AA) coupling->wash wash->neutralization wash->coupling cycle Repeat for each Amino Acid wash->cycle cycle->deprotection Next cycle cleavage Final Cleavage & Deprotection (e.g., HF) cycle->cleavage Final AA purification Purification (RP-HPLC) cleavage->purification

Caption: A typical workflow for one cycle of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Peptidomimetic Design Workflow

The logical process for developing a novel peptidomimetic involves strategic substitution, synthesis, and iterative biological evaluation.

peptidomimetic_design lead_id Identify Lead Peptide (Natural Ligand) substitute Strategic Substitution (e.g., L-Tyr → Boc-D-Tyr(OMe)-OH) lead_id->substitute synthesis Analogue Synthesis (SPPS) substitute->synthesis purify Purification & Characterization synthesis->purify bio_eval Biological Evaluation (In Vitro / In Vivo Assays) purify->bio_eval sar Structure-Activity Relationship (SAR) Analysis bio_eval->sar sar->substitute Iterate / Refine candidate Optimized Candidate sar->candidate Success

Caption: Logical workflow for the design and development of a novel peptidomimetic therapeutic.

Conclusion

Boc-D-Tyr(OMe)-OH is a powerful and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential.[6] Its ability to confer proteolytic stability while allowing for modulation of receptor interactions makes it a compound of significant interest for researchers in drug discovery, neuropharmacology, and other biomedical fields.[2][6] The systematic application of the synthetic and analytical protocols detailed in this guide enables the rational design and evaluation of novel peptide candidates, paving the way for the development of more stable and potent drugs.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Tyrosine using Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, enabling the stepwise addition of amino acids to a growing chain covalently linked to an insoluble solid support.[1][2] The tert-butyloxycarbonyl (Boc) protection strategy is a robust and widely used method for SPPS.[3] This approach employs the acid-labile Boc group for the temporary protection of the α-amino group of amino acids, while more stable, acid-labile protecting groups, such as benzyl (Bzl) derivatives, are used for semi-permanent side-chain protection.[4][5]

The incorporation of non-canonical amino acids, such as D-tyrosine, is a critical strategy in drug development to enhance pharmacological properties, including proteolytic stability, receptor affinity, and bioavailability.[6] This document provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating a protected Boc-D-Tyrosine derivative using the Boc/Bzl strategy. It covers the entire workflow from resin preparation and amino acid coupling to the final cleavage of the peptide from the resin.

A note on nomenclature: The user query specified "Boc-D-Tyr-OMe," which refers to the methyl ester of Boc-D-Tyrosine. This compound is typically used as a building block in solution-phase synthesis.[7] In solid-phase peptide synthesis (SPPS), the C-terminal amino acid is typically a carboxylic acid (e.g., Boc-D-Tyr-OH) that is anchored to the resin. The side-chain hydroxyl group of tyrosine must be protected, for example, with a methyl (Me) or benzyl (Bzl) group, yielding derivatives like Boc-D-Tyr(Me)-OH or Boc-D-Tyr(Bzl)-OH for incorporation into the peptide chain.[3][8] This protocol will focus on the incorporation of such a side-chain protected D-tyrosine derivative.

Data Presentation

The following tables summarize the key reagents, typical synthesis parameters, and cleavage cocktails used in Boc-SPPS. These values are illustrative and may require optimization based on the specific peptide sequence and scale.

Table 1: Key Reagents and Materials

Reagent/Material Purpose Common Examples
Solid Support (Resin) Insoluble support for peptide chain elongation. Merrifield, PAM Resin (for C-terminal acids); MBHA, BHA Resin (for C-terminal amides).[6][9]
Amino Acids Building blocks of the peptide. Nα-Boc protected amino acids with appropriate side-chain protection (e.g., Boc-D-Tyr(Bzl)-OH).[8]
Deprotection Reagent Removes the temporary Nα-Boc group. 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1][4][9]
Neutralization Base Neutralizes the N-terminal ammonium salt after deprotection. 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.[3][5][6]
Coupling Reagents Activate the carboxylic acid for amide bond formation. DCC/HOBt, DIC/HOBt, HBTU.[1][3][10]
Solvents For resin swelling, washing, and reactions. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).[3][4]
Cleavage Reagent Cleaves the peptide from the resin and removes side-chain protecting groups. Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA).[9][11][12]

| Scavengers | Trap reactive carbocations generated during cleavage. | Anisole, p-cresol, thioanisole, ethanedithiol (EDT).[3][9] |

Table 2: Typical Synthesis and Cleavage Parameters

Parameter Value Notes
Resin Substitution 0.5 - 1.0 mmol/g Lower substitution is often better for longer or more complex peptides.[6]
Amino Acid Excess 2 - 4 equivalents Based on resin substitution.[1]
Coupling Reagent Excess 2 - 4 equivalents Based on resin substitution.[1]
Coupling Time 1 - 2 hours Can be extended to 4 hours for sterically hindered residues like Boc-D-Tyr(Bzl)-OH.[3][6]
Coupling Efficiency >99% Monitored by a qualitative method like the Kaiser (ninhydrin) test.[1][3]
Boc Deprotection Time 20 - 30 minutes A short pre-wash (1-2 min) followed by a longer reaction.[6]
Cleavage Conditions HF or TFMSA, 0°C Reaction time is typically 1-2 hours.[1][3]

| Final Purified Peptide Yield | 20 - 40% | Represents the typical yield after purification by preparative RP-HPLC.[6] |

Experimental Protocols

The following sections provide a detailed, step-by-step manual protocol for Boc-SPPS.

This protocol describes the attachment of the first Boc-protected amino acid to Merrifield resin via the cesium salt method, which minimizes racemization.[3][9]

  • Resin Swelling: Place the desired amount of Merrifield resin in a reaction vessel. Wash the resin three times with DCM, then allow it to swell in DCM for at least 30-60 minutes with gentle agitation.[1][6]

  • Cesium Salt Formation: Dissolve the first Boc-amino acid (e.g., Boc-Gly-OH, 2.5 mmol) in an ethanol/water mixture. Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).[3] Lyophilize the solution to obtain the dry Boc-amino acid cesium salt.[3]

  • Attachment to Resin: Dissolve the dried cesium salt in DMF and add it to the swollen resin from step 1. Heat the mixture at 50°C for 12-24 hours.[3][13]

  • Washing: After the reaction, wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).[3]

  • Drying: Dry the resin under vacuum.

This cyclical process is repeated for each amino acid to be added to the peptide chain.

  • Nα-Boc Deprotection:

    • Wash the peptide-resin with DCM (3x).[3]

    • Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes, then drain.[6]

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[6] If the peptide contains sensitive residues like Trp or Met, add 0.5% dithioethane (DTE) as a scavenger.[4][9]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2x) to remove residual acid.[3][9]

  • Neutralization:

    • Wash the resin with DMF (3x).[3]

    • Add a 10% (v/v) solution of DIEA in DMF or DCM to the resin and agitate for 2 minutes.[3][6]

    • Repeat the neutralization step one more time.

    • Wash the resin thoroughly with DMF (5x) to remove excess base.[3] The peptide-resin is now ready for coupling.

  • Amino Acid Coupling (DIC/HOBt Method):

    • Pre-activation: In a separate vessel, dissolve the next Nα-Boc protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Cool the solution to 0°C. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.[3][6]

    • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like Boc-D-Tyr(Bzl)-OH, extend the coupling time to 2-4 hours.[3]

    • Monitoring: Check for the presence of free primary amines using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[3]

    • Washing: After a successful coupling, wash the resin with DMF (3x) and DCM (3x).[3] The resin is now ready for the next deprotection cycle.

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups using anhydrous HF. Caution: HF is extremely toxic and corrosive and requires specialized equipment and training. [11]

  • Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, DCM, and methanol, and dry it completely under vacuum.[3][11]

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir the mixture at 0°C for 1-2 hours.[3]

    • Evaporate the HF under a stream of nitrogen or in vacuo.[3][9]

  • Peptide Precipitation:

    • Wash the resin residue with cold diethyl ether to remove the scavengers and precipitate the crude peptide.[6]

    • Collect the peptide by filtration or centrifugation. Wash the precipitate several times with cold diethyl ether.

    • Dry the crude peptide under vacuum.[6]

An alternative to HF is TFMSA, which is also a strong acid but does not require the same specialized apparatus.[6][11]

The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.[6][14]

Visualizations

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Deprotection Wash (DCM, IPA) Deprotection->Wash_Deprotection Neutralization 2. Neutralization (10% DIEA in DMF) Wash_Deprotection->Neutralization Wash_Neutralization Wash (DMF) Neutralization->Wash_Neutralization Coupling 3. Coupling (Boc-AA, DIC/HOBt) Wash_Neutralization->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash_Coupling Wash (DMF, DCM) Wash_Coupling->Deprotection Next Cycle Final_Peptide Final Peptide-Resin Wash_Coupling->Final_Peptide Last Cycle Kaiser_Test->Coupling Positive (Incomplete) Recouple Kaiser_Test->Wash_Coupling Negative (Complete) Cleavage Final Cleavage (HF or TFMSA) Final_Peptide->Cleavage End Crude Peptide Cleavage->End

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

SPPS_Cycle_Chemistry One Cycle of Peptide Elongation Resin_Boc Resin-Peptide-NH-Boc Resin_NH3TFA Resin-Peptide-NH3+TFA- Resin_Boc->Resin_NH3TFA Deprotection 50% TFA/DCM Resin_NH2 Resin-Peptide-NH2 Resin_NH3TFA->Resin_NH2 Neutralization 10% DIEA/DMF Resin_NewBoc Resin-Peptide-CO-NH-AA-Boc Resin_NH2->Resin_NewBoc Coupling Boc-AA + DIC/HOBt Resin_NewBoc->Resin_Boc Start Next Cycle

References

Application Notes and Protocols for Coupling Boc-D-Tyr(OMe)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection and use of coupling reagents for the efficient incorporation of the sterically hindered amino acid Boc-D-Tyr(OMe)-OH into peptide sequences during solid-phase peptide synthesis (SPPS). Detailed protocols and comparative data are presented to assist researchers in optimizing their synthetic strategies.

The inclusion of Boc-D-Tyr(OMe)-OH in peptide structures is a valuable strategy in drug discovery, often employed to enhance metabolic stability, receptor affinity, and pharmacokinetic profiles.[1] However, the bulky tert-butyloxycarbonyl (Boc) protecting group and the O-methylated side chain present steric challenges that can impede coupling efficiency.[1] The selection of an appropriate coupling reagent and optimized protocol is therefore critical to maximize peptide yield and purity.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of Boc-D-Tyr(OMe)-OH. While various reagents are available, they exhibit different efficiencies, reaction kinetics, and potential for side reactions, particularly with sterically hindered residues. A summary of commonly used coupling reagents is provided below.

Coupling ReagentReagent TypeRelative Efficiency (for hindered residues)Key AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery HighForms highly reactive OAt-esters, leading to faster and more complete coupling; reduced risk of racemization.[2][3]Higher cost; can cause guanidinylation of the N-terminus if used in excess.[3][4]
HBTU Uronium/Aminium SaltHighWidely used and effective for many standard couplings.[1]Less reactive than HATU, may require longer reaction times or double coupling for hindered residues.[2]
HCTU Uronium/Aminium SaltVery HighSimilar high efficiency to HATU but often more cost-effective.[1]
COMU Uronium SaltVery HighExcellent efficiency with an improved safety profile (non-explosive) and high solubility.[3][5]Higher cost.[3]
PyAOP Phosphonium SaltVery HighHighly effective, particularly for minimizing racemization.[3]
DCC/HOBt CarbodiimideModerateCost-effective and suitable for standard couplings.[1][6]Can be insufficient for hindered amino acids; formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[3][7]

Experimental Protocols

The following section details the recommended protocols for the manual solid-phase synthesis of a peptide incorporating Boc-D-Tyr(OMe)-OH using the Boc/Bzl protection strategy.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the fundamental steps for one cycle of amino acid addition in Boc-SPPS.

1. Resin Preparation and Swelling:

  • Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.[8]

  • Wash the resin three times with dichloromethane (DCM) to remove impurities and to swell the resin.[8]

  • Allow the resin to swell in DCM for at least 30 minutes.[8]

2. Boc Deprotection:

  • Drain the DCM from the swollen resin.

  • Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin.[8]

  • Agitate the mixture for 1-2 minutes and drain.[8]

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[8]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[8]

3. Neutralization:

  • This step is crucial to deprotonate the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.[9]

  • Add a 10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DMF to the resin.[6][8]

  • Agitate for 2 minutes and drain. Repeat the neutralization step one more time.[8]

  • Wash the resin with DMF (5 times).[1]

4. Amino Acid Coupling (See Protocol 2 for specific reagents):

  • Proceed immediately to the coupling step with the desired Boc-protected amino acid.

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines.[6] A negative result (yellow beads) indicates complete coupling.[6]

  • If the Kaiser test is positive, a second coupling (double coupling) may be necessary.[2]

6. Capping (Optional):

  • If coupling remains incomplete after a second attempt, any unreacted amino groups should be capped using a reagent like acetic anhydride to prevent the formation of deletion sequences.[3][8]

Protocol 2: Coupling of Boc-D-Tyr(OMe)-OH using HATU

This protocol is highly recommended for coupling the sterically hindered Boc-D-Tyr(OMe)-OH.

Materials:

  • Boc-D-Tyr(OMe)-OH (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents)[1]

  • DIEA (6.0 equivalents)[1]

  • Anhydrous DMF

Procedure:

  • Pre-activation: In a separate vessel, dissolve Boc-D-Tyr(OMe)-OH and HATU in anhydrous DMF.[1]

  • Add DIEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[1]

  • Coupling: Immediately add the pre-activated amino acid solution to the neutralized resin in the reaction vessel.[8]

  • Agitate the reaction mixture for 2-4 hours at room temperature.[6] Due to steric hindrance, a longer coupling time is recommended.[6]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the reaction.

    • Once complete, drain the reaction mixture and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

Materials:

  • Cleavage Cocktail (e.g., HF:anisole (9:1) or Trifluoromethanesulfonic acid (TFMSA))[6][10]

  • p-Cresol and Thioanisole (scavengers)[6]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Treat the peptide-resin with the cleavage cocktail containing scavengers to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • After the recommended reaction time, precipitate the crude peptide in cold diethyl ether.[10]

  • Wash the precipitated peptide with cold diethyl ether and then lyophilize to obtain the crude product.[10]

  • The crude peptide can then be purified by preparative RP-HPLC.[8]

Visualizing the Workflow

The following diagrams illustrate the key processes in the solid-phase synthesis of a peptide containing Boc-D-Tyr(OMe)-OH.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Start with Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Coupling with Boc-AA-OH + Reagent Neutralization->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Deprotection Next Amino Acid Cleavage Cleavage from Resin (e.g., HF) Monitoring->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Boc-SPPS.

Coupling_Reagent_Activation cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation Boc_AA Boc-D-Tyr(OMe)-OH Active_Ester Reactive Intermediate (e.g., OAt-Ester) Boc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester Resin_Amine Resin-Bound Peptide with Free N-terminus Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine->Peptide_Bond

Caption: Mechanism of amino acid activation and coupling.

References

Application Notes and Protocols for the Deprotection of Boc-D-Tyr-OMe using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-D-tyrosine methyl ester (Boc-D-Tyr-OMe) using trifluoroacetic acid (TFA). The Boc group is a cornerstone in peptide synthesis and organic chemistry for the temporary protection of amines, lauded for its stability under various conditions and its clean removal under acidic treatment.[1][2]

The deprotection reaction proceeds via an acid-catalyzed mechanism.[1][3] Protonation of the Boc group's carbonyl oxygen by TFA facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[1][3] This intermediate is unstable and spontaneously decarboxylates to yield the free amine as its trifluoroacetate salt and carbon dioxide gas.[1][3]

A primary challenge during the deprotection of tyrosine derivatives is the potential for the reactive tert-butyl cation to alkylate the electron-rich aromatic ring of the tyrosine side chain, leading to undesired byproducts.[4][5] The addition of "scavengers" to the reaction mixture is a common and effective strategy to mitigate this side reaction.[4][6] These scavengers are nucleophilic species that trap the tert-butyl cation before it can react with the tyrosine residue.[4][6]

Quantitative Data Summary

The selection of reaction parameters, including TFA concentration, solvent, temperature, and the use of scavengers, is critical for achieving high yield and purity. Below is a summary of various reported conditions for the deprotection of Boc-protected amino acids and peptides, which can guide the optimization for this compound.

Condition IDTFA ConcentrationScavenger/AdditiveSolventTemperatureTimeObserved OutcomeReference
1100%NoneNeatRoom Temp.5 minFound to be less effective, leading to lower peptide purity compared to 55% TFA in DCM in a comparative study.[7]
255%NoneDCMRoom Temp.30 minResulted in an average 9% higher purity of peptides compared to deprotection with 100% TFA.[7][8]
320-100% (v/v)-DCM0 °C to Room Temp.1-4 hoursGeneral conditions for Boc-protected amines. Starting with lower TFA concentration is recommended for sensitive substrates.[1]
425%-DCMRoom Temp.2 hoursExample protocol for Boc deprotection.[9]
5Equal volume to solvent-CH₂Cl₂ or CH₂Cl₂:CH₃OH 9:10 °C to Room Temp.Until starting material consumedGeneral procedure for Boc-group deprotection in peptide synthesis.[10]
62 equivalents-TTP-NTf₂ (Ionic Liquid)110 °C7-10 minRapid deprotection at high temperature.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of this compound.

Protocol 1: Standard Deprotection with TFA in Dichloromethane (DCM)

This protocol is a widely used method for efficient Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Anisole or Thioanisole (scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1–0.5 M.

  • Scavenger Addition: Add a scavenger, such as anisole (5-10 equivalents), to the solution to prevent side reactions.[7]

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • TFA Addition: Slowly add TFA dropwise to the stirred solution. A common concentration range is 20-50% (v/v) of TFA relative to DCM.[1][12]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[1][7]

  • Work-up (for the free amine):

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[7][12]

    • Dissolve the resulting residue in DCM.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.[12]

    • Wash the organic layer with brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude D-Tyr-OMe.

  • Work-up (for the TFA salt):

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain the crude product as the TFA salt.[12] This can often be used directly in subsequent steps without neutralization.[12]

  • Purification: The crude product can be purified further by column chromatography or crystallization if necessary.[1]

Protocol 2: Deprotection with Neat TFA

This method is faster but may be less suitable for sensitive substrates.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anisole or Thioanisole (scavenger)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in neat TFA. Add a scavenger like anisole.

  • Reaction: Stir the solution at room temperature. Monitor the reaction by TLC or HPLC. The reaction is often complete in a shorter time frame compared to using a co-solvent.

  • Work-up:

    • Once the deprotection is complete, remove the TFA under reduced pressure.[7]

    • Precipitate the product by adding cold diethyl ether.[7]

    • Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.[7]

Visualizations

Experimental Workflow for this compound Deprotection

G Workflow for this compound Deprotection cluster_prep Reaction Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation A Dissolve this compound in anhydrous DCM B Add Scavenger (e.g., Anisole) A->B C Cool to 0 °C B->C D Slowly add TFA C->D Proceed to reaction E Stir at 0 °C, then warm to RT D->E F Monitor reaction by TLC or LC-MS E->F G Reaction Complete F->G Confirmation H Concentrate in vacuo G->H I Option A: Isolate TFA Salt H->I J Option B: Neutralize & Extract H->J K Purify as needed I->K J->K L Final Product: D-Tyr-OMe K->L

Caption: Experimental workflow for the TFA-mediated deprotection of this compound.

Mechanism of TFA-Mediated Boc Deprotection

G Mechanism of TFA-Mediated Boc Deprotection cluster_0 cluster_1 Byproducts cluster_2 Scavenger Action start Boc-Protected Amine protonation Protonated Boc Group start->protonation + TFA carbamic_acid Carbamic Acid Intermediate protonation->carbamic_acid - tert-Butyl Cation tbutyl tert-Butyl Cation protonation->tbutyl amine_salt Free Amine (TFA Salt) carbamic_acid->amine_salt - CO₂ co2 Carbon Dioxide carbamic_acid->co2 scavenger Scavenger (e.g., Anisole) tbutyl->scavenger traps trapped Trapped Cation scavenger->trapped

Caption: Reaction mechanism for the deprotection of a Boc-protected amine using TFA.

References

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis of a Model Peptide Incorporating Boc-D-Tyr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a critical strategy in modern drug discovery for enhancing pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1][2][3] N-α-tert-Butoxycarbonyl-O-methyl-D-tyrosine (Boc-D-Tyr-OMe) is a valuable building block for designing peptidomimetics, offering resistance to enzymatic degradation due to its D-configuration and a protected phenolic side chain that prevents unwanted reactions during synthesis.[3][4]

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for a model pentapeptide, [H-Gly-Ala-Val-D-Tyr(OMe)-Leu-NH₂], incorporating this compound. We present comprehensive protocols for both methodologies, summarize key quantitative data, and provide visualizations of the synthesis workflows. The tert-butyloxycarbonyl (Boc) strategy for SPPS is a robust method that utilizes the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[4]

Data Presentation: Manual vs. Automated Synthesis Comparison

The choice between manual and automated peptide synthesis depends on various factors, including the desired scale, throughput, complexity of the peptide, and available resources. Manual synthesis offers flexibility, while automated synthesis provides higher throughput and reproducibility.[5] The following table summarizes the key quantitative differences between the two methods for the synthesis of the model peptide.

ParameterManual SynthesisAutomated SynthesisKey Considerations
Synthesis Time per Cycle 1.5 - 3 hours30 - 90 minutesAutomated systems significantly reduce the time for deprotection and coupling steps.[5]
Hands-on Time per Synthesis High (several hours per day)Low (primarily for setup)Automation allows for "walk-away" operation, freeing up researcher time.[5]
Typical Crude Purity 60 - 85%80 - 95%Automated systems offer precise reagent delivery and controlled reaction conditions, minimizing side reactions.[5][6]
Overall Yield Variable (operator dependent)Generally higher and more consistentAutomated protocols are optimized to maximize yield and reproducibility.[5][6]
Reagent Consumption Can be higher due to less precise dispensingOptimized for minimal wasteAutomated synthesizers have precise fluidic systems that reduce reagent and solvent consumption.[5][7]
Scale Flexible (mg to g)Typically mg to low g per vesselManual synthesis can be more easily scaled up without significant capital investment.[5]
Initial Investment LowHighManual synthesis requires basic laboratory glassware, while automated synthesizers are a significant capital investment.[7]

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for H-Gly-Ala-Val-D-Tyr(OMe)-Leu-NH₂

This protocol describes the manual synthesis of the model peptide on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide AM resin in Dimethylformamide (DMF).

  • Remove the Fmoc group from the resin with 20% piperidine in DMF to expose the free amine.[1]

2. First Amino Acid Coupling (Fmoc-Leu-OH):

  • Couple Fmoc-Leu-OH using a coupling agent like HBTU/HOBt and Diisopropylethylamine (DIEA) in DMF.[1]

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.[1]

  • Coupling: Couple the subsequent Boc-protected amino acids (Boc-D-Tyr(OMe)-OH, Boc-Val-OH, Boc-Ala-OH, Boc-Gly-OH) sequentially using a suitable coupling reagent.

4. Boc-D-Tyr(OMe)-OH Coupling Cycle:

  • Boc Deprotection: After the coupling of the previous amino acid and removal of its protecting group, neutralize the resin with 10% DIEA in DMF.[4]

  • Activation and Coupling: Dissolve Boc-D-Tyr(OMe)-OH and a coupling agent (e.g., HBTU) in DMF. Add DIEA and add the mixture to the resin. Agitate for the recommended time.

  • Washing: After each deprotection, neutralization, and coupling step, wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[4]

5. Final Cleavage and Deprotection:

  • Treat the peptide-resin with a cleavage cocktail, typically a mixture of Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), to cleave the peptide from the resin and remove the Boc and any side-chain protecting groups.[1]

6. Peptide Precipitation and Lyophilization:

  • Precipitate the crude peptide in cold diethyl ether, wash the precipitate, and lyophilize to obtain a powder.[1]

7. Peptide Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.[1]

Automated Solid-Phase Peptide Synthesis (SPPS) Protocol for H-Gly-Ala-Val-D-Tyr(OMe)-Leu-NH₂

This protocol outlines the general steps for automated synthesis using a peptide synthesizer. The specific instrument settings will vary depending on the manufacturer and model.

1. Synthesizer Setup:

  • Install the necessary amino acid vials (including Boc-D-Tyr(OMe)-OH), reagent bottles (deprotection solution, coupling activator, base, and washing solvents) on the peptide synthesizer.

  • Place the reaction vessel containing the Rink Amide resin in the synthesizer.

2. Programming the Synthesis Sequence:

  • Enter the desired peptide sequence (Gly-Ala-Val-D-Tyr(OMe)-Leu).

  • Select the appropriate synthesis scale and protocols for deprotection, coupling, and washing steps. Modern synthesizers have pre-programmed cycles for Boc chemistry.[8]

3. Automated Synthesis Cycles:

  • The synthesizer will automatically perform the following steps for each amino acid in the sequence:

    • Washing: The resin is washed with DMF.

    • Deprotection: The Boc protecting group is removed with TFA in DCM.[4]

    • Neutralization: The resin is neutralized with DIEA in DMF.[4]

    • Coupling: The next Boc-protected amino acid is activated and coupled to the resin-bound peptide.

    • Washing: The resin is washed to remove excess reagents.

4. Final Cleavage and Work-up:

  • Once the automated synthesis is complete, the peptide-resin is manually removed from the synthesizer.

  • The final cleavage, precipitation, and lyophilization steps are performed manually as described in the manual synthesis protocol (steps 5 and 6).

5. Purification and Analysis:

  • The crude peptide is purified and analyzed using RP-HPLC and MS as described in the manual protocol (step 7).[1]

Mandatory Visualizations

Manual_vs_Automated_SPPS_Workflow cluster_manual Manual Synthesis cluster_automated Automated Synthesis M_Start Start with Resin M_Swell Swell Resin M_Start->M_Swell M_Deprotect Manual Deprotection M_Swell->M_Deprotect M_Wash1 Manual Washing M_Deprotect->M_Wash1 M_Couple Manual Coupling M_Wash1->M_Couple M_Wash2 Manual Washing M_Couple->M_Wash2 M_Loop Repeat for each Amino Acid M_Wash2->M_Loop M_Loop->M_Deprotect M_Cleave Manual Cleavage M_Loop->M_Cleave M_Purify Purification & Analysis M_Cleave->M_Purify A_Start Load Resin & Reagents A_Program Program Synthesizer A_Start->A_Program A_Run Automated Cycles (Deprotection, Coupling, Washing) A_Program->A_Run A_Cleave Manual Cleavage A_Run->A_Cleave A_Purify Purification & Analysis A_Cleave->A_Purify SPPS_Cycle_Workflow Start Resin with Protected Amino Acid (Boc-AA-Resin) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection 1 Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization 2 Coupling Coupling of next Boc-AA-OH Neutralization->Coupling 3 Elongated_Peptide Elongated Peptide-Resin Coupling->Elongated_Peptide 4 Elongated_Peptide->Deprotection Repeat Cycle GPCR_Signaling_Pathway Peptidomimetic Peptidomimetic (e.g., containing D-Tyr(OMe)) GPCR G-Protein Coupled Receptor (GPCR) Peptidomimetic->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

Application Notes and Protocols for the Incorporation of Boc-D-Tyr-OMe into Opioid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of endogenous opioid peptides is a key strategy in the development of novel analgesics with improved pharmacological profiles. The incorporation of non-canonical amino acids, such as D-isomers and derivatives of tyrosine, can significantly enhance proteolytic stability, receptor affinity, and selectivity, thereby modulating the therapeutic effects of these peptides.[1] This document provides detailed application notes and experimental protocols for the incorporation of N-α-tert-Butyloxycarbonyl-O-methyl-D-tyrosine (Boc-D-Tyr-OMe) into opioid peptide sequences.

The introduction of a D-amino acid at the N-terminus, a critical region for receptor interaction, sterically hinders the action of exopeptidases, which are highly specific for L-amino acids. This modification can lead to a longer in vivo half-life and improved bioavailability.[1][2] Furthermore, modification of the tyrosine hydroxyl group, in this case via methyl esterification, can influence the hydrogen bonding network within the opioid receptor binding pocket, potentially altering the ligand's affinity and functional activity.

These application notes will cover the solid-phase peptide synthesis (SPPS) of opioid peptides containing this compound, methods for their purification and characterization, and a discussion of the potential impact of this modification on opioid receptor signaling.

Data Presentation

While specific quantitative data for the pharmacological effects of incorporating this compound into opioid peptides is not extensively available in the public domain, the following tables provide a template for researchers to populate with their own experimental data. For comparative purposes, representative data for the closely related modification, O-methylation of D-tyrosine (Dmt), is included to illustrate the potential impact of such modifications on receptor binding affinity.

Table 1: Opioid Receptor Binding Affinities (Ki in nM) of Modified Enkephalin Analogues

Peptide Sequenceµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference
[Leu]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) Data for native peptideData for native peptideData for native peptideGeneral Knowledge
[Dmt¹]-[Leu]-Enkephalin Example: ~1.0Example: ~10Example: >1000Hypothetical Data Based on Literature Trends[3]
[D-Tyr(OMe)¹]-[Leu]-Enkephalin Experimental Data to be DeterminedExperimental Data to be DeterminedExperimental Data to be Determined
[this compound¹]-[Leu]-Enkephalin Experimental Data to be DeterminedExperimental Data to be DeterminedExperimental Data to be Determined

Table 2: In Vitro Bioactivity (IC50 in nM) of Modified Dermorphin Analogues

Peptide SequenceGuinea Pig Ileum (GPI) Assay (µ-activity) IC50 (nM)Mouse Vas Deferens (MVD) Assay (δ-activity) IC50 (nM)Reference
Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) Data for native peptideData for native peptideGeneral Knowledge
[Dmt¹]-Dermorphin Example: Potent µ-agonist activityExample: Low δ-agonist activityHypothetical Data Based on Literature Trends
[D-Tyr(OMe)¹]-Dermorphin Experimental Data to be DeterminedExperimental Data to be Determined
[this compound¹]-Dermorphin Experimental Data to be DeterminedExperimental Data to be Determined

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Opioid Peptide Incorporating this compound

This protocol outlines the manual Boc-SPPS for a generic pentapeptide (e.g., an enkephalin analogue) with the sequence Boc-D-Tyr(OMe)-Gly-Gly-Phe-Leu-Resin.

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol/g substitution)

  • Boc-Leu-OH

  • Boc-Phe-OH

  • Boc-Gly-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Kaiser test kit

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (scavenger)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

    • Wash the resin with DMF (3 x resin volume).

    • Couple the first amino acid, Boc-Leu-OH, to the resin using a DIC/HOBt activation method. The coupling reaction is typically carried out for 2-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

  • Peptide Chain Elongation (Iterative Cycles):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM and DMF.

    • Neutralization: Neutralize the resin with 10% DIEA in DMF.

    • Wash the resin with DMF.

    • Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH) using DIC/HOBt activation in DMF. Monitor each coupling step with the Kaiser test.

  • Incorporation of this compound:

    • Following the deprotection and neutralization of the N-terminal glycine, couple this compound using the same DIC/HOBt activation method. Due to potential steric hindrance, the coupling time may need to be extended. Double coupling may be necessary if the first coupling is incomplete as indicated by a positive Kaiser test.

  • Final Cleavage and Deprotection:

    • After the final coupling, wash the resin thoroughly with DMF and DCM and dry under vacuum.

    • HF Cleavage: Treat the peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours. This step will cleave the peptide from the resin and remove the side-chain protecting groups. Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a fume hood by trained personnel.

    • TFMSA Cleavage (Alternative): As a less hazardous alternative to HF, TFMSA can be used. The peptide-resin is treated with a mixture of TFMSA, TFA, and scavengers.

    • Note on Methyl Ester Stability: The methyl ester of this compound may be partially or fully cleaved under strong acidic conditions like HF or TFMSA. For applications where the methyl ester is desired in the final peptide, milder cleavage methods should be investigated, or the esterification can be performed post-synthesis on the free carboxylic acid of D-tyrosine.

  • Peptide Precipitation and Purification:

    • After cleavage, precipitate the crude peptide by adding cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the peptide with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized peptide for the µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing human µ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).

  • Synthesized opioid peptide.

  • Naloxone (non-selective opioid antagonist for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add increasing concentrations of the synthesized peptide.

    • Add a constant concentration of the appropriate radioligand to each well.

    • Add the cell membrane preparation to each well.

    • For determining non-specific binding, add a high concentration of naloxone to a set of wells.

    • The total assay volume should be consistent across all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the peptide concentration.

    • Determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that mediate their effects through two primary signaling pathways: the G-protein dependent pathway and the β-arrestin pathway.

Opioid_Signaling cluster_receptor Opioid Receptor Activation cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects & Desensitization) Opioid Opioid Peptide (e.g., with D-Tyr-OMe) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binding G_protein Gαi/o Protein MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP MOR_P Phosphorylated MOR GRK->MOR_P beta_Arrestin β-Arrestin MOR_P->beta_Arrestin Recruitment Internalization Receptor Internalization & Desensitization beta_Arrestin->Internalization ERK_activation ERK Activation beta_Arrestin->ERK_activation

Caption: Opioid receptor signaling cascade.

Experimental Workflow: Peptide Synthesis and Evaluation

The overall workflow for the synthesis and evaluation of opioid peptides containing this compound involves several key stages, from initial synthesis to biological characterization.

Workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (Molecular Weight Verification) Purification->MS HPLC Analytical HPLC (Purity Assessment) Purification->HPLC Binding_Assay Receptor Binding Assays (Ki determination) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., GTPγS, cAMP) Binding_Assay->Functional_Assay

Caption: Workflow for synthesis and evaluation.

Conclusion

The incorporation of this compound into opioid peptides represents a promising strategy for the development of novel therapeutics with enhanced stability and potentially modulated receptor interactions. The protocols and information provided herein offer a comprehensive guide for researchers in the synthesis, purification, and evaluation of these modified peptides. While further investigation is required to fully elucidate the pharmacological consequences of this specific modification, the methodologies outlined will facilitate the generation of crucial data to advance our understanding of opioid peptide structure-activity relationships and contribute to the design of safer and more effective analgesics.

References

Synthesis of Potent Dermorphin Analogs Utilizing Boc-D-Tyr-OMe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a naturally occurring heptapeptide (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) originally isolated from the skin of the South American frog Phyllomedusa sauvagei, is a potent and highly selective µ-opioid receptor agonist.[1][2] Its remarkable analgesic properties, reported to be 30-40 times more potent than morphine, have made it a compelling lead compound in the development of novel pain therapeutics.[2][3] A key structural feature of dermorphin is the presence of a D-alanine residue at the second position, which contributes to its high potency and resistance to enzymatic degradation.[1]

Structure-activity relationship studies have revealed that the N-terminal tetrapeptide, H-Tyr-D-Ala-Phe-Gly-NH₂, is the minimal sequence required for significant µ-opioid receptor agonist activity.[4] Consequently, the synthesis of various dermorphin analogs has focused on modifications within this pharmacophore to enhance properties such as receptor affinity, selectivity, metabolic stability, and blood-brain barrier penetration.

This document provides detailed application notes and protocols for the synthesis of dermorphin analogs using N-α-tert-Butyloxycarbonyl-O-methyl-D-tyrosine (Boc-D-Tyr-OMe) as a key building block. The incorporation of a D-tyrosine residue at the first position can influence the pharmacological profile of the resulting analog. Furthermore, the O-methylation of the tyrosine hydroxyl group can modulate receptor binding and improve metabolic stability. The use of the Boc (tert-butyloxycarbonyl) protecting group strategy for solid-phase peptide synthesis (SPPS) is a well-established and robust method for the preparation of such analogs.[5][6]

Data Presentation

Table 1: Biological Activity of Dermorphin and Representative Analogs
Compoundµ-Opioid Receptor Binding Affinity (Ki, nM)Analgesic Potency (ED50, pmol/rat, i.c.v.)Reference(s)
Dermorphin0.713.3 - 23[2][7]
[D-Arg²]dermorphin tetrapeptideHigh affinityPotent, long-lasting[8]
LENART01 (Dermorphin-Ranatensin Hybrid)11.0 ± 1.5Not reported[3]
Morphine1.228,300[7][9]
DAMGO--[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model Dermorphin Analog (H-D-Tyr(Me)-D-Ala-Phe-Gly-NH₂) using Boc Chemistry

This protocol outlines the manual solid-phase synthesis of a model dermorphin tetrapeptide analog using Boc-protected amino acids on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Boc-Gly-OH

  • Boc-Phe-OH

  • Boc-D-Ala-OH

  • Boc-D-Tyr(Me)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or HATU

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane (TIS), 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling (Boc-Gly-OH):

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vessel, pre-activate Boc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Peptide Chain Elongation (Iterative Cycles):

    • Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM (1 x 2 min, 1 x 30 min).

    • Washing: Wash the resin with DCM, isopropanol, and DMF.

    • Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 5 min).

    • Washing: Wash the resin with DMF.

    • Coupling: Couple the next Boc-protected amino acid (Boc-Phe-OH, Boc-D-Ala-OH, and finally Boc-D-Tyr(Me)-OH) using the pre-activation method described in step 2. Monitor each coupling with a Kaiser test.

  • Cleavage and Deprotection:

    • After the final coupling, wash the peptide-resin with DMF and DCM and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized dermorphin analogs for the µ-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

  • [³H]DAMGO (a radiolabeled µ-opioid receptor agonist).

  • Synthesized dermorphin analog.

  • Naloxone (a non-selective opioid receptor antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, [³H]DAMGO at a concentration near its Kd, and varying concentrations of the synthesized dermorphin analog.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the dermorphin analog that inhibits 50% of the specific binding of [³H]DAMGO (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vivo Analgesic Activity Assay (Hot Plate Test)

This protocol outlines the hot plate test in rodents to assess the analgesic potency of the synthesized dermorphin analogs.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Experimental animals (e.g., mice or rats).

  • Synthesized dermorphin analog dissolved in a suitable vehicle (e.g., saline).

  • Morphine as a positive control.

  • Vehicle as a negative control.

Procedure:

  • Acclimatization: Acclimatize the animals to the experimental room and handling for several days before the experiment.

  • Baseline Measurement: Determine the baseline latency for each animal to a thermal stimulus (e.g., licking a hind paw or jumping) by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer different doses of the synthesized dermorphin analog, morphine, or vehicle to different groups of animals via a specific route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).

  • Post-Treatment Measurements: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal on the hot plate and record the latency to respond.

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point. Determine the dose of the analog that produces a 50% analgesic effect (ED50) by constructing a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation resin Rink Amide Resin coupling1 Couple Boc-Gly-OH resin->coupling1 deprotection1 Boc Deprotection (TFA) coupling1->deprotection1 coupling2 Couple Boc-Phe-OH deprotection1->coupling2 deprotection2 Boc Deprotection (TFA) coupling2->deprotection2 coupling3 Couple Boc-D-Ala-OH deprotection2->coupling3 deprotection3 Boc Deprotection (TFA) coupling3->deprotection3 coupling4 Couple Boc-D-Tyr(Me)-OH deprotection3->coupling4 cleavage Cleavage from Resin (TFA Cocktail) coupling4->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spec & Analytical HPLC purification->characterization binding_assay In Vitro Receptor Binding Assay characterization->binding_assay analgesia_assay In Vivo Analgesic Assay (Hot Plate) characterization->analgesia_assay data_analysis Data Analysis (Ki, ED50) binding_assay->data_analysis analgesia_assay->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of dermorphin analogs.

mu_opioid_receptor_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ligand Dermorphin Analog mor µ-Opioid Receptor (GPCR) ligand->mor Binding & Activation g_protein Gi/o Protein mor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition k_channel K+ Channel Activation g_protein->k_channel Activation ca_channel Ca2+ Channel Inhibition g_protein->ca_channel Inhibition camp cAMP ac->camp Conversion analgesia Analgesia camp->analgesia Leads to k_channel->analgesia Contributes to ca_channel->analgesia Contributes to

Caption: Simplified µ-opioid receptor signaling pathway leading to analgesia.

References

Application Notes and Protocols for Boc-D-Tyr-OMe in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-D-tyrosine methyl ester (Boc-D-Tyr-OMe) is a protected amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics for neuropharmacology research. Its unique structural features, including the D-configuration of the chiral center and the Boc and methyl protecting groups, allow for the creation of peptides with enhanced stability against enzymatic degradation and modified receptor binding properties. This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the development of novel neuropharmacological agents, with a focus on opioid receptor modulation and dopamine synthesis inhibition.

Peptides incorporating this compound and its derivatives have shown significant potential in targeting neurological disorders. The D-amino acid configuration confers resistance to proteases, thereby increasing the in vivo half-life of the peptide. Furthermore, modifications to the tyrosine residue can fine-tune receptor selectivity and affinity, offering a pathway to develop therapeutics with improved efficacy and reduced side effects.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical synthesis.

PropertyValue
IUPAC Name methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in organic solvents such as DMF and DCM
Storage Temperature 2-8°C

Applications in Neuropharmacology

The primary application of this compound in neuropharmacology is as a precursor for the synthesis of modified peptides targeting various components of the central nervous system. Two key areas of research are:

  • Opioid Receptor Modulation: Peptides containing D-tyrosine and its O-methylated derivatives are crucial in the design of ligands for opioid receptors (mu, delta, and kappa). These receptors are G-protein coupled receptors (GPCRs) that mediate analgesia and are implicated in mood, reward, and other neurological processes. The incorporation of this compound can lead to the development of potent and selective opioid receptor agonists or antagonists.

  • Dopamine Synthesis Inhibition: O-Methyl-D-tyrosine, the core structure of this compound after deprotection, has been investigated as an inhibitor of tyrosine hydroxylase. This enzyme is the rate-limiting step in the synthesis of the neurotransmitter dopamine. Peptides containing this moiety could therefore be explored as tools to modulate dopaminergic pathways, which are relevant in conditions such as Parkinson's disease and schizophrenia.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Tyr(Me)-OH

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating an O-methylated D-tyrosine residue.

Materials:

  • Merrifield resin (or other suitable solid support)

  • Boc-protected amino acids (including Boc-D-Tyr(Me)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous hydrofluoric acid (HF) or other cleavage cocktail

  • Anisole (scavenger)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours.

  • First Amino Acid Attachment: Attach the first Boc-protected amino acid to the resin using an appropriate method (e.g., cesium salt method).

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, isopropanol, and then DMF.

    • Neutralization: Treat the resin with 10% DIEA in DMF. Wash with DMF.

    • Amino Acid Coupling: Dissolve the next Boc-amino acid and HOBt in DMF. Add DCC and pre-activate for 10 minutes at 0°C. Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor the reaction with a Kaiser test.

  • Cleavage and Deprotection: After the final coupling and deprotection steps, treat the peptide-resin with anhydrous HF and anisole at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swelling Attachment First Amino Acid Attachment Resin->Attachment Deprotection Boc Deprotection (TFA/DCM) Attachment->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HOBt, DCC) Neutralization->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (HF/Anisole) Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Opioid Receptor Binding Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity of a peptide by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., CHO cells transfected with δ-opioid receptor)

  • [³⁵S]GTPγS (radioligand)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

  • Test peptide at various concentrations

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, GDP, and assay buffer.

  • Incubation: Add the test peptide at varying concentrations to the reaction mixture. Incubate at 30°C for 15 minutes.

  • Radioligand Addition: Add [³⁵S]GTPγS to the reaction mixture and incubate for an additional 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect) values by non-linear regression analysis of the concentration-response curves. The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value obtained in competition binding assays.[1]

Tyrosine Hydroxylase Inhibition Assay

This assay determines the ability of a peptide to inhibit the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.

Materials:

  • Purified tyrosine hydroxylase enzyme

  • L-tyrosine (substrate)

  • Cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0)

  • Test peptide at various concentrations

  • HPLC system with electrochemical or fluorescence detection

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, cofactors, and the test peptide at various concentrations.

  • Enzyme Addition: Add the purified tyrosine hydroxylase to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding L-tyrosine. Incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Product Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the product, L-DOPA, using HPLC with electrochemical or fluorescence detection.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test peptide. Determine the IC₅₀ value (concentration for 50% inhibition) by plotting the percentage of inhibition against the logarithm of the peptide concentration.

Data Presentation

Quantitative data from neuropharmacological studies of peptides derived from this compound and related compounds are summarized below.

Table 1: Opioid Receptor Binding and Functional Activity

PeptideReceptorAssay TypeParameterValue (nM)Reference
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)DeltaIn vitro bioassayKe vs. [D-Ala², D-Leu⁵]-enkephalin39.5[2]
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)DeltaIn vitro bioassayKe vs. [D-Pen², D-Pen⁵]enkephalin38.7[2]
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)DeltaIn vitro bioassayKe vs. deltorphin-II27.3[2]
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)MuIn vitro bioassayKe vs. DAMGO368,000[2]
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)KappaIn vitro bioassayKe vs. ethylketocyclazocine>200,000[2]
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)DeltaReceptor bindingKi300-1000[2]
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)MuReceptor bindingKi vs. [³H]-DAMGO>30,000[2]

Table 2: Tyrosinase Inhibitory Activity of Peptides (Illustrative)

PeptideIC₅₀ (mM)Reference
DLGFLARGF3.09[3][4]
WQLTL3.86[4]
FDLGFLAR4.00[4]
WSEVF5.81[4]

Note: Data for tyrosine hydroxylase inhibition by specific this compound derived peptides is limited in publicly available literature. The tyrosinase inhibition data is provided as an example of an enzyme inhibition assay.

Signaling Pathways and Workflows

Delta-Opioid Receptor Antagonist Signaling

Peptides derived from this compound can act as antagonists at the delta-opioid receptor. An antagonist binds to the receptor but does not elicit a biological response, thereby blocking the effects of endogenous agonists like enkephalins. This can modulate various downstream signaling pathways.

DOR_Antagonist_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Enkephalin Enkephalin (Endogenous Agonist) DOR δ-Opioid Receptor (GPCR) Enkephalin->DOR Activates Peptide This compound Derived Peptide (Antagonist) Peptide->DOR Blocks G_protein Gαi/o Protein DOR->G_protein Inhibits (when activated) AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Produces Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity MAPK->Neuronal_Activity Ion_Channel->Neuronal_Activity

Caption: Signaling pathway of a delta-opioid receptor antagonist.

Dopamine Synthesis Pathway and Potential Inhibition

Peptides containing O-methyl-D-tyrosine have the potential to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine.

Dopamine_Synthesis_Inhibition L_Tyrosine L-Tyrosine TH Tyrosine Hydroxylase L_Tyrosine->TH L_DOPA L-DOPA TH->L_DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DDC->Dopamine Peptide O-Methyl-D-Tyr Containing Peptide Peptide->TH Inhibits

Caption: Potential inhibition of the dopamine synthesis pathway.

Conclusion

This compound is a valuable chemical tool for the synthesis of novel peptidomimetics with significant potential in neuropharmacology. Its incorporation into peptide sequences can lead to compounds with enhanced stability and tailored receptor interactions. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new therapeutic candidates targeting the opioid and dopaminergic systems. Further research into peptides derived from this compound is warranted to explore their full therapeutic potential for treating a range of neurological disorders.

References

Application Notes and Protocols for the Purification of Peptides Containing Boc-D-Tyr-OMe by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of synthetic peptides containing the N-terminally protected amino acid, Boc-D-Tyr-OMe (N-α-tert-Butyloxycarbonyl-D-tyrosine methyl ester), using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to aid researchers in achieving high-purity peptides for various applications, including drug discovery and development.

The incorporation of modified amino acids like this compound into peptide sequences is a critical strategy for enhancing therapeutic properties such as stability and receptor affinity.[1] RP-HPLC is the predominant method for purifying these synthetic peptides due to its high efficiency and the use of volatile buffer systems that are easily removed.[2]

Data Presentation: Representative Purification Parameters and Expected Outcomes

The successful purification of a peptide containing this compound is dependent on several factors, including the overall peptide sequence, its length, and hydrophobicity. The following tables summarize typical quantitative data obtained during the synthesis and purification process.

Table 1: Typical Yields and Purity in Boc-SPPS of a Model Peptide Containing this compound

ParameterIllustrative ValueNotes
Crude Peptide Yield~65%Yield after cleavage from the resin and deprotection.[3]
Crude Peptide Purity (by RP-HPLC)~55%The crude product contains the target peptide along with deletion and truncated sequences.[3]
Final Purified Peptide Yield~25%Yield after preparative RP-HPLC purification.[3]
Final Peptide Purity (by RP-HPLC)>98%High purity is achievable with optimized RP-HPLC protocols.[3]

Table 2: Comparative RP-HPLC Methods for Purity Analysis and Purification

ParameterMethod A: Rapid AnalysisMethod B: High-Resolution Purification
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 5% to 65% B over 30 minutes20% to 60% B over 40 minutes (shallow gradient)
Detection 220 nm and 280 nm220 nm and 280 nm
Application Routine purity checks of crude and purified peptide.Preparative purification and separation of closely eluting impurities.[4]

Experimental Protocols

This section provides detailed methodologies for the purification of a crude peptide containing this compound, synthesized via Solid-Phase Peptide Synthesis (SPPS).

The overall process begins with the synthesis of the peptide on a solid support, followed by cleavage and deprotection, and finally purification by RP-HPLC.

G start Start: Peptide Synthesis Design spps Solid-Phase Peptide Synthesis (SPPS) (incorporating this compound) start->spps cleavage Cleavage from Resin & Side-Chain Deprotection spps->cleavage extraction Crude Peptide Precipitation & Washing cleavage->extraction purification Purification by Preparative RP-HPLC extraction->purification analysis Purity Analysis (Analytical RP-HPLC & MS) purification->analysis lyophilization Lyophilization of Pure Fractions analysis->lyophilization end End: Pure Peptide lyophilization->end

Figure 1: General workflow for the synthesis and purification of a peptide containing this compound.

Proper sample preparation is crucial for successful RP-HPLC purification.

  • Dissolution: Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).[5]

  • Solubility Issues: If the peptide has poor solubility due to the hydrophobic Boc group, a small amount of organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be added to aid dissolution.[4] The sample should then be diluted with Mobile Phase A.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[4]

This protocol is a starting point and may require optimization based on the specific characteristics of the peptide.

  • Column: Use a preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm particle size). For very hydrophobic peptides, a C4 or C8 column might provide better separation.[6]

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[4]

  • Injection: Inject the prepared crude peptide sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient is often recommended for better resolution of impurities.[4] For a peptide containing this compound, a gradient of 20-60% Mobile Phase B over 40-60 minutes is a good starting point.

  • Detection: Monitor the elution profile using a UV detector at wavelengths of 220 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).[7]

  • Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.

The purity of the collected fractions should be assessed by analytical RP-HPLC.

  • Column: Use an analytical C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phases: Same as in the preparative method.

  • Gradient Elution: A faster gradient can be used for analytical runs (e.g., 5% to 65% Mobile Phase B over 30 minutes).[8]

  • Analysis: Inject a small aliquot of each collected fraction. Fractions with a purity of >98% are typically pooled.

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using Mass Spectrometry (MS) to ensure the correct product has been isolated.[3]

  • Pooling: Combine the pure fractions.

  • Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Signaling Pathways and Logical Relationships

Peptides synthesized with modified amino acids like D-tyrosine are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). The inclusion of a D-amino acid can enhance the peptide's stability against enzymatic degradation.[5]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Peptide Peptide with this compound (after deprotection) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response

Figure 2: Generalized signaling pathway initiated by a therapeutic peptide.

Troubleshooting Common Purification Challenges

Table 3: Troubleshooting Guide for RP-HPLC Purification of Peptides with this compound

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing or Broadening) - Peptide aggregation due to hydrophobicity. - Column overloading.- Use a shallower gradient. - Reduce the amount of sample injected. - Add a small amount of organic solvent to the sample.[8]
Low Recovery - Peptide precipitation on the column. - Strong, irreversible binding to the stationary phase.- Ensure complete dissolution of the sample before injection. - Try a different stationary phase (e.g., C4 or C8).[6]
Co-elution of Impurities - Similar hydrophobicity of the target peptide and impurities.- Optimize the gradient to be shallower around the elution point of the target peptide. - Use a longer column or a column with smaller particle size to increase resolution.[4]
Multiple Peaks for the Purified Product - On-column degradation. - Presence of isomers.- Ensure the mobile phases are fresh and properly degassed. - Analyze each peak by Mass Spectrometry to identify the components.

References

Application Note: Analysis of Peptides Containing N-α-Boc-D-tyrosine Methyl Ester (Boc-D-Tyr-OMe) by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-α-(tert-butoxycarbonyl)-D-tyrosine methyl ester (Boc-D-Tyr-OMe) is a crucial protected amino acid derivative used in solid-phase peptide synthesis (SPPS) and other aspects of drug discovery.[1] Its incorporation into peptide chains can enhance biological stability and modulate pharmacological profiles.[2] Consequently, robust analytical methods are essential to verify the identity, purity, and sequence of synthetic peptides containing this modified residue. This document provides detailed protocols for the analysis of this compound-containing peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection and Electrospray Ionization Mass Spectrometry (ESI-MS).[3][4]

Quantitative Data Summary

This section summarizes the key properties of the this compound building block and typical analytical parameters.

Table 1: Physicochemical Properties of this compound

Parameter Value Reference
Molecular Formula C₁₅H₂₁NO₅ [1][5][6]
Molecular Weight 295.33 g/mol [5][7]
Appearance White to off-white powder/solid [1][2][6][7]
Purity (Typical) ≥98% (by HPLC) [1][5]

| Storage Conditions | 0-8 °C |[1][5][6][7] |

Table 2: Typical RP-HPLC-MS Analytical Parameters

Parameter Recommended Setting Purpose
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) Separation based on hydrophobicity.[8][9]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water Aqueous phase; TFA acts as an ion-pairing agent.[10][11]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile Organic phase for peptide elution.[10][11]
Flow Rate 1.0 mL/min (for 4.6 mm ID column) Standard flow for analytical separation.[9][10]
Gradient 5% to 65% Mobile Phase B over 30 minutes Gradual elution of peptides with varying hydrophobicities.[8][9]
UV Detection 214-220 nm and 280 nm 214-220 nm for peptide backbone; 280 nm for tyrosine residue.[9][12]
Ionization Source Electrospray Ionization (ESI), Positive Mode Efficiently ionizes peptides for MS detection.[7][9]

| MS Acquisition | Full Scan (e.g., m/z 200-2000) and MS/MS | Full scan confirms molecular weight; MS/MS for sequence verification.[13] |

Table 3: Common Mass Spectrometry Fragments for Peptides Containing a this compound Residue

Fragment Type Description Expected Mass Change / m/z Reference
[M+H]⁺, [M+2H]²⁺, etc. Molecular ions of the peptide. Varies based on peptide sequence. [8]
Incomplete Boc Deprotection The Boc group remains on an amino acid. +100.08 Da [8]
Loss of Isobutylene Fragmentation of the Boc group. -56 Da [14]
b- and y-ions Peptide backbone fragmentation. Varies based on sequence. [8]

| Tyrosine Immonium Ion | Characteristic fragment for tyrosine. | m/z 136.0757 |[8][15] |

Experimental Protocols

The following protocols provide a starting point for the analysis of peptides containing this compound. Optimization may be required based on the specific peptide sequence and instrumentation.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh approximately 1 mg of the crude or purified peptide.

  • Solubilization: Dissolve the peptide in 1 mL of Mobile Phase A (0.1% TFA in water) to achieve a final concentration of 1 mg/mL.[9]

  • Mixing: Vortex the solution until the peptide is fully dissolved. If solubility is an issue, sonication can be applied briefly.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC column.[16]

Protocol 2: RP-HPLC-UV Method
  • System Equilibration: Equilibrate the HPLC system, equipped with a C18 column, with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.[8]

  • Injection: Inject 10-20 µL of the prepared peptide solution onto the column.[8][10]

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[9]

  • Column Wash & Re-equilibration: Following the analytical gradient, wash the column with a high concentration of Mobile Phase B (e.g., 95%) for 5 minutes, then return to the initial conditions (5% B) and re-equilibrate for at least 5-10 minutes before the next injection.

  • Data Acquisition: Monitor the column eluent using a UV detector at 220 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).[9][12]

  • Purity Calculation: Calculate the relative purity by integrating the area of the main peptide peak and dividing it by the total integrated area of all peaks in the chromatogram.[9]

Protocol 3: LC-MS Method
  • LC Setup: Use the same HPLC conditions as described in Protocol 2. The eluent from the column is directed to the ESI-MS interface. For LC-MS, using 0.1% formic acid (FA) instead of TFA in the mobile phases is often preferred to reduce ion suppression and improve MS signal.[11]

  • MS Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications for the desired mass range.

  • Ionization Settings: Operate the ESI source in positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and robust signal for your peptide.

  • Full Scan MS: Acquire full scan mass spectra across a range that includes the expected m/z of the peptide (e.g., m/z 200-2000). This will be used to confirm the molecular weight of the main eluting peak.

  • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) to obtain fragmentation spectra for the most intense ions detected in the full scan.[13] These MS/MS spectra are used to confirm the peptide sequence by identifying the b- and y-ion series.[8]

Visualizations

The following diagrams illustrate the analytical workflow and a potential fragmentation pathway.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 Dissolve Peptide (1 mg/mL in 0.1% TFA/Water) p2 Filter Sample (0.22 µm Syringe Filter) p1->p2 a1 Inject Sample onto RP-HPLC (C18 Column) p2->a1 a2 Gradient Elution (ACN/Water/TFA) a1->a2 a3 UV Detection (220 & 280 nm) a2->a3 a4 Electrospray Ionization (ESI+) a2->a4 d1 HPLC Chromatogram (Purity Assessment) a3->d1 a5 MS (Full Scan) & MS/MS (Fragmentation) a4->a5 d2 Mass Spectrum (MW Confirmation) a5->d2 d3 MS/MS Spectrum (Sequence Verification) a5->d3

Caption: General workflow for HPLC-MS analysis of synthetic peptides.

G cluster_peptide Peptide Precursor Ion [M+H]⁺ cluster_fragments Characteristic MS/MS Fragments peptide H₂N-[AA₁]-CO-NH-[this compound]-CO-NH-[AA₃]-COOH y_ion y-ion (C-terminal fragment) peptide->y_ion Backbone Fragmentation b_ion b-ion (N-terminal fragment) peptide->b_ion Backbone Fragmentation immonium Immonium Ion (m/z 136.08) peptide->immonium Side Chain Fragmentation boc_loss Neutral Loss (-56 or -100 Da from Boc) peptide->boc_loss Protecting Group Fragmentation

Caption: Key fragmentation pathways for a peptide containing this compound.

References

Application Note: Analytical Methods for Confirming Boc-D-Tyr-OMe Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, such as stability, potency, and receptor selectivity. N-α-tert-butyloxycarbonyl-O-methyl-D-tyrosine methyl ester (Boc-D-Tyr-OMe) is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a D-amino acid with a protected side chain. Confirmation of the successful and site-specific incorporation of this modified residue is a critical quality control step in the synthesis of novel peptide therapeutics. This application note provides detailed protocols for the primary analytical techniques used to verify the incorporation of this compound into a synthetic peptide: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow Overview

A multi-faceted analytical approach is essential for the unambiguous confirmation of this compound incorporation. The general workflow involves initial purity assessment by HPLC, followed by molecular weight confirmation using mass spectrometry. For unequivocal sequence verification and localization of the modified residue, tandem mass spectrometry (MS/MS) is employed. NMR spectroscopy provides detailed structural information, confirming the presence of the Boc and O-methyl groups within the peptide.

Analytical_Workflow Start Synthesized Peptide HPLC RP-HPLC Analysis Start->HPLC MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy Start->NMR Purity Purity Assessment HPLC->Purity MSMS Tandem MS (MS/MS) MS->MSMS MW Molecular Weight Confirmation MS->MW Sequence Sequence Verification & Localization of this compound MSMS->Sequence Structure Structural Confirmation (Boc & OMe groups) NMR->Structure Final Confirmed Incorporation Purity->Final MW->Final Sequence->Final Structure->Final MSMS_Fragmentation cluster_peptide Peptide Backbone cluster_b_ions b-ions (N-terminal fragments) cluster_y_ions y-ions (C-terminal fragments) N_term N_term AA1 AA1 N_term->AA1 AA2 AA2 AA1->AA2 b1 b1 AA1->b1 y4 y4 AA1->y4 Boc_D_Tyr_OMe Boc_D_Tyr_OMe AA2->Boc_D_Tyr_OMe b2 b2 AA2->b2 y3 y3 AA2->y3 AA4 AA4 Boc_D_Tyr_OMe->AA4 b3 b3 Boc_D_Tyr_OMe->b3 y2 y2 Boc_D_Tyr_OMe->y2 C_term C_term AA4->C_term b4 b4 AA4->b4 y1 y1 AA4->y1 b1->b2 + mass(AA2) b2->b3 + mass(this compound) b3->b4 + mass(AA4) y1->y2 + mass(this compound) y2->y3 + mass(AA2) y3->y4 + mass(AA1)

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-D-Tyr-OMe Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the coupling of Boc-D-Tyr-OMe in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient? A1: The primary reason for poor coupling efficiency is steric hindrance.[1] The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the O-methylated side chain, creates significant spatial obstruction.[1][2] This bulkiness can hinder the approach of the activated amino acid to the free amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[2]

Q2: What are the common indicators of an unsuccessful this compound coupling? A2: The most common sign of incomplete coupling is a positive result from a qualitative ninhydrin (Kaiser) test, which detects free primary amines on the resin.[1] A blue or violet color indicates that a significant number of N-terminal amines have not reacted.[1] Other signs include a lower-than-expected weight gain of the resin and the identification of deletion sequences (peptides missing the Tyr residue) in the final crude product via mass spectrometry.[3][4]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound? A3: For sterically hindered amino acids, highly efficient coupling reagents are necessary. Uronium/aminium salts such as HATU and HCTU are excellent choices, offering high yields and a low risk of racemization.[2] Phosphonium salts like PyAOP are also highly effective, particularly for very challenging couplings.[2] These reagents generate more reactive esters, which helps to overcome the slow reaction kinetics.

Q4: Is it possible to use standard carbodiimide reagents like DCC or DIC? A4: While classical and cost-effective, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) can be used, but they are often slower and less efficient for sterically hindered couplings compared to onium salts.[1][2] Using them may result in lower yields and require longer reaction times.[5]

Q5: What is the first step I should take if a Kaiser test is positive after the initial coupling attempt? A5: If the Kaiser test is positive, a "double coupling" is the recommended immediate action.[1][6] This involves draining the reaction vessel, washing the resin thoroughly with DMF, and then repeating the coupling step with a fresh solution of activated this compound.[1] This second coupling step helps to drive the reaction to completion.[7]

Q6: Can increasing the reaction temperature improve coupling efficiency? A6: Yes, a moderate increase in temperature (e.g., to 40°C) can enhance the reaction rate for difficult couplings.[1][8] However, this should be done with caution, as higher temperatures can also increase the risk of side reactions, most notably racemization.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Steric Hindrance: The bulky nature of this compound is slowing the reaction.[1][2]2. Suboptimal Reagents: The chosen coupling reagent is not potent enough.[9]3. Insufficient Reaction Time/Concentration: Coupling time is too short or reagent equivalents are too low.[1]1. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[1][5]2. Switch to a More Potent Reagent: Use HATU, HCTU, or PyAOP for higher reactivity.[2]3. Optimize Conditions: Increase the coupling time to 2-4 hours or overnight and use a 3-4 fold excess of amino acid and reagents.[1][6]
Low Final Yield / Presence of Deletion Sequence 1. Incomplete Coupling: A significant portion of the peptide chains did not incorporate the this compound.2. Uncapped Amines: Unreacted amines from the failed coupling react in the next cycle, leading to deletion peptides.[6]1. Implement Double Coupling: Ensure the this compound coupling step goes to completion.2. Introduce a Capping Step: If the Kaiser test is still positive after a double coupling, treat the resin with acetic anhydride to permanently block any remaining unreacted amines.[6]
Presence of Diastereomeric Impurities (Racemization) 1. Prolonged Activation Time: Extended pre-activation or long coupling times can increase the risk of racemization.[2]2. Inappropriate Base: Strong bases can promote the formation of an oxazolone intermediate, leading to loss of stereochemistry.[9][10]1. Minimize Pre-activation: Add the activated amino acid solution to the resin immediately after preparation.[7]2. Use Racemization-Suppressing Additives: Ensure your coupling reagent cocktail includes HOBt, HOAt, or OxymaPure.[4][10]3. Choose a Weaker Base: Use a sterically hindered, non-nucleophilic base like DIPEA or, for sensitive couplings, a weaker base like N-methylmorpholine (NMM).[5]

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveTypical BaseRelative EfficiencyRacemization RiskNotes
HATU (Internal HOAt)DIPEA / NMMVery HighLowExcellent first-line choice for hindered couplings; often considered superior in speed.[2]
HCTU (Internal 6-Cl-HOBt)DIPEA / NMMVery HighLowA more cost-effective alternative to HATU with similar high efficiency.[2]
PyAOP (Internal HOAt)DIPEA / NMMVery HighLowPhosphonium salt, very effective for N-methylated and other highly hindered amino acids.[2]
COMU (Internal Oxyma)DIPEA / NMMHighLowGood solubility of byproducts makes it suitable for both solid-phase and solution-phase synthesis.[2]
HBTU HOBtDIPEA / NMMHighModerateA widely used and effective reagent, though HATU is often superior.[2]
DIC / HOBt HOBtNoneGoodLow to ModerateA classical and cost-effective method, but often slower for sterically hindered couplings.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol describes a single coupling cycle for incorporating this compound onto a peptide-resin with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform N-terminal Boc deprotection using 25-50% trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1]

  • Neutralization: Wash the resin thoroughly with DCM, Isopropanol, and DMF. Neutralize the resin with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes). Wash the resin with DMF (5x).[2]

  • Pre-activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.[2]

    • Add DIPEA (6.0 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[1]

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.[1]

  • Reaction: Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen) for 2-4 hours at room temperature.[2][6]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates complete coupling.[2] If the test is positive (blue), proceed to Protocol 2.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[2]

Protocol 2: Double Coupling for Incomplete Reactions

  • Initial Assessment: After the first coupling (Protocol 1, Step 4), a positive Kaiser test indicates an incomplete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) to remove all soluble reagents and byproducts.[1]

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, Step 3.

  • Reaction: Add this fresh solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.[1]

  • Final Monitoring and Washing: Perform a Kaiser test to confirm completion. Once the test is negative, wash the resin extensively with DMF and DCM as described in Protocol 1, Step 6.[1] If the test remains positive, consider capping the unreacted amines (Protocol 3).

Protocol 3: Capping of Unreacted Amines

  • Purpose: To prevent the formation of deletion peptides by permanently blocking any unreacted N-terminal amines after a failed double coupling.

  • Procedure: After the second coupling attempt and subsequent DMF washes, treat the resin with a capping solution, such as acetic anhydride/pyridine/DCM (e.g., in a 1:2:7 ratio), for 30 minutes.[6]

  • Washing: Wash the resin thoroughly with DCM and DMF to remove excess capping reagents before proceeding to the deprotection step for the next cycle.

Visualizations

G start Coupling of this compound Complete kaiser_test Perform Kaiser Test start->kaiser_test double_couple Perform Double Coupling (Protocol 2) kaiser_test->double_couple Positive (Blue) continue_synthesis Proceed to Next Cycle (Deprotection) kaiser_test->continue_synthesis Negative (Yellow) double_couple->kaiser_test change_reagent Optimize Conditions: - Switch to HATU/HCTU - Increase time/equivalents - Moderately increase temp. double_couple->change_reagent If still positive capping Consider Capping Amines (Protocol 3) change_reagent->capping If still positive capping->continue_synthesis

Caption: Troubleshooting workflow for incomplete this compound coupling.

SPPS_Cycle cluster_SPPS SPPS Cycle for this compound Deprotection 1. Boc Deprotection (TFA in DCM) Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization (DIPEA in DMF) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling (this compound + HATU) Wash2->Coupling Wash3 Wash Coupling->Wash3 Monitoring 4. Monitoring (Kaiser Test) Wash3->Monitoring

Caption: Key steps in a solid-phase peptide synthesis (SPPS) cycle.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot issues related to incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete Boc deprotection?

Incomplete Boc deprotection can stem from several factors, primarily related to reaction conditions, the peptide sequence itself, or the quality of the reagents used. Key causes include:

  • Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may not be potent enough to fully remove the Boc group.[1][2] Some substrates may necessitate stronger acidic conditions or longer reaction times for complete deprotection.[1]

  • Inadequate Reaction Time: The duration of the deprotection step might be too short. While 20-30 minutes is often sufficient, challenging sequences or sterically hindered amino acids may require extended reaction times.[1][3]

  • Poor Resin Swelling: In solid-phase peptide synthesis (SPPS), if the resin is not adequately swelled in the reaction solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete removal of the Boc group.[1][4]

  • Steric Hindrance: Amino acids with bulky side chains or N-methylated residues can physically obstruct the acid's approach to the Boc group, thereby slowing down the cleavage reaction.[1][5]

  • Peptide Aggregation: The formation of secondary structures, such as β-sheets, between growing peptide chains can hinder reagent diffusion and access to the N-terminus.[1]

  • Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[1][6]

  • Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1]

Q2: How can I detect incomplete Boc deprotection?

Several analytical methods can be employed to monitor the completeness of the Boc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown) suggests that the N-terminal amine is still protected by the Boc group.[1][7] Note that this test is not suitable for N-terminal proline residues.[7]

  • Mass Spectrometry (MS): Analysis of a cleaved portion of the peptide by MS can identify the mass of the incompletely deprotected peptide.[7] This will be higher than the target peptide's mass by 100.12 g/mol (the mass of the Boc group).[7] The presence of deletion sequences (peptides missing one or more amino acids) is also a strong indicator of incomplete deprotection in previous cycles.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide can reveal the presence of deletion sequences, which will appear as distinct peaks from the desired peptide.[7]

  • Thin-Layer Chromatography (TLC): TLC is a rapid method to visualize the disappearance of the starting material and the appearance of the more polar, deprotected product.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm deprotection by showing the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4-1.5 ppm.[8][9]

Q3: What are the potential side reactions during Boc deprotection, and how can they be minimized?

The highly reactive tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group is the primary cause of side reactions.[4]

  • Alkylation: This electrophilic cation can attack nucleophilic amino acid side chains.[4][7]

    • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[4]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt (+56 Da mass shift).[4]

    • Cysteine (Cys) and Tyrosine (Tyr): The thiol and phenolic groups, respectively, are also targets for alkylation.[4]

To mitigate these side reactions, scavengers are added to the deprotection cocktail. These are nucleophilic reagents that trap the tert-butyl cation before it can react with the peptide.[3][4]

Data Presentation

Table 1: Common Boc Deprotection Cocktails and Conditions

Deprotection ReagentConcentrationTypical Reaction TimeSolventNotes
Trifluoroacetic Acid (TFA)25-50% (v/v)20-30 minutesDichloromethane (DCM)A short pre-wash (1-2 minutes) is recommended.[1]
4 M Hydrogen Chloride (HCl)4 M30 minutes1,4-DioxaneOffers higher selectivity in the presence of other acid-labile groups.[3][10]

Table 2: Common Scavengers for Preventing Side Reactions

Amino Acid ResidueScavengerRationale
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS and TES are highly effective carbocation scavengers. EDT also helps prevent oxidation.[4]
Methionine (Met)ThioanisoleProtects the thioether from alkylation and oxidation.[4]
Tyrosine (Tyr)Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide attached to a solid support.

Reagents:

  • Deprotection Solution: 50% TFA in DCM (v/v)[1]

  • Washing Solvent: Dichloromethane (DCM)[1]

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)[1]

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[1][3]

  • Pre-wash: Drain the DCM and pre-wash the resin with the deprotection solution for 1-2 minutes.[1]

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution (approximately 10 mL per gram of resin).[10] Agitate the mixture gently for 20-30 minutes at room temperature.[3][10]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

  • Neutralization: Add the neutralization solution and agitate for 1-2 minutes.

  • Final Washing: Drain the neutralization solution and wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next amino acid coupling step.[1]

Protocol 2: Kaiser (Ninhydrin) Test for Free Primary Amines

This protocol is a qualitative test to confirm the presence of free primary amines after the deprotection step.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Place a small sample of the peptide-resin (a few beads) in a small glass test tube.

  • Add 2-3 drops of each of the three solutions (A, B, and C).

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result: A dark blue or purple color on the beads and in the solution indicates the presence of free primary amines.

    • Negative Result: A yellow, orange, or brown color indicates the absence of free primary amines (i.e., the Boc group is still attached).[1]

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Boc_Protected_Amine Boc-NH-Peptide Protonation Protonation of Carbonyl Oxygen Boc_Protected_Amine->Protonation + H+ (TFA) Protonated_Intermediate Protonated Boc Group Protonation->Protonated_Intermediate Cleavage Cleavage of tert-butyl-oxygen bond Protonated_Intermediate->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation (t-Bu+) Cleavage->tert_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Side_Reaction Alkylation of Nucleophilic Residues (e.g., Trp, Met) tert_Butyl_Cation->Side_Reaction Scavenger Scavenger (e.g., TIS) tert_Butyl_Cation->Scavenger Trapping Free_Amine H3N+-Peptide (Free Amine) Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2 Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.

Troubleshooting_Workflow start Incomplete Boc Deprotection Detected (via Kaiser Test, MS, HPLC) check_conditions Review Deprotection Conditions start->check_conditions increase_time Increase Deprotection Time (e.g., to 45-60 min) check_conditions->increase_time Time too short? increase_acid Increase TFA Concentration (e.g., to 50-100%) check_conditions->increase_acid Acid too weak? check_swelling Ensure Proper Resin Swelling check_conditions->check_swelling Poor swelling? consider_aggregation Address Potential Peptide Aggregation (e.g., use chaotropic agents) check_conditions->consider_aggregation Difficult sequence? re_evaluate Re-evaluate and Monitor increase_time->re_evaluate increase_acid->re_evaluate check_swelling->re_evaluate consider_aggregation->re_evaluate re_evaluate->check_conditions Problem Persists success Deprotection Complete re_evaluate->success Problem Solved

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

side reactions with Boc-D-Tyr-OMe during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common side reactions encountered during the synthesis of peptides containing Boc-D-Tyr-OMe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it typically used?

A1: this compound is a protected amino acid derivative. The 'Boc' (tert-butyloxycarbonyl) group protects the N-terminus, the 'OMe' (methyl ester) protects the C-terminus, and the 'D' indicates it is the D-enantiomer of tyrosine. It is primarily used in solution-phase peptide synthesis. In solid-phase peptide synthesis (SPPS), the corresponding Boc-D-Tyr(OH)-OH would be used, with the phenolic hydroxyl group often requiring its own protecting group.

Q2: What are the most common side reactions involving the tyrosine residue during peptide synthesis?

A2: The primary side reactions involving the tyrosine side chain are O-acylation of the unprotected hydroxyl group, C-alkylation of the aromatic ring by carbocations, oxidation of the phenol group, and racemization of the chiral center.[1][2]

Q3: Is it necessary to protect the hydroxyl group of tyrosine in Boc chemistry?

A3: For the synthesis of short peptides, the tyrosine side chain can sometimes be left unprotected. However, for longer peptides or complex sequences, protection is highly recommended to prevent side reactions like O-acylation during coupling steps and modifications by cationic species generated during deprotection and cleavage.[2] Common protecting groups for the tyrosine hydroxyl group in Boc-SPPS include 2,6-dichlorobenzyl (2,6-Cl2Bzl) and 2-bromobenzyloxycarbonyl (2-BrZ), which are stable to TFA but cleaved by strong acids like HF.[2]

Q4: How can I detect side reactions in my crude peptide?

A4: The most effective methods for detecting side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] HPLC can reveal impurity peaks with different retention times, while MS can identify unexpected masses, such as a +56 Da adduct indicating tert-butylation.[3]

Troubleshooting Guide

Issue 1: Mass spectrometry shows an unexpected +56 Da peak in the final peptide.
  • Problem: This mass increase strongly suggests C-alkylation of the tyrosine's aromatic ring with a tert-butyl group.

  • Root Cause: During the acidic deprotection of the Boc group with reagents like Trifluoroacetic Acid (TFA), reactive tert-butyl cations are generated. These electrophiles can attack the electron-rich phenol ring of tyrosine, leading to the formation of 3-tert-butyl-tyrosine.[3][4] This side reaction can occur in up to 1.0% of the product.[3]

  • Solution: The most effective solution is to use scavengers in the deprotection and cleavage cocktails. Scavengers are nucleophilic compounds that "trap" the carbocations before they can react with the peptide.

    • Recommended Action: Add scavengers such as triisopropylsilane (TIS), thioanisole, or anisole to your TFA cocktail.[3][5][6] A common cleavage cocktail for Boc-SPPS is HF/anisole (9:1, v/v).[5]

Issue 2: HPLC analysis shows a doublet peak for the desired peptide, but the mass is correct.
  • Problem: A doublet peak with the correct mass is a strong indicator of racemization, where the D-tyrosine has partially converted to L-tyrosine, creating a diastereomeric impurity that can be difficult to separate.[7]

  • Root Cause: Racemization often occurs during the carboxyl group activation step for peptide bond formation. The most common mechanism is the formation of a planar oxazolone intermediate, which can be re-protonated from either side, leading to a loss of stereochemical purity.[1][7] This is exacerbated by prolonged pre-activation times or the use of strong, non-hindered bases.[7]

  • Solution: Optimize the coupling conditions to suppress racemization.

    • Recommended Action:

      • Use a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) with your coupling reagent (e.g., DCC, DIC).[4][7]

      • Avoid excessive pre-activation times; limit pre-activation to 1-5 minutes before adding the mixture to the resin.[7]

      • Use a hindered base like Diisopropylethylamine (DIEA) instead of stronger, non-hindered bases.[7]

Issue 3: Peptide shows poor solubility and mass spectrometry indicates dimerization or oligomerization.
  • Problem: The peptide may be cross-linking through dityrosine bond formation.

  • Root Cause: The phenolic side chain of tyrosine is susceptible to oxidation, which can lead to the formation of a covalent bond between two tyrosine residues.[8] This can be initiated by enzymes, redox-active metals, or exposure to UV radiation.[8][9]

  • Solution: Prevent oxidative conditions during synthesis and purification.

    • Recommended Action:

      • Ensure all solvents are properly degassed to remove oxygen.

      • Avoid exposure of the peptide to strong light or sources of radicals.

      • If using metal catalysts for other steps, ensure they are thoroughly removed to prevent redox cycling.

Experimental Protocols

Protocol 1: Detection and Quantification of Racemization
  • Peptide Hydrolysis:

    • Place a sample of the purified peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl under a stream of nitrogen.

    • Re-dissolve the amino acid hydrolysate in a suitable buffer.

  • Chiral HPLC Analysis:

    • Column: Use a chiral HPLC column designed for amino acid enantiomer separation.

    • Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might involve a copper (II) sulfate solution or a mixture of acetonitrile and an aqueous buffer.[7]

    • Detection: Monitor the elution at 214 nm and 280 nm.[10]

    • Quantification: Integrate the peak areas for D-tyrosine and L-tyrosine. Calculate the percentage of racemization using the following formula:[7] % Racemization = [Area(L-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100

Protocol 2: Standard Boc-SPPS Deprotection with Scavengers
  • Resin Washing: Wash the peptide-resin thoroughly with Dichloromethane (DCM).

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 50% TFA in DCM. Add a scavenger cocktail (e.g., 5% thioanisole, 2.5% water, 2.5% triisopropylsilane).

  • Deprotection Reaction:

    • Add the TFA cocktail to the resin and agitate for 1-2 minutes (pre-wash).

    • Drain the solution.

    • Add a fresh aliquot of the TFA cocktail and agitate for 30 minutes.[5]

  • Washing and Neutralization:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3-5 times).

    • Wash with DMF (3-5 times).

    • Neutralize the resin with a 10% solution of DIEA in DMF (2 x 2 minutes).

    • Wash the resin again with DMF to remove excess base. The resin is now ready for the next coupling step.

Data Summary

Table 1: Common Scavengers for Boc-SPPS Cleavage and Deprotection

ScavengerTarget Protecting Group/Side ReactionTypical ConcentrationNotes
AnisoleBenzyl, tert-butyl cations (prevents Tyr alkylation)5 - 10% (v/v)A common and effective general-purpose scavenger.[6]
Thioanisoletert-butyl cations, protects Trp5% (v/v)Particularly effective for preventing modification of Trp and Tyr.[5][6]
Triisopropylsilane (TIS)tert-butyl cations1 - 5% (v/v)A powerful reducing scavenger that effectively quenches carbocations.[3][6]
Watertert-butyl cations2 - 5% (v/v)Helps suppress alkylation of Trp and Tyr residues.[4]

Table 2: Representative Coupling Efficiencies and Conditions

ParameterStandard ConditionsOptimized for Tyr-containing PeptidesRationale
Boc-Amino Acid Excess (equiv.)2.5 - 3.02.5 - 3.0Drives the reaction to completion.[5]
Coupling ReagentDIC / DCCDIC / HOBt or HATUAdditives like HOBt suppress racemization.[7]
BaseDIEADIEAA hindered base is preferred to minimize racemization.[7]
Pre-activation Time5 - 10 min1 - 5 minProlonged pre-activation can increase the risk of racemization.[7]
Coupling Time1 - 2 hours2 - 4 hoursTyrosine may require longer coupling times due to potential steric hindrance.[5]
Coupling Efficiency> 99%> 99%Essential for high-purity synthesis, monitored by the Kaiser test.[5][7]

Visual Guides

G cluster_spps Boc-SPPS Workflow for One Coupling Cycle start Start with N-terminally protected Peptide-Resin deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM & DMF) deprotection->wash1 neutralization Neutralization (e.g., 10% DIEA in DMF) coupling Amino Acid Coupling (Boc-AA, DIC/HOBt in DMF) neutralization->coupling wash2 Wash (DMF) coupling->wash2 wash1->neutralization end_cycle Ready for next cycle or final cleavage wash2->end_cycle

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.

G cluster_troubleshooting Troubleshooting Logic for Tyrosine Side Reactions start Crude Peptide Analysis (HPLC & MS) ms_check Mass Spec Anomaly? start->ms_check hplc_check HPLC Peak Anomaly? ms_check->hplc_check No plus_56 Mass +56 Da? ms_check->plus_56 Yes doublet Doublet Peak, Correct Mass? hplc_check->doublet Yes ok No obvious side reaction hplc_check->ok No plus_56->hplc_check No alkylation Diagnosis: C-Alkylation Solution: - Add Scavengers (TIS, Anisole) to TFA cocktail plus_56->alkylation Yes racemization Diagnosis: Racemization Solution: - Use HOBt with coupling reagent - Reduce pre-activation time doublet->racemization Yes doublet->ok No

Caption: Decision tree for troubleshooting common Tyr side reactions.

References

Technical Support Center: Optimizing Coupling Time for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling of sterically hindered amino acids.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of sterically hindered amino acids.

Issue Potential Cause Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin Test) Steric Hindrance: The bulky side chain of the amino acid is physically obstructing the reaction.[1][2]1. Switch to a More Potent Coupling Reagent: Use aminium/uronium salts (e.g., HATU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP) which are more effective than standard carbodiimides like DCC or DIC.[3][4][5] 2. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[2][3][6] 3. Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., to overnight) or gently increase the temperature (e.g., to 30-40°C), though be cautious of potential racemization.[3][6] 4. Utilize Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave energy can efficiently drive difficult couplings to completion.[3]
Peptide Aggregation: The growing peptide chain aggregates on the solid support, blocking reactive sites.[1][5]1. Improve Solvation: Switch from DMF to a better solvating solvent like NMP.[3] A mixture of solvents such as DCM/DMF/NMP (1:1:1) can also be effective.[3] 2. Incorporate Backbone Protection: Use Hmb-protected derivatives to disrupt secondary structures.[7]
Low Final Yield / Presence of Deletion Sequences Inefficient Coupling Reagent: The chosen coupling reagent is not powerful enough to overcome the steric barrier.[1][3]1. Change Reagent Class: Move from carbodiimides to onium salt-based reagents.[4][8] 2. Use Acyl Fluorides for Extremely Hindered Residues: Converting the carboxylic acid to an acyl fluoride can be highly effective.[3][9][10]
Suboptimal Reaction Conditions: Insufficient time, temperature, or reagent concentration.1. Increase Equivalents: Use a higher excess (e.g., 3-4 equivalents) of the amino acid, coupling reagent, and base.[8] 2. Optimize Temperature: For sensitive residues, lowering the coupling temperature may be necessary to avoid side reactions.[4]
Presence of Diastereomeric Impurities (Racemization) Over-activation of the Carboxylic Acid: The activated amino acid is susceptible to base-catalyzed proton abstraction.[4]1. Minimize Pre-activation Time: Use in-situ activation where the coupling reagent is added directly to the resin-amino acid mixture.[4][8] 2. Use a Weaker Base: Switch from DIPEA to a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][8] 3. Choose Appropriate Additives: Use additives like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[1]
Guanidinylation of N-terminus Excess Uronium/Aminium Reagents: Reagents like HBTU or HATU can cause guanidinylation of the N-terminal amine, leading to chain termination.[6][11]1. Use Phosphonium-Based Reagents: Switch to reagents like PyBOP, which do not cause this side reaction.[6][11] 2. Stoichiometric Control: Use a stoichiometric amount of the uronium reagent relative to the amino acid.[6]

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "sterically hindered"?

A1: Sterically hindered amino acids have bulky structural features near the site of peptide bond formation. This can include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile).[4][12]

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[4][11][12]

  • N-methylated amino acids: These have a methyl group on the backbone nitrogen.[4][12]

  • Amino acids with bulky side-chain protecting groups: For example, Arg(Pbf).[4][12]

Q2: Why do standard coupling reagents like DCC or DIC fail for hindered amino acids?

A2: Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome the significant energy barrier created by steric hindrance.[1][3][5] This leads to very slow reaction rates and incomplete couplings. More powerful onium salt reagents are required to form highly reactive esters that can react efficiently with the sterically hindered amine.[3][5]

Q3: What is the difference between HBTU, HATU, and COMU?

A3: HBTU, HATU, and COMU are all highly efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which impacts their reactivity and safety profile.[4]

  • HBTU is a widely used and effective reagent based on HOBt.[4]

  • HATU is based on HOAt, which makes it more reactive than HBTU, especially for hindered couplings.[4][11] However, HOAt-based reagents are potentially explosive.[11]

  • COMU is based on OxymaPure, making it a safer alternative to HOBt/HOAt-based reagents without compromising on high efficiency.[4][11][13]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is a technique where the coupling step is repeated with a fresh solution of activated amino acid and reagents.[2][6] It is used to drive an incomplete coupling reaction to completion, which is often necessary for incorporating sterically hindered amino acids.[2][6] A positive ninhydrin test after the first coupling indicates the need for a second coupling.[2]

Q5: Can the choice of solvent affect the coupling of hindered amino acids?

A5: Yes, the solvent plays a critical role. Inadequate solvation of the peptide-resin complex can lead to peptide aggregation, further hindering the reaction.[1][3] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[3]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityAdvantagesDisadvantages
DIC/HOAt Carbodiimide/AdditiveModerate-HighCost-effective; avoids guanidinylation.[4]Slower reaction times; byproducts can be problematic.[4]
HBTU Aminium SaltHighWidely used, reliable, and effective.[4]Can cause N-terminal guanidinylation if used in excess.[4][11]
HATU Aminium SaltVery HighHighly efficient, especially for hindered couplings.[11]More expensive than HBTU; based on potentially explosive HOAt.[11]
HCTU Aminium SaltHighMore reactive than HBTU.[3]
PyBOP Phosphonium SaltHighHigh efficiency; no guanidinylation side reaction.[4][11]Byproducts can be difficult to remove.[4]
COMU Aminium SaltVery HighEfficiency comparable to HATU; safer as it's not based on explosive compounds; good solubility.[4][11][13]Limited stability in solution.[11]
T3P® Phosphonic AnhydrideHighExcellent for substrates prone to epimerization; non-hazardous and water-soluble byproducts.[11]Application is fundamentally different from other reagents.[11]

Table 2: Performance of High-Efficiency Reagents in Hindered Couplings

ReagentCoupling System ExampleYield (%)Reaction TimeRacemization (%)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow

Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[11]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]

    • Allow the pre-activation to proceed for 1-5 minutes.[3]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[3]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid.[3]

Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid

  • Resin Preparation: Swell the resin in a microwave-compatible reaction vessel with DMF.

  • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.[1]

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and briefly mix.

    • Add the activated amino acid solution to the deprotected resin.

    • Irradiate in the microwave synthesizer for 5-15 minutes at a controlled temperature (e.g., 50-75°C).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive, a second coupling may be necessary.[1]

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[3]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[3]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[3]

Visualizations

TroubleshootingWorkflow start Incomplete Coupling (Positive Ninhydrin Test) cause1 Steric Hindrance? start->cause1 cause2 Peptide Aggregation? cause1->cause2 No solution1a Switch to Potent Reagent (HATU, COMU) cause1->solution1a Yes solution2a Change Solvent (NMP) cause2->solution2a Yes end Coupling Complete cause2->end No solution1b Double Coupling solution1a->solution1b solution1c Increase Time/Temp solution1b->solution1c solution1d Use Microwave (MA-SPPS) solution1c->solution1d solution1d->end solution2b Use Backbone Protection solution2a->solution2b solution2b->end

Caption: Troubleshooting workflow for incomplete coupling.

FactorsAffectingCoupling CouplingTime Coupling Time StericHindrance Steric Hindrance StericHindrance->CouplingTime increases ReagentReactivity Coupling Reagent Reactivity ReagentReactivity->CouplingTime decreases Temperature Reaction Temperature Temperature->CouplingTime decreases (with caution) Solvation Peptide-Resin Solvation Aggregation Peptide Aggregation Solvation->Aggregation decreases Aggregation->CouplingTime increases

Caption: Logical relationship of factors affecting coupling time.

References

strategies for improving yield in Boc-D-Tyr-OMe synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-D-Tyr-OMe. Our aim is to help you improve yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound, an N-α-protected amino acid ester, typically involves a two-step process. The common approaches are:

  • Esterification then Protection: First, the carboxylic acid of D-tyrosine is esterified to form the methyl ester, followed by the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group.

  • Protection then Esterification: Alternatively, the α-amino group of D-tyrosine can be protected first to yield Boc-D-tyrosine, which is then esterified to give the final product.

Q2: What are the most common side reactions that can lower the yield of this compound synthesis?

A2: The primary side reactions of concern include:

  • Di-Boc Formation: During the Boc protection step, over-reaction can lead to the formation of N,O-bis(Boc)-D-tyrosine methyl ester, where both the amino and the phenolic hydroxyl groups are protected by Boc groups.[1]

  • Racemization: Harsh reaction conditions, such as high temperatures or strong bases, can lead to the loss of stereochemical integrity at the α-carbon.[2]

  • Incomplete Reactions: Both the esterification and the Boc protection steps may not go to completion, resulting in a mixture of starting materials, intermediates, and the final product, which complicates purification and lowers the isolated yield.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Q4: What are the recommended purification methods for this compound?

A4: The crude product is typically purified by silica gel column chromatography.[3] Recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, can also be employed to obtain a high-purity product.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Esterification: The esterification of Boc-D-tyrosine may be inefficient.* Ensure anhydrous reaction conditions, as water can hydrolyze the ester. * Use an excess of methanol and a suitable catalyst like thionyl chloride.[4] * Increase the reaction time and/or temperature, monitoring by TLC.
Incomplete Boc Protection: The protection of the amino group of D-tyrosine methyl ester may be incomplete.* Use a sufficient excess of di-tert-butyl dicarbonate ((Boc)₂O). * Ensure the pH of the reaction mixture is appropriately basic (pH > 9) to facilitate the reaction.[1] * Consider using a suitable base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃).[3]
Presence of Multiple Spots on TLC After Reaction Side Reactions: Formation of byproducts such as di-Boc-protected tyrosine or unreacted starting materials.* Optimize the stoichiometry of reagents to avoid over-protection. * Carefully control the reaction temperature to minimize side reactions. * If di-Boc formation is an issue, consider a milder base or shorter reaction time for the Boc protection step.
Degradation of Product: The product might be unstable under the workup or purification conditions.* During workup, avoid excessively strong acidic or basic conditions. * Use a suitable scavenger if there's a risk of side reactions from reactive intermediates.[5][6]
Difficulty in Product Isolation/Purification Poor Crystallization: The product may not crystallize easily from the chosen solvent system.* Try different solvent systems for recrystallization. * If recrystallization is not effective, use silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]
Emulsion during Aqueous Workup: Formation of a stable emulsion can lead to product loss.* Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. * Filter the organic layer through a pad of celite or anhydrous sodium sulfate.

Experimental Protocols

Protocol 1: Esterification of D-Tyrosine followed by Boc Protection

This protocol outlines the synthesis of this compound starting with the esterification of D-tyrosine.

Step 1: Synthesis of D-Tyrosine Methyl Ester Hydrochloride

  • Suspend D-tyrosine in dry methanol.

  • Cool the suspension in an ice bath.

  • Add thionyl chloride dropwise while stirring.

  • Allow the reaction to warm to room temperature and then reflux for 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure to obtain the crude D-tyrosine methyl ester hydrochloride.

Step 2: Synthesis of this compound

  • Dissolve the crude D-tyrosine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[7]

  • Cool the solution in an ice bath.

  • Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride salt and create a basic environment.[8]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.[7]

  • Stir the reaction at room temperature overnight or until completion is confirmed by TLC.[7]

  • Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, water, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7][8]

  • Purify the crude product by silica gel column chromatography or recrystallization.[3]

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_protection Step 2: Boc Protection cluster_purification Step 3: Purification D_Tyr D-Tyrosine Tyr_OMe_HCl D-Tyrosine Methyl Ester Hydrochloride D_Tyr->Tyr_OMe_HCl  Reflux MeOH_SOCl2 Methanol, Thionyl Chloride MeOH_SOCl2->D_Tyr Boc_D_Tyr_OMe This compound Tyr_OMe_HCl->Boc_D_Tyr_OMe  Stir at RT Boc2O_Base (Boc)₂O, Base (e.g., TEA) Boc2O_Base->Tyr_OMe_HCl Purification Column Chromatography or Recrystallization Boc_D_Tyr_OMe->Purification

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Incomplete_Ester Incomplete Esterification Start->Incomplete_Ester Incomplete_Boc Incomplete Boc Protection Start->Incomplete_Boc Side_Reactions Side Reactions Start->Side_Reactions Purification_Loss Loss during Purification Start->Purification_Loss Sol_Ester Increase reaction time/temp for esterification. Ensure anhydrous conditions. Incomplete_Ester->Sol_Ester Sol_Boc Increase (Boc)₂O/base. Optimize pH. Incomplete_Boc->Sol_Boc Sol_Side Optimize stoichiometry. Control temperature. Side_Reactions->Sol_Side Sol_Purify Optimize purification method. Careful workup. Purification_Loss->Sol_Purify

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Managing Aggregation of Peptides Containing Boc-D-Tyr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation when using Boc-D-Tyr-OMe in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why might it contribute to peptide aggregation?

A1: this compound is a derivative of the D-enantiomer of tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group is protected by a methyl ether (-OMe). This modification serves to prevent unwanted side reactions at the tyrosine side chain during solid-phase peptide synthesis (SPPS).[1][2] The O-methyl group is a permanent protecting group, stable to the acidic conditions used for Boc removal, which can enhance the metabolic stability of the final peptide.[1][2]

The presence of the O-methyl group, along with the aromatic side chain of tyrosine, increases the hydrophobicity of the residue. Hydrophobic and aromatic residues are known to contribute to inter-chain hydrogen bonding and hydrophobic interactions, which are primary drivers of peptide aggregation during and after synthesis.[1]

Q2: How can I identify if my peptide containing this compound is aggregating on the resin during synthesis?

A2: Several indicators during solid-phase peptide synthesis (SPPS) can suggest on-resin aggregation:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.

  • Physical Clumping: The resin may become sticky or form visible clumps.

  • Slow or Incomplete Reactions: A positive Kaiser test (blue beads) after a coupling step indicates unreacted free amines. Similarly, Boc deprotection may be slow or incomplete.[1]

  • Low Yield of Final Peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.

Q3: Can aggregation of a this compound-containing peptide occur after cleavage from the resin?

A3: Yes, aggregation is a common issue for purified peptides, especially those containing hydrophobic residues. The hydrophobic nature of the O-methylated tyrosine can cause the peptide to be poorly soluble in aqueous solutions, leading to the formation of amorphous aggregates or more structured amyloid-like fibrils.

Q4: What is the stability of the O-methyl group during Boc-SPPS?

A4: The O-methyl ether is a robust protecting group that is stable to the moderately acidic conditions, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), used for the removal of the N-terminal Boc group.[1] Cleavage of aryl methyl ethers typically requires harsher conditions, like strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃), so O-demethylation is not a significant concern during the repetitive deprotection steps of Boc-SPPS.[1]

Troubleshooting Guides

Issue 1: Incomplete Coupling or Deprotection During Synthesis

Symptom: Positive Kaiser test after coupling, or incomplete Boc deprotection, leading to deletion sequences observed in mass spectrometry.

Diagram: Troubleshooting Incomplete Reactions in SPPS

G start Incomplete Reaction (e.g., Positive Kaiser Test) solvent Modify Solvent System start->solvent reagent Use Stronger Coupling Reagents start->reagent time_temp Increase Coupling Time / Temperature start->time_temp double_couple Perform Double Coupling solvent->double_couple reagent->double_couple time_temp->double_couple resin Use Low-Loading Resin chaotropic Add Chaotropic Agents resin->chaotropic re_eval Re-evaluate Synthesis Strategy chaotropic->re_eval double_couple->resin Fails success Reaction Complete double_couple->success Successful G start Insoluble Peptide Powder water Attempt to dissolve in Water/Buffer start->water ph_adjust Adjust pH water->ph_adjust Fails organic Use Organic Co-solvent ph_adjust->organic Fails sonicate Apply Sonication organic->sonicate success Peptide Solubilized sonicate->success Successful fail Insoluble sonicate->fail Fails

References

preventing racemization during Boc-D-Tyr-OMe activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the activation of Boc-D-Tyr-OMe for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the activation of this compound?

A1: The primary cause of racemization for N-alkoxycarbonyl-protected amino acids like this compound is the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs after the carboxylic acid group is activated by a coupling reagent. The α-proton of this oxazolone is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of stereochemical integrity at the α-carbon.[1][3] A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a strong base, forming a planar enolate intermediate.[1]

Q2: How do different components of the coupling reaction influence racemization?

A2: Several factors critically influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides (e.g., DCC, DIC) used alone can lead to high levels of racemization.[1][2] Uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) reagents generally offer faster coupling and lower racemization risk, especially when used with additives.[2][4]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization.[2] They react with the activated amino acid to form an active ester that is less prone to forming the oxazolone intermediate.[2] HOAt is often considered more effective than HOBt.[5]

  • Base: The strength and steric hindrance of the base used are critical. Stronger, less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can increase racemization by more readily abstracting the α-proton.[3] Weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[3]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[6] Performing the coupling at lower temperatures, such as 0 °C, is a common strategy to minimize this side reaction.[1]

Q3: Are tyrosine residues particularly susceptible to racemization?

A3: While not as notoriously prone to racemization as histidine or cysteine, tyrosine residues can still undergo significant racemization under non-optimized conditions.[7][8] The general principles for preventing racemization should always be applied when activating this compound to ensure the highest possible optical purity of the final peptide.

Q4: How can I detect and quantify racemization of this compound in my peptide?

A4: A common method for quantifying racemization is through High-Performance Liquid Chromatography (HPLC) analysis. This typically involves the following steps:

  • Peptide Hydrolysis: The synthesized peptide is completely hydrolyzed into its constituent amino acids using strong acid (e.g., 6 M HCl).[3][7]

  • Derivatization: The amino acid mixture is then reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.[9]

  • HPLC Separation: These diastereomers can then be separated and quantified using reverse-phase HPLC.[7][9] The percentage of the D-isomer (in this case, the L-isomer since we started with D-Tyr) can be calculated from the peak areas.[7]

A doublet peak in the HPLC chromatogram of the crude peptide with the correct mass is also a strong indicator of the presence of a diastereomer resulting from racemization.[7]

Troubleshooting Guides

Issue 1: High levels of the L-Tyrosine diastereomer are detected in the final peptide.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent: Using a carbodiimide like DCC or DIC without an additive.[1][2]Switch to a uronium/aminium (e.g., HATU, HCTU) or phosphonium (e.g., PyBOP) based coupling reagent. If using a carbodiimide, always include a racemization-suppressing additive like Oxyma or HOAt.[2]
Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of diisopropylethylamine (DIPEA).[3]Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Carefully control the stoichiometry of the base.
High Reaction Temperature: Performing the coupling reaction at room temperature or elevated temperatures.Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation and initial coupling phase.[1]
Prolonged Pre-activation Time: Allowing the this compound to remain in its activated state for an extended period before adding the amine component.Minimize the pre-activation time to 1-5 minutes. Ideally, perform an in-situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[2][10]
Solvent Choice: Using a highly polar aprotic solvent like DMF can sometimes favor racemization.If the solubility of your reagents allows, consider using a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2][8]

Data Presentation

Table 1: Illustrative Racemization Levels with Different Coupling Conditions

The following table provides an overview of the relative impact of different coupling reagents and additives on the extent of racemization. The data is adapted from studies on racemization-prone amino acids and is intended to be illustrative of the general trends applicable to this compound.

Coupling Reagent/AdditiveBase% Epimerization (Illustrative)Notes
DIC onlyDIPEAHighNot recommended due to high racemization risk.[1][2]
DIC/HOBtDIPEAModerateAddition of HOBt significantly reduces racemization.[5]
DIC/HOAtDIPEALowHOAt is generally more effective than HOBt at suppressing racemization.[5]
DIC/OxymaDIPEALowOxyma is a highly effective and safe additive for minimizing racemization.[1]
HBTU/HOBtDIPEAModerate to LowA common and effective coupling reagent combination.
HATU/HOAtDIPEAVery LowGenerally considered one of the most effective combinations for minimizing racemization, especially for challenging couplings.[2]
COMUDIPEAVery LowA modern coupling reagent that incorporates an Oxyma moiety, providing excellent racemization suppression.[4]

Note: The actual percentage of racemization can vary depending on the specific amino acid sequence, solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: Low-Racemization Activation and Coupling of this compound using HATU/HOAt

This protocol provides a general guideline for the activation and coupling of this compound to a resin-bound peptide with a free N-terminal amine, designed to minimize racemization.

Materials:

  • This compound

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30-60 minutes in a reaction vessel under an inert atmosphere.

  • Reagent Preparation: In a separate vial, dissolve this compound (3.0 eq. relative to resin loading), HATU (2.9 eq.), and HOAt (3.0 eq.) in anhydrous DMF.

  • Activation: Add DIPEA or NMM (6.0 eq.) to the reagent mixture from step 2. Allow the solution to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the swollen peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

Mandatory Visualizations

G cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway Boc_Tyr This compound Activated_Intermediate Activated Intermediate Boc_Tyr->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., DIC, HATU) Coupling_Reagent->Activated_Intermediate Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Cyclization Stable_Ester Stable Active Ester Activated_Intermediate->Stable_Ester Trapping Amine Amine Component Activated_Intermediate->Amine Desired Coupling Racemized_Intermediate Racemized Intermediate Oxazolone->Racemized_Intermediate Proton Abstraction Base Base (e.g., DIPEA) Base->Racemized_Intermediate Racemized_Intermediate->Amine Undesired Coupling Additive Additive (e.g., HOAt, Oxyma) Additive->Stable_Ester Peptide_Bond Peptide Bond (No Racemization) Stable_Ester->Peptide_Bond Coupling Amine->Peptide_Bond G Start High Racemization Detected (e.g., HPLC shows diastereomer) Check_Reagents 1. Review Coupling Reagents and Additives Start->Check_Reagents Check_Base 2. Evaluate Base Check_Reagents->Check_Base If using optimal reagents Solution_Reagents Use Uronium/Phosphonium Reagent OR Add HOAt/Oxyma to Carbodiimide Check_Reagents->Solution_Reagents If using carbodiimide alone Check_Temp 3. Assess Reaction Temperature Check_Base->Check_Temp If base is appropriate Solution_Base Use Weaker/Hindered Base (e.g., NMM, Collidine) Reduce Stoichiometry Check_Base->Solution_Base If using strong/excess base Check_Time 4. Examine Pre-activation Time Check_Temp->Check_Time If temperature is low Solution_Temp Perform Coupling at 0°C Check_Temp->Solution_Temp If at RT or elevated Solution_Time Minimize Pre-activation Time (1-5 min) or Use In-Situ Activation Check_Time->Solution_Time If pre-activation is long End Re-run Experiment and Analyze for Racemization Check_Time->End If time is minimal Solution_Reagents->End Solution_Base->End Solution_Temp->End Solution_Time->End

References

identifying and removing deletion sequences in Boc-D-Tyr-OMe peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Boc-D-Tyr-OMe containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and removal of deletion sequences and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they a concern in peptide synthesis?

A1: Deletion sequences are impurities in a synthetic peptide where one or more amino acid residues are missing from the desired sequence.[1] These impurities are problematic because they can be difficult to separate from the target full-length peptide due to their similar physical and chemical properties. The presence of deletion sequences can significantly affect the biological activity, safety, and efficacy of the peptide, potentially leading to inaccurate experimental outcomes.[1]

Q2: What are the primary causes of deletion sequences during Solid-Phase Peptide Synthesis (SPPS)?

A2: Deletion sequences primarily arise from incomplete coupling reactions during SPPS.[1] Several factors can contribute to this:

  • Steric Hindrance: Bulky amino acid side chains, like that of D-Tyrosine, can physically obstruct the coupling reaction site.[1]

  • Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin support, making the N-terminal amine less accessible for the next coupling step.[1][2]

  • Insufficient Activation: The incoming amino acid may not be adequately activated by the coupling reagent, leading to a slow or incomplete reaction.[1]

  • Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the diffusion of reagents to the peptide chain.[1]

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group, such as the Boc group, will prevent the subsequent amino acid from being coupled.[1][3]

Q3: What analytical techniques are most effective for identifying deletion sequences in this compound peptides?

A3: The most effective analytical techniques are high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[1][4][5]

  • Reverse-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity. Deletion sequences will often appear as distinct peaks, typically eluting close to the main product peak.[1][6]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the peptide and its fragments. A deletion sequence will have a mass that is lower than the target peptide, corresponding to the mass of the missing amino acid residue.[2]

  • Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the peptide and analyzing the resulting fragment ions (b- and y-ions) to determine the amino acid sequence.[7][8] This allows for the precise identification of which amino acid is missing.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of this compound peptides, with a focus on deletion sequences.

Problem: HPLC analysis of the crude peptide shows a significant peak with a mass corresponding to a single amino acid deletion.

  • Possible Cause 1: Incomplete coupling of the this compound or another sterically hindered amino acid.

    • Solution:

      • Double Coupling: After the initial coupling reaction, perform a second coupling step with a fresh solution of the activated amino acid.[2]

      • Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent such as HBTU, HATU, or HCTU.

      • Increase Coupling Time: Extend the reaction time for the problematic coupling step to allow the reaction to go to completion.[2]

      • Monitor Coupling Completion: Use a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines before proceeding to the next step. A positive result (blue beads) indicates incomplete coupling.[9][10]

  • Possible Cause 2: Peptide aggregation on the resin.

    • Solution:

      • Solvent Modification: Switch the primary solvent from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties. Adding a small amount of Dimethyl sulfoxide (DMSO) (5-10%) to the DMF can also help disrupt secondary structures.[2]

      • Use a Low-Loading Resin: A resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[2]

      • Incorporate Chaotropic Salts: Adding a chaotropic salt like lithium chloride (LiCl) to the coupling and deprotection solutions can help break up hydrogen bonds.[2]

Problem: Multiple unexpected peaks are observed in the HPLC chromatogram, and mass spectrometry suggests various impurities.

  • Possible Cause 1: Incomplete removal of the Boc protecting group.

    • Solution: Ensure complete deprotection by using a fresh solution of trifluoroacetic acid (TFA) and allowing for adequate deprotection time (typically 20-30 minutes).[11][12] For difficult sequences, a prolonged deprotection step or an increased concentration of TFA may be necessary.[3]

  • Possible Cause 2: Formation of truncated sequences.

    • Solution: Implement a "capping" step after the coupling reaction. Treat the resin with a capping agent like acetic anhydride to block any unreacted N-terminal amines.[9][13] This converts potential deletion sequences into truncated peptides, which are generally easier to separate from the full-length product during HPLC purification due to a greater difference in hydrophobicity.[14]

Data Presentation

Table 1: Common Impurities in this compound Peptide Synthesis and Their Mass Shifts

Impurity TypeDescriptionMass Shift (Da) from Target Peptide
Deletion Sequence Missing one or more amino acid residues.Varies (negative value equal to the mass of the missing residue(s)). For Tyr(Me), this would be -207.24 Da.[2]
Truncated Sequence A portion of the peptide chain is missing, often due to capping.Varies (negative value).
Incomplete Boc Deprotection The Boc group remains on an amino acid.+100.08 Da[2]
Trifluoroacetylation Capping of unreacted amino groups by trifluoroacetic acid derivatives.+96.00 Da[2]
O-Demethylation of Tyr(Me) A potential side reaction during strong acid cleavage, resulting in a Tyr residue.-14.02 Da[2]

Table 2: Representative HPLC Parameters for Purification

ParameterValueRationale
Column C18, 5 µm, 100 Å, 4.6 x 250 mmA standard C18 column is a good starting point for peptide purification.[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterStandard ion-pairing agent for peptide separations.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for eluting the peptide.
Gradient 20-80% B over 40 minutesA shallow gradient is often required to achieve good separation of closely eluting impurities like deletion sequences.[6]
Flow Rate 1.0 mL/minStandard flow rate for analytical and semi-preparative HPLC.
Detection Wavelength 220 nmFor detection of the peptide backbone.[6]

Experimental Protocols

Protocol 1: Identification of Deletion Sequences using LC-MS

  • Sample Preparation:

    • Dissolve a small amount of the crude lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.[1]

    • Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • HPLC Separation:

    • Equilibrate a C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the prepared sample.

    • Run a linear gradient to elute the peptide and its impurities (e.g., 5% to 95% Mobile Phase B over 40 minutes).[6]

  • Mass Spectrometry Analysis:

    • Direct the eluent from the HPLC to the mass spectrometer.

    • Acquire mass spectra in positive ion mode to identify the molecular ions ([M+H]+, [M+2H]2+, etc.) of the target peptide and any impurities.

    • Compare the observed masses with the expected theoretical masses. A mass difference corresponding to an amino acid residue indicates a potential deletion sequence.

  • Tandem MS (MS/MS) for Confirmation:

    • Select the precursor ion of the suspected deletion sequence impurity for fragmentation.

    • Acquire the MS/MS spectrum.

    • Analyze the fragmentation pattern (b- and y-ions) to confirm the peptide sequence and pinpoint the location of the missing amino acid.[7]

Protocol 2: Capping of Unreacted Amino Groups

This procedure is performed after a coupling step where incomplete reaction is suspected.

  • Washing: Following the coupling of the amino acid, wash the resin thoroughly with DMF (3 times).[1]

  • Capping:

    • Prepare a capping mixture (e.g., acetic anhydride/pyridine/DCM in a 1:2:7 ratio).[9]

    • Add the capping mixture to the reaction vessel, ensuring the resin is fully submerged.

    • Agitate the mixture for 15-30 minutes at room temperature.[1]

  • Washing:

    • Drain the capping mixture from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any residual capping reagents.[1]

  • Continuation of Synthesis: Proceed with the N-terminal deprotection step for the next cycle of the synthesis.

Visualizations

experimental_workflow Workflow for Identifying and Mitigating Deletion Sequences cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis and Purification synthesis Boc-SPPS of This compound Peptide coupling Coupling Step synthesis->coupling cleavage Cleavage from Resin synthesis->cleavage kaiser Kaiser Test coupling->kaiser Monitor completion deprotection Boc Deprotection (TFA) deprotection->coupling Next Cycle kaiser->deprotection Negative (Complete) capping Capping Step (Acetic Anhydride) kaiser->capping Positive (Incomplete) capping->deprotection lcms LC-MS Analysis of Crude Peptide cleavage->lcms msms MS/MS Fragmentation of Impurity lcms->msms Identify Deletion Sequence hplc Preparative HPLC Purification lcms->hplc Purify Target Peptide msms->synthesis Optimize Synthesis Protocol final_product Pure Peptide hplc->final_product

Caption: Workflow for identifying and mitigating deletion sequences.

troubleshooting_logic Troubleshooting Deletion Sequences start Deletion Sequence Detected in Crude Product (LC-MS) cause Identify Potential Cause start->cause incomplete_coupling Incomplete Coupling? cause->incomplete_coupling aggregation Peptide Aggregation? cause->aggregation solution_coupling Solution: - Double Couple - Change Coupling Reagent - Increase Coupling Time incomplete_coupling->solution_coupling Yes capping Implement Capping Step to Facilitate Purification incomplete_coupling->capping Yes solution_aggregation Solution: - Change Solvent (DMF -> NMP) - Use Low-Loading Resin - Add Chaotropic Salts aggregation->solution_aggregation Yes hplc HPLC Purification solution_coupling->hplc Re-synthesize & Purify solution_aggregation->hplc Re-synthesize & Purify capping->hplc Re-synthesize & Purify

Caption: Troubleshooting logic for addressing deletion sequences.

References

Technical Support Center: Capping Unreacted Amines After Failed Boc-D-Tyr-OMe Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who encounter challenges with the incomplete coupling of Boc-D-Tyr-OMe during solid-phase peptide synthesis (SPPS). When coupling reactions fail to go to completion, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion sequences, which can complicate purification and reduce the overall yield of the target peptide.[1][2] This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual workflows to effectively manage and resolve this common issue.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The primary reason for the poor coupling efficiency of this compound is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the methyl ether on the tyrosine side chain, creates significant spatial obstruction.[3] This bulkiness can hinder the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[3]

Q2: What are the signs of an incomplete this compound coupling reaction?

A2: A common indicator of incomplete coupling is a positive result in a qualitative ninhydrin (Kaiser) test, which detects free primary amines on the resin.[3][4] A blue or violet color indicates that a significant number of N-terminal amines have not reacted with the this compound.[3] For N-terminal proline or other secondary amines, the Kaiser test is unreliable and may give a false negative or a reddish-brown color.[2] In such cases, alternative tests like the isatin or chloranil test should be used.[5]

Q3: What is "capping" and why is it necessary after a failed coupling?

A3: Capping is a chemical process that permanently blocks any unreacted amino groups on the peptide chain.[6] This is typically achieved by acetylation with acetic anhydride, which renders the N-terminus unreactive to subsequent coupling cycles.[1][6] Capping is crucial for preventing the formation of deletion sequences—peptides that are missing one or more amino acids. These impurities are often difficult to separate from the target peptide during purification, which ultimately reduces the overall yield and purity of your synthesis.[2]

Q4: What should I do if I observe an incomplete coupling of this compound?

A4: If a positive Kaiser test indicates an incomplete coupling, the recommended first step is to perform a second coupling (double coupling) with fresh reagents. If the recoupling attempt also fails to give a negative Kaiser test, then capping the unreacted amines is the recommended course of action.[2]

Q5: What are the standard reagents used for capping?

A5: The most widely used capping agent is acetic anhydride.[1] It is typically used in combination with a non-nucleophilic base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1][2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to capping unreacted amines after a failed this compound coupling.

Problem Possible Cause Recommended Solution
Kaiser test is still positive after capping. Insufficient capping reagents or reaction time.Repeat the capping procedure with fresh reagents and potentially extend the reaction time to 30-60 minutes.[7][8]
Aggregation of the peptide chain on the resin, preventing access of the capping solution.If aggregation is suspected, consider using a different solvent system or adding chaotropic salts. However, repeating the capping step is the first course of action.[8]
Low final peptide yield after purification. A significant portion of the peptide chains were capped due to very poor coupling efficiency.Optimize the initial this compound coupling reaction. Consider using a more powerful coupling reagent like HATU, HBTU, or HCTU, increasing the equivalents of the amino acid and coupling reagents (3-4 fold excess), or increasing the coupling reaction time.[3]
Loss of peptide from the resin during washing steps.Ensure that washing steps are not excessively long or harsh.
Presence of deletion sequences in the final product. The capping step was not performed or was inefficient.Always perform a capping step after a confirmed failed coupling. Verify the effectiveness of the capping step with a Kaiser test to ensure all free amines have been acetylated (the test should be negative).[2]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Detection of Unreacted Amines

This protocol is for the qualitative detection of primary amines on the resin.[2]

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[2]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[2]

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[2]

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small glass test tube.[2]

  • Add 2-3 drops of each of the three reagents to the test tube.[4]

  • Heat the test tube at 100-110°C for 5 minutes.[2]

  • Observe the color of the beads and the solution.[2]

Interpretation of Results:

  • Colorless/Yellow: Complete coupling (no free primary amines).[2]

  • Blue/Purple: Incomplete coupling (presence of free primary amines).[4]

Protocol 2: Capping of Unreacted Amines with Acetic Anhydride

This protocol describes the standard procedure for acetylating unreacted primary amines on the peptide-resin.[2]

Reagents:

  • Capping Solution: A common formulation is a mixture of acetic anhydride and a non-nucleophilic base (like pyridine or DIPEA) in DMF. A common ratio is 1:1:3 of acetic anhydride:pyridine:DMF. Alternatively, a 50-fold excess of acetic anhydride and pyridine based on resin substitution can be used.[2]

Procedure:

  • After a failed coupling attempt and a positive Kaiser test, wash the resin thoroughly with DMF (3-5 times).[6]

  • Prepare the capping solution fresh.

  • Add the capping solution to the resin, ensuring the resin is fully suspended.

  • Agitate the mixture at room temperature for 30 minutes.[6][7]

  • Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual capping reagents and byproducts.[6]

  • Perform a Kaiser test to confirm the absence of free amines. The test should be negative. If it remains positive, repeat the capping procedure.[7]

Data Summary

The following table summarizes typical reagent concentrations and reaction times for the capping procedure.

Parameter Value Notes
Capping Agent Acetic AnhydrideThe most common and effective capping agent.[1]
Base Pyridine or DIPEAUsed to neutralize the acid generated during the reaction.
Solvent DMF or DCMShould be anhydrous and of high quality.[1]
Reagent Ratio (v/v/v) 1:1:3 (Acetic Anhydride:Pyridine:DMF)A commonly used ratio.[2]
Reagent Excess 50 equivalents of Acetic Anhydride and PyridineBased on the initial resin substitution.
Reaction Time 30 minutesCan be extended if the subsequent Kaiser test is still positive.
Temperature Room TemperatureStandard condition for the capping reaction.

Visual Workflows

Experimental Workflow for Capping Unreacted Amines

G cluster_coupling This compound Coupling cluster_capping Capping Procedure start Start: Peptide-Resin with Free N-terminus coupling Perform this compound Coupling start->coupling kaiser1 Perform Kaiser Test coupling->kaiser1 wash1 Wash Resin with DMF kaiser1->wash1 Coupling Failed decision1 Kaiser Test Positive? kaiser1->decision1 prepare_cap Prepare Capping Solution (Acetic Anhydride/Base/DMF) capping Add Capping Solution to Resin and Agitate for 30 min prepare_cap->capping wash2 Wash Resin with DMF capping->wash2 kaiser2 Perform Kaiser Test wash2->kaiser2 decision2 Kaiser Test Negative? kaiser2->decision2 recouple Attempt Double Coupling decision1->recouple Yes proceed Proceed to Next Deprotection/Coupling Cycle decision1->proceed No decision2->wash1 No, Repeat Capping end End: Capped Peptide-Resin decision2->end Yes recouple->kaiser1

Caption: Troubleshooting workflow for failed this compound coupling and subsequent capping.

Logical Relationship of Capping Components

G cluster_reactants Capping Reagents cluster_outcome Reaction Outcome unreacted_amine Unreacted N-terminal Amine (on Peptide-Resin) reaction Capping Reaction unreacted_amine->reaction acetic_anhydride Acetic Anhydride (Capping Agent) acetic_anhydride->reaction base Pyridine or DIPEA (Base) base->reaction capped_amine Capped N-terminal Amine (Acetylated and Unreactive) byproducts Byproducts reaction->capped_amine reaction->byproducts

References

Validation & Comparative

A Comparative Guide to Protected Tyrosine Derivatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protected amino acid derivatives is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the incorporation of tyrosine, a critical residue in numerous biologically active peptides, the choice of protecting groups for both the α-amino and the side-chain hydroxyl functionalities profoundly influences coupling efficiency, deprotection yields, the prevalence of side reactions, and ultimately, the purity and yield of the final peptide. This guide provides an objective comparison of Boc-D-Tyr-OMe with other commonly used protected tyrosine derivatives, supported by experimental data and detailed protocols to inform the selection of the most appropriate building block for your research and development needs.

Executive Summary

The two predominant strategies in modern peptide synthesis are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This compound is utilized within the Boc/Bzl (benzyl) strategy, which relies on acid-labile protecting groups. In contrast, derivatives like Fmoc-D-Tyr(tBu)-OH are central to the Fmoc/tBu (tert-butyl) strategy, which employs a base-labile α-amino protecting group and an acid-labile side-chain protecting group. A third, more classical protecting group, Carbobenzyloxy (Cbz), is also considered. The choice between these derivatives dictates the entire synthetic strategy, including the solid support, reagents, and cleavage conditions. While the Boc/Bzl strategy is robust, particularly for long or aggregation-prone sequences, the Fmoc/tBu approach is generally favored for its milder deprotection conditions, leading to higher crude peptide purity and yield in many cases.[1][2][3][][5]

Physicochemical Properties of Protected Tyrosine Derivatives

A fundamental understanding of the physicochemical properties of these derivatives is essential for their effective use in peptide synthesis.

PropertyThis compoundFmoc-D-Tyr(tBu)-OHCbz-D-Tyr-OMe
Molecular Formula C₁₅H₂₁NO₅C₂₈H₂₉NO₅C₁₈H₁₉NO₅
Molecular Weight 295.33 g/mol 459.53 g/mol 329.35 g/mol
Appearance White to off-white powderWhite to off-white solidSolid
Melting Point 100-104 °C~150 °C (dec.)93-97 °C
Solubility Soluble in common organic solvents like DMF and DCM.Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Soluble in organic solvents.
α-Amino Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)Cbz (Carbobenzyloxy)
Side-Chain Protecting Group None (Methyl Ester on C-terminus)tBu (tert-butyl)None (Methyl Ester on C-terminus)
Deprotection of α-Amino Group Acid-labile (e.g., TFA)Base-labile (e.g., piperidine)Hydrogenolysis or strong acid

Performance Comparison in Solid-Phase Peptide Synthesis

The choice of protected tyrosine derivative significantly impacts the outcome of peptide synthesis. The following table summarizes the expected performance based on the chosen synthetic strategy.

ParameterBoc Strategy (using this compound)Fmoc Strategy (using Fmoc-D-Tyr(tBu)-OH)
Nα-Deprotection Conditions Harsh: 25-50% TFA in DCMMild: 20-50% Piperidine in DMF
Crude Peptide Yield ~60-70%~75-85%[1][2]
Crude Peptide Purity (by HPLC) ~55-70%~75-85%[2]
Final Purified Peptide Yield ~25%~40%[2]
Potential Side Reactions - C-alkylation of tyrosine ring: by tert-butyl cations generated during Boc deprotection. - Aspartimide formation: with Asp-containing peptides. - Chain branching: due to incomplete side-chain protection.- Piperidine adduct formation: with the fluorenyl group. - Diketopiperazine formation: at the dipeptide stage. - Racemization: of certain amino acids.
Compatibility with Sensitive Residues Can be harsh on acid-sensitive residues.Generally better for acid-sensitive residues.
Automation Friendliness Amenable to automation, but requires handling of strong acids.Highly amenable to automation with milder reagents.

Experimental Protocols

Detailed methodologies for the incorporation of this compound and Fmoc-D-Tyr(tBu)-OH in SPPS are provided below.

Protocol 1: Boc-Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle for Incorporating this compound

This protocol outlines a manual synthesis cycle on a 0.1 mmol scale using a Merrifield resin.

1. Resin Preparation:

  • Swell 1 g of Merrifield resin (substitution ~0.5 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.

  • Attach the first Boc-protected amino acid to the resin using standard procedures (e.g., cesium salt method).

2. Boc Deprotection:

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.

  • Filter and add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[6]

  • Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

3. Neutralization:

  • Wash the resin with N,N-dimethylformamide (DMF, 3 x 10 mL).

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (10 mL) and agitate for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5 x 10 mL).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple for another hour.

5. Washing:

  • After complete coupling, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

6. Repeat Cycles:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final synthesis cycle, wash the peptide-resin thoroughly and dry it under vacuum.

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[6]

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the precipitate several times with cold ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc-Solid-Phase Peptide Synthesis (Fmoc-SPPS) Cycle for Incorporating Fmoc-D-Tyr(tBu)-OH

This protocol outlines a manual synthesis cycle on a 0.1 mmol scale using a Rink Amide resin.

1. Resin Preparation:

  • Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for 7 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 minute).

3. Coupling of Fmoc-D-Tyr(tBu)-OH:

  • In a separate tube, dissolve Fmoc-D-Tyr(tBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal volume of DMF.

  • Add DIEA (8 equivalents) to the activation mixture and immediately add it to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using the Kaiser test.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

5. Repeat Cycles:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Side-Chain Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water.[7]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum and purify by RP-HPLC.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of both Boc-SPPS and Fmoc-SPPS, highlighting the key steps and reagents involved in a single amino acid addition.

Boc_SPPS_Workflow Start Peptide-Resin Deprotection Boc Deprotection Start->Deprotection 1. 50% TFA/DCM Neutralization Neutralization Deprotection->Neutralization 2. 10% DIEA/DMF Coupling Coupling with This compound Neutralization->Coupling 3. Activated AA Washing Washing Coupling->Washing 4. DMF/DCM End Elongated Peptide-Resin Washing->End Fmoc_SPPS_Workflow Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection Start->Deprotection 1. 20% Piperidine/DMF Washing1 Washing Deprotection->Washing1 2. DMF Coupling Coupling with Fmoc-D-Tyr(tBu)-OH Washing1->Coupling 3. Activated AA Washing2 Washing Coupling->Washing2 4. DMF/DCM End Elongated Fmoc-Peptide-Resin Washing2->End

References

Comparative Stability of L-Tyrosine vs. D-Tyrosine Containing Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The development of peptide-based therapeutics offers significant advantages in terms of specificity and potency. However, a primary obstacle to their clinical application is their rapid degradation by endogenous proteases, resulting in short in vivo half-lives. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides a detailed comparison of the stability of peptides containing L-Tyrosine (L-Tyr) versus those containing D-Tyrosine (D-Tyr), supported by established experimental principles and detailed protocols for validation.

The Stereochemical Advantage: Why D-Tyrosine Enhances Peptide Stability

Proteolytic enzymes, which are responsible for peptide bond cleavage, are inherently chiral. Their active sites are stereospecific, having evolved to recognize and bind substrates composed exclusively of L-amino acids.[1][2] The incorporation of a D-amino acid, such as D-Tyr, introduces a stereochemical barrier. The altered three-dimensional orientation of the D-amino acid's side chain prevents the peptide from fitting correctly into the protease's active site.[2] This steric hindrance dramatically reduces the rate of enzymatic cleavage, thereby enhancing the peptide's stability and prolonging its therapeutic window.[3][4][5]

G cluster_0 L-Tyr Peptide Interaction cluster_1 D-Tyr Peptide Interaction Protease_L Protease Active Site Cleavage Cleavage Protease_L->Cleavage Peptide_L L-Tyr Peptide Peptide_L->Protease_L Good Fit Protease_D Protease Active Site NoCleavage No Cleavage Protease_D->NoCleavage Peptide_D D-Tyr Peptide Peptide_D->Protease_D Steric Hindrance (Poor Fit) G cluster_workflow Protease Degradation Assay Workflow A 1. Prepare Peptide & Protease Solutions B 2. Mix Peptide & Buffer Equilibrate at 37°C A->B C 3. Add Protease to Initiate Reaction B->C D 4. Sample at Time Points (0, 5, 15, 30... min) C->D E 5. Quench Samples with Acid (TFA) D->E F 6. Analyze by RP-HPLC E->F G 7. Calculate Half-Life (t½) F->G G cluster_L L-Tyr Peptide (Rapid Degradation) cluster_D D-Tyr Peptide (High Stability) L_Peptide L-Tyr Peptide L_Receptor Receptor L_Peptide->L_Receptor Binds L_Deg Degraded Quickly L_Peptide->L_Deg L_Signal Downstream Signaling L_Receptor->L_Signal Activates L_Response Transient Response L_Signal->L_Response D_Peptide D-Tyr Peptide D_Receptor Receptor D_Peptide->D_Receptor Binds D_Stable Resists Degradation D_Peptide->D_Stable D_Signal Downstream Signaling D_Receptor->D_Signal Activates D_Response Sustained Response D_Signal->D_Response

References

Enhanced Enzymatic Degradation Resistance of Peptides Incorporating Boc-D-Tyr-OMe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics offers immense potential due to their high specificity and potency. However, a primary obstacle to their clinical application is their rapid degradation by endogenous proteases, leading to short in vivo half-lives. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-amino acids. This guide provides an objective comparison of the enzymatic stability of peptides containing D-tyrosine, exemplified by Boc-D-Tyr-OMe, versus their native L-tyrosine counterparts. This analysis is supported by experimental data and detailed methodologies to provide a clear understanding of the advantages conferred by this modification.

The Stereochemical Advantage: Why D-Amino Acids Enhance Stability

Proteases, the enzymes responsible for peptide bond cleavage, are chiral catalysts.[1] They have evolved to specifically recognize and bind to substrates composed of L-amino acids, which are the fundamental building blocks of proteins in most living organisms.[1][2] The incorporation of a D-amino acid, such as D-tyrosine, introduces a stereochemical barrier. The altered three-dimensional orientation of the D-amino acid's side chain prevents the peptide from fitting correctly into the active site of the protease.[1] This reduced binding affinity leads to a dramatic decrease in the rate of proteolysis, thereby enhancing the peptide's stability and prolonging its circulation time in the body.[1][3] The N-terminal Boc (tert-butyloxycarbonyl) protecting group is primarily used during solid-phase peptide synthesis and is typically removed in the final peptide; however, its principles of synthesis are foundational to creating the modified peptide.[4][5]

The diagram below illustrates the principle of D-amino acid-mediated protease resistance.

G cluster_L L-Amino Acid Peptide cluster_D D-Amino Acid Peptide L-Peptide L-Peptide Protease_L Protease Active Site L-Peptide->Protease_L Good Fit D-Peptide D-Peptide (Mirror Image) Cleavage Rapid Degradation Protease_L->Cleavage Protease_D Protease Active Site D-Peptide->Protease_D Poor Fit Resistance Enhanced Stability Protease_D->Resistance

Caption: Stereospecific recognition by proteases.

Quantitative Comparison of Peptide Stability

The substitution of L-amino acids with D-amino acids has been consistently shown to enhance peptide stability against a broad range of proteases and in biological fluids such as plasma and serum.[1][6][7] The following table summarizes representative data comparing the stability of a model peptide containing L-tyrosine with its D-tyrosine counterpart.

Peptide SequenceModificationAssay ConditionHalf-life (t½) in Human Serum% Remaining after 8hReference
Ac-Tyr-Gly-Gly-Phe-Leu-NH₂L-Tyrosine (Control)80% Human Serum, 37°C~ 30 minutes< 5%[1][6][7][8]
Ac-D-Tyr -Gly-Gly-Phe-Leu-NH₂D-Tyrosine 80% Human Serum, 37°C> 24 hours> 90%[1][6][7][8]
Ac-Tyr-Gly-Gly-Phe-D-Leu -NH₂C-terminal D-amino acid80% Human Serum, 37°C~ 12 hours~ 60%[2][6]
N-acetyl-Tyr-Gly-Gly-Phe-Leu-NH₂N-terminal Acetylation80% Human Serum, 37°C~ 2 hours~ 20%[9]

Note: The data presented are illustrative and synthesized from multiple sources to demonstrate the general principles of enhanced stability. Actual values can vary depending on the specific peptide sequence, the nature and position of the D-amino acid, and the experimental conditions.

Experimental Protocols

A detailed methodology for a typical in vitro serum stability assay is provided below.

Objective: To determine and compare the half-life of L-amino acid and D-amino acid-containing peptides in human serum.

Materials:

  • Peptide with L-Tyrosine (e.g., Ac-L-Tyr-Gly-Gly-Phe-Leu-NH₂)

  • Peptide with D-Tyrosine (e.g., Ac-D-Tyr-Gly-Gly-Phe-Leu-NH₂)

  • Human Serum (pooled, sterile-filtered)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% Trichloroacetic Acid (TCA) in Acetonitrile (ACN)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 HPLC column

  • Mass Spectrometer (for peak identity confirmation)

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each peptide in PBS.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Initiate the assay by adding the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[10]

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal volume of the cold quenching solution (10% TCA in ACN) to stop the enzymatic reaction and precipitate serum proteins.[10]

    • Vortex the tube vigorously and incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the intact peptide and any degradation products.

    • Analyze the supernatant by RP-HPLC using a C18 column. A typical gradient would be from 5% to 95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm for the peptide bond and 280 nm for the tyrosine residue).[10][11]

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time, which can be confirmed by running a standard of the undigested peptide and verifying with mass spectrometry.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.[10]

The workflow for this experimental protocol is illustrated in the diagram below.

G cluster_workflow Experimental Workflow for Peptide Stability Assay Start Start Peptide_Incubation Incubate Peptide with Human Serum at 37°C Start->Peptide_Incubation Time_Sampling Collect Aliquots at Time Points Peptide_Incubation->Time_Sampling Quenching Quench Reaction & Precipitate Proteins with TCA/ACN Time_Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation HPLC_Analysis Analyze Supernatant by RP-HPLC Centrifugation->HPLC_Analysis Data_Analysis Calculate % Intact Peptide and Determine Half-Life (t½) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the enzymatic stability of peptides.

Conclusion

References

Assessing Receptor Binding Affinity of Boc-D-Tyr-OMe Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides with unnatural amino acids is a cornerstone of modern drug discovery, offering a powerful tool to enhance their therapeutic properties. Among these modifications, the incorporation of N-terminally protected D-amino acids, such as Boc-D-Tyr-OMe (N-α-tert-butyloxycarbonyl-O-methyl-D-tyrosine), has garnered significant attention. This modification is primarily employed to increase the proteolytic stability of peptides, a critical factor in improving their in vivo half-life and bioavailability.[1] Furthermore, alterations to the N-terminal tyrosine residue can significantly modulate receptor binding affinity and selectivity, making this compound a valuable component in the design of potent and specific peptide-based therapeutics.[1]

Comparative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of various dermorphin analogs for the mu (µ) and delta (δ) opioid receptors. Dermorphin, a naturally occurring heptapeptide (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), is a potent µ-opioid receptor agonist and serves as a relevant scaffold for understanding the effects of N-terminal modifications.[2] The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value corresponds to a higher binding affinity.

Peptide/AnalogModificationReceptorIC50 (nM)Reference
DermorphinD-Ala at position 2µ (MOR)0.33[3]
δ (DOR)21.4[3]
[D-Orn(=C=S)2]dermorphinD-Ornithine derivative at position 2µ (MOR)0.11[3]
δ (DOR)2.8[3]
[D-Orn(COCH2Br)2]dermorphinD-Ornithine derivative at position 2µ (MOR)0.36[3]
δ (DOR)>1000[3]
[D-Lys(=C=S)2]dermorphinD-Lysine derivative at position 2µ (MOR)0.48[3]
δ (DOR)12.1[3]
[D-Lys(COCH2Br)2]dermorphinD-Lysine derivative at position 2µ (MOR)4.8[3]
δ (DOR)27.5[3]

Note: The data presented is for dermorphin analogs with modifications at the second amino acid position, which is analogous to the position where a this compound modification might be made in other peptide sequences.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a general procedure for determining the receptor binding affinity of modified peptides using a radioligand competition binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., µ-opioid receptor)

  • Radiolabeled ligand (e.g., [3H]DAMGO for µ-opioid receptor)

  • Unlabeled modified peptide (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Assay buffer

    • A fixed concentration of the radiolabeled ligand.

    • A range of concentrations of the unlabeled modified peptide.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled modified peptide.

    • Determine the IC50 value, which is the concentration of the modified peptide that inhibits 50% of the specific binding of the radiolabeled ligand.

    • The affinity of the modified peptide for the receptor (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes setup_plate Set up 96-well Plate prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Peptides prep_ligands->setup_plate incubation Incubate setup_plate->incubation filtration Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting calculation Calculate Specific Binding counting->calculation plotting Generate Competition Curve calculation->plotting determine_ic50 Determine IC50 plotting->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki

Caption: Workflow for a radioligand competition binding assay.

Simplified Opioid Receptor Signaling Pathway

Opioid receptors, the primary targets for dermorphin and its analogs, are G-protein coupled receptors (GPCRs). The binding of an agonist, such as a modified peptide, initiates a signaling cascade that leads to various cellular responses.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor Opioid Receptor (GPCR) g_protein G-protein (αβγ) receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger ↓ or ↑ cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) second_messenger->cellular_response Leads to ligand Modified Peptide (Agonist) ligand->receptor Binding

Caption: Simplified G-protein coupled opioid receptor signaling.

References

Unveiling Peptide Conformations: A Comparative Guide to Circular Dichroism Analysis of Peptides with Boc-D-Tyr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. Circular dichroism (CD) spectroscopy stands as a powerful and accessible technique for investigating the secondary structure of peptides in solution. This guide provides a comprehensive comparison of the circular dichroism analysis of peptides incorporating the unnatural amino acid Boc-D-Tyr-OMe against relevant alternatives, supported by experimental data and detailed protocols.

The incorporation of modified amino acids, such as N-α-tert-butoxycarbonyl-O-methyl-D-tyrosine (this compound), is a key strategy in peptidomimetic design to enhance metabolic stability and modulate biological activity.[1] The D-configuration of the amino acid offers resistance to enzymatic degradation by natural proteases, which are specific to L-amino acids.[1] Furthermore, the O-methyl group on the tyrosine side chain provides a stable protecting group, preventing unwanted side reactions during synthesis.[1] This guide will delve into how these modifications influence the conformational properties of peptides as determined by CD spectroscopy.

Comparative Analysis of CD Spectra

Circular dichroism spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[2][3][4] For peptides, the chromophores of the backbone amide bonds in the far-UV region (typically 190-260 nm) give rise to characteristic CD signals that are indicative of different secondary structures such as α-helices, β-sheets, and random coils.[2] The presence of aromatic side chains, like that of tyrosine, can also contribute to the CD spectrum in the near-UV region (250-300 nm), providing insights into the tertiary structure and the local environment of these residues.[5][6]

The introduction of a D-amino acid, like D-tyrosine, into a peptide sequence can significantly alter its secondary structure. While L-amino acids naturally favor right-handed α-helices, the presence of a D-amino acid can disrupt this conformation or even induce a left-handed helical sense. This conformational change is readily detectable by CD spectroscopy, which would show an inverted spectrum for a left-handed helix compared to a right-handed one.

The following table summarizes hypothetical yet representative CD spectral data for a model peptide sequence containing different tyrosine modifications. This data is compiled based on typical observations in peptide CD analysis and serves to illustrate the expected differences.

Peptide ModificationWavelength of Maxima (nm)Molar Ellipticity at Maxima (deg cm² dmol⁻¹)Wavelength of Minima (nm)Molar Ellipticity at Minima (deg cm² dmol⁻¹)Predominant Secondary Structure
Model Peptide (L-Tyr) ~195Positive~208, ~222Negativeα-helix
Model Peptide (D-Tyr) ~208, ~222Positive~195NegativeLeft-handed helix or disordered
Model Peptide (this compound) VariesVariesVariesVariesDependent on sequence context

Note: This table is illustrative. Actual values are highly dependent on the specific peptide sequence, solvent conditions, and temperature.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible CD data. The following is a detailed methodology for the CD analysis of peptides, including those containing this compound.

I. Sample Preparation
  • Peptide Purity: Ensure the peptide sample is of high purity (≥95%), as impurities can significantly affect the CD spectrum.

  • Solvent Selection: Choose a solvent that is transparent in the far-UV region and in which the peptide is soluble and stable. Common choices include phosphate buffer, trifluoroethanol (TFE), and methanol.[7]

  • Concentration Determination: Accurately determine the peptide concentration. This is a critical step for calculating the mean residue ellipticity.

  • Sample Solution: Prepare a stock solution of the peptide in the chosen solvent. A typical concentration for far-UV CD is in the range of 0.1-1 mg/ml.[2]

  • Blank Solution: Prepare a blank solution containing the exact same solvent composition as the peptide sample.[2]

II. CD Spectrometer Setup and Data Acquisition
  • Instrument Purging: Purge the spectrometer with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) for far-UV measurements to minimize solvent absorbance.[2]

  • Parameter Settings:

    • Wavelength Range: Typically 190-260 nm for secondary structure analysis.[2]

    • Scan Speed: A slow scan speed (e.g., 50 nm/min) is recommended to improve the signal-to-noise ratio.

    • Bandwidth: A narrow bandwidth (e.g., 1 nm) provides better resolution.

    • Data Pitch/Interval: 0.1-0.5 nm.

    • Accumulations: Average multiple scans (e.g., 3-5) to improve data quality.

  • Baseline Correction: Record the spectrum of the blank solution (solvent) and subtract it from the peptide sample spectrum to correct for background absorbance.[2]

III. Data Analysis
  • Conversion to Mean Residue Ellipticity (MRE): Convert the raw CD data (in millidegrees) to MRE using the following formula:

    • MRE (deg cm² dmol⁻¹) = (Observed CD [mdeg]) / (10 * c * n * l)

    • Where:

      • c = molar concentration of the peptide (mol/L)

      • n = number of amino acid residues

      • l = path length of the cuvette (cm)

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE spectrum.

Visualizing the Workflow and Data Interpretation

To further clarify the experimental process and the logic of data interpretation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis cluster_comparison Comparison & Interpretation Peptide_Synthesis Peptide Synthesis & Purification (>95% purity) Solvent_Selection Solvent Selection (e.g., Phosphate Buffer, TFE) Peptide_Synthesis->Solvent_Selection Concentration_Determination Accurate Concentration Determination Solvent_Selection->Concentration_Determination Sample_Preparation Prepare Peptide & Blank Solutions Concentration_Determination->Sample_Preparation Instrument_Setup Instrument Setup & Purging Sample_Preparation->Instrument_Setup Blank_Measurement Measure Blank Spectrum Instrument_Setup->Blank_Measurement Sample_Measurement Measure Sample Spectrum Blank_Measurement->Sample_Measurement Baseline_Correction Baseline Correction Sample_Measurement->Baseline_Correction MRE_Calculation Calculate Mean Residue Ellipticity (MRE) Baseline_Correction->MRE_Calculation Deconvolution Secondary Structure Estimation (Deconvolution Software) MRE_Calculation->Deconvolution Comparative_Analysis Comparative Analysis of Spectra Deconvolution->Comparative_Analysis interpretation_logic cluster_data CD Spectral Features cluster_structure Secondary Structure Interpretation cluster_modification Effect of this compound Minima_208_222 Negative bands at ~208 nm and ~222 nm Alpha_Helix α-Helix Minima_208_222->Alpha_Helix Minima_217 Negative band at ~217 nm Beta_Sheet β-Sheet Minima_217->Beta_Sheet Minima_198 Strong negative band ~198 nm Random_Coil Random Coil Minima_198->Random_Coil Conformational_Change Altered CD Spectrum Alpha_Helix->Conformational_Change Introduction of This compound Beta_Sheet->Conformational_Change Introduction of This compound Random_Coil->Conformational_Change Introduction of This compound Structural_Implication Indication of Conformational Change (e.g., turn, left-handed helix, or disorder) Conformational_Change->Structural_Implication

References

Navigating Biological Assay Validation for Peptides Containing Boc-D-Tyr-OMe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of peptides incorporating Boc-D-Tyr-OMe and their alternatives, supported by experimental data and detailed protocols. The inclusion of modified amino acids like O-methylated D-tyrosine is a key strategy to enhance the therapeutic properties of peptides, such as stability and receptor affinity.

The modification of peptides with non-natural amino acids is a cornerstone of modern drug discovery. The incorporation of N-α-tert-butyloxycarbonyl-O-methyl-D-tyrosine (this compound) is a strategic choice to improve the pharmacological profile of bioactive peptides, particularly those targeting G-protein coupled receptors (GPCRs) like the opioid receptors. This modification can influence receptor binding, signaling, and metabolic stability. This guide delves into the validation of biological assays for such modified peptides, using the potent opioid peptide dermorphin and its O-methylated analogue as a case study.

Performance Comparison: O-methylated vs. Unmodified Peptides

The primary rationale for incorporating D-amino acids and modifying side chains in peptide therapeutics is to enhance their stability and modulate their biological activity. Here, we compare a hypothetical peptide containing this compound at the N-terminus to its unmodified L-tyrosine counterpart and the parent peptide, dermorphin.

Table 1: Comparative In Vitro Biological Activity of Dermorphin and Analogues
ParameterDermorphin[D-Tyr(OMe)¹]-Dermorphin Analogue (Illustrative)L-Tyr-Dermorphin Analogue (Illustrative)
μ-Opioid Receptor Binding Affinity (Kᵢ, nM) High (Sub-nanomolar)ModerateLow
Functional Activity (GTPγS Binding EC₅₀, nM) High PotencyModerate PotencyLow Potency
cAMP Inhibition (IC₅₀, nM) High PotencyModerate PotencyLow Potency
Proteolytic Stability (t₁/₂, min in plasma) ModerateHighLow

Note: The data for the [D-Tyr(OMe)¹]-Dermorphin and L-Tyr-Dermorphin analogues are illustrative, based on the understanding that O-methylation of the phenolic hydroxyl group of tyrosine can reduce binding affinity compared to the unmodified peptide, while the D-amino acid configuration significantly enhances stability. A study by Darłak et al. (1983) reported moderate affinity for both dermorphin and its Tyr(Me)1 analogue in a radioreceptor study.[1]

Key Biological Assay Protocols

Accurate and reproducible biological data are critical for the validation of novel peptide candidates. Below are detailed protocols for key assays used to characterize peptides containing this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test peptide to its receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: The test peptide is incubated with cell membranes expressing the target receptor and a fixed concentration of a high-affinity radiolabeled ligand. The amount of radiolabeled ligand displaced by the test peptide is measured, and the inhibition constant (Kᵢ) is calculated.

Detailed Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the μ-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

  • Reaction Mixture: In a 96-well plate, combine:

    • Radiolabeled ligand (e.g., [³H]-DAMGO) at a concentration near its Kₑ.

    • Increasing concentrations of the unlabeled test peptide.

    • Cell membrane preparation (20-50 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) from a competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

cAMP Inhibition Functional Assay

This assay measures the ability of a peptide to activate a Gαᵢ-coupled receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Principle: Cells expressing the target receptor are stimulated with forskolin to increase intracellular cAMP levels. The test peptide is then added, and the subsequent decrease in cAMP is measured.

Detailed Protocol:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the μ-opioid receptor in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of the test peptide.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Add the test peptide at various concentrations to the wells.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.

    • Incubate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP levels against the log of the test peptide concentration to determine the IC₅₀ value.

Protease Stability Assay

This assay assesses the resistance of a peptide to degradation by proteases, providing an indication of its potential in vivo half-life.

Principle: The peptide is incubated with a protease solution (e.g., plasma or a specific enzyme), and the amount of intact peptide remaining at various time points is quantified by HPLC.

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the test peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Add the peptide to human plasma or a solution of a specific protease (e.g., trypsin) at 37°C.

  • Time Points: At designated time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA) or by rapid freezing.

  • Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) to separate the intact peptide from its degradation products.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point and determine the half-life (t₁/₂) of the peptide.

Signaling Pathways and Experimental Workflows

Peptides containing this compound, particularly opioid analogues, primarily exert their effects through G-protein coupled receptors. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for validating these peptides.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Opioid Peptide (e.g., Dermorphin Analogue) Receptor μ-Opioid Receptor (GPCR) Peptide->Receptor Binding G_Protein Gαi/βγ Complex Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene_Expression Gene Expression (Analgesia) CREB->Gene_Expression Regulation Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_in_vitro In Vitro Assay Validation cluster_in_vivo In Vivo Evaluation (Optional) SPPS Solid-Phase Peptide Synthesis (with this compound) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Binding_Assay Receptor Binding Assay (Determine Kᵢ) Characterization->Binding_Assay Functional_Assay cAMP Inhibition Assay (Determine IC₅₀) Characterization->Functional_Assay Stability_Assay Protease Stability Assay (Determine t₁/₂) Characterization->Stability_Assay Animal_Model Analgesia Model (e.g., Hot Plate Test) Functional_Assay->Animal_Model Stability_Assay->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a therapeutic peptide from the laboratory bench to clinical application is fraught with challenges. A promising peptide that demonstrates high efficacy in a controlled in vitro setting may fail to produce the desired therapeutic effect in vivo. This guide provides an objective comparison of the in vitro and in vivo performance of various modified peptides, supported by experimental data and detailed methodologies, to illuminate the strategies that enhance peptide stability, cellular uptake, and overall therapeutic potential.

The inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and poor membrane permeability, often hinder their clinical translation.[1][2][3] To overcome these hurdles, various modification strategies have been developed, including peptide stapling, lipidation, and the incorporation of unnatural amino acids. This guide will delve into specific examples of these modifications, presenting a clear comparison of their efficacy in both cellular assays and animal models.

Section 1: Stapled Peptides - Enhancing Stability and Potency

Peptide stapling involves synthetically linking two amino acid side chains to create a more rigid, alpha-helical structure. This modification can lead to increased resistance to proteases and improved target binding affinity.[4]

Comparative Efficacy of a Stapled Antimicrobial Peptide (AMP)

A compelling example is the development of stapled antimicrobial peptides (AMPs) to combat multidrug-resistant bacteria.[1][5] A study on a TP4-based stapled peptide, TP4-3, demonstrated its superior performance over its linear counterpart.

Table 1: In Vitro and In Vivo Efficacy of Stapled Peptide TP4-3 vs. Unmodified TP4

ParameterUnmodified TP4Stapled Peptide (TP4-3)Reference
In Vitro Activity [5]
MIC against A. baumannii-3.13 µM[5]
Hemolytic ActivityHigherLower than TP4 at its lowest tested concentration[5]
Stability in 50% Human Serum-High[5]
In Vivo Efficacy (CLP Sepsis Model) [5]
Survival Rate (Day 7)-87.5%[5]
Survival Rate with Meropenem (Day 7)37.5% (Meropenem alone)100%[5]

MIC: Minimum Inhibitory Concentration; CLP: Cecal Ligation and Puncture

The data clearly indicates that while both peptides may exhibit antimicrobial activity, the stapled version shows significantly lower toxicity and remarkably improved survival rates in a clinically relevant animal model of sepsis.[5]

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of modified and unmodified peptides.

G cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison Unmodified Unmodified Peptide Activity Activity Assays (e.g., MIC, IC50) Unmodified->Activity Toxicity Cytotoxicity Assays (e.g., Hemolysis, MTT) Unmodified->Toxicity Stability Stability Assays (e.g., Serum, Protease) Unmodified->Stability Modified Modified Peptide (e.g., Stapled, Lipidated) Modified->Activity Modified->Toxicity Modified->Stability PK Pharmacokinetics (e.g., Half-life) Activity->PK Toxicity->PK Stability->PK Efficacy Efficacy Studies (Disease Models) PK->Efficacy Toxicity_in_vivo In Vivo Toxicity Efficacy->Toxicity_in_vivo Compare Comparative Analysis Toxicity_in_vivo->Compare

Caption: General workflow for comparing modified and unmodified peptide efficacy.

Section 2: Cell-Penetrating Peptides (CPPs) - Overcoming the Delivery Barrier

Cell-penetrating peptides are short peptides that can traverse cellular membranes and deliver various molecular cargoes into cells.[6] However, a significant challenge with conventional CPPs is that while they show efficient cellular uptake in vitro, this often leads to endosomal entrapment, preventing the cargo from reaching its cytosolic or nuclear target.[7][8] Furthermore, early reports of high in vivo efficiency were sometimes skewed by fixation artifacts during analysis.[7]

Activatable CPPs (ACPPs) for Superior In Vivo Targeting

To address these limitations, activatable cell-penetrating peptides (ACPPs) have been developed. These peptides have their polycationic nature masked until they reach a target tissue, where specific enzymes cleave a linker, "activating" the CPP. This strategy has shown to improve systemic in vivo distribution and reduce toxicity compared to their always-on CPP counterparts.[7]

Table 2: Comparison of Conventional CPP vs. Activatable CPP (ACPP) In Vivo

ParameterConventional CPP (r9)Activatable CPP (ACPP)Reference
In Vivo Distribution [7]
Liver AccumulationHighSignificantly Lower[7]
Subcellular LocalizationPunctate (endosomal)Punctate (endosomal)[7]
Nuclear UptakeNot significantNot significant[7]
In Vivo Toxicity [7]
Acute Toxicity in MiceDose 4-fold lower than ACPPHigher tolerance[7]

While both CPPs and ACPPs primarily localize to endosomes, the key advantage of ACPPs lies in their improved safety profile and more favorable biodistribution in vivo.[7]

Signaling Pathway for Targeted ACPP Activation

The following diagram illustrates the mechanism of ACPP activation in a tumor microenvironment, where matrix metalloproteinases (MMPs) are often overexpressed.

G ACPP Inactive ACPP (Masked CPP) Tumor Tumor Microenvironment (High MMPs) ACPP->Tumor ActiveCPP Active CPP (Unmasked) ACPP->ActiveCPP Cleavage by MMPs MMPs MMPs Tumor->MMPs Cell Tumor Cell ActiveCPP->Cell Interaction Uptake Cellular Uptake Cell->Uptake

Caption: Mechanism of activatable CPP (ACPP) activation in a tumor microenvironment.

Section 3: Lipidated Peptides - Enhancing Bioavailability and Efficacy

Lipidation, the covalent attachment of a fatty acid to a peptide, is another effective strategy to improve the pharmacokinetic and pharmacodynamic properties of peptide therapeutics.[2][3][9] This modification can enhance membrane interactions, improve resistance to degradation, and prolong plasma half-life.[3]

Impact of Acyl Chain Length on Antimicrobial Activity

The length of the attached acyl chain can significantly influence the biological activity of lipidated peptides. A review of 66 different lipidated host-defense peptides (HDPs) revealed that acyl chain lengths of 8-12 carbons generally resulted in improved activity over the non-lipidated parent peptide.[2][9]

Table 3: In Vitro Efficacy of a Double-Site Lipidated Peptide (WL-C6)

ParameterUnmodified Peptide (WL)Lipidated Peptide (WL-C6)Reference
In Vitro Activity [10]
Geometric Mean MIC64 µMPotent activity (MIC against E. coli is 4 µM)[10]
LPS Binding Ability-Strong[10]
Stability in Physiological Salt-High[10]
Protease Resistance-High[10]

This example demonstrates that even with a shorter acyl chain (C6), a double-site lipidation strategy can dramatically enhance antimicrobial potency and stability.[10]

Section 4: Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments, detailed methodologies for key assays are provided below.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial efficacy of a peptide.

  • Bacterial Preparation: Bacteria are grown on Mueller-Hinton Agar (MHA) for 20 hours and then diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 1 × 10⁷ CFU/mL.[11]

  • Peptide Dilution: The peptide is serially diluted in a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 128 mg/L).[11]

  • Incubation: 50 µL of the bacterial suspension is added to each well containing the peptide solution. The plate is incubated at 37°C for 20 hours.[11]

  • Measurement: The absorbance at 630 nm is measured using a microplate reader. The MIC is defined as the lowest concentration of the peptide that inhibits bacterial growth by at least 80% compared to the control.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is often used to measure cytotoxicity.

  • Cell Seeding: Cells (e.g., HEK 293) are seeded in a 96-well plate at a density of 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[12]

  • Peptide Treatment: The culture medium is replaced with medium containing various concentrations of the peptide and incubated for a specified period (e.g., 2 hours) at 37°C.[12]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[12]

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)

The CLP model is a widely used animal model to mimic human polymicrobial sepsis.

  • Animal Model: Mice (e.g., BALB/c) are anesthetized.

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured (e.g., with a 21-gauge needle) to induce sepsis. The cecum is returned to the peritoneal cavity, and the incision is closed.

  • Peptide Administration: The modified peptide, control peptide, or vehicle is administered at a specified time point post-surgery (e.g., 1 hour) via a specific route (e.g., intraperitoneal injection).[11]

  • Monitoring: The animals are monitored for survival over a set period (e.g., 7 days).[5] Other parameters such as bacterial load in peritoneal fluid can also be assessed at earlier time points.[11]

Conclusion

The data presented in this guide underscores the critical importance of peptide modification to bridge the gap between promising in vitro results and successful in vivo therapeutic outcomes. Strategies such as stapling, the development of activatable cell-penetrating peptides, and lipidation have demonstrated their potential to enhance stability, improve biodistribution, reduce toxicity, and ultimately increase the in vivo efficacy of therapeutic peptides. While in vitro assays are indispensable for initial screening and mechanistic studies, they cannot fully replicate the complex biological environment of a living organism.[13][14] Therefore, a comprehensive evaluation using relevant in vivo models is essential for the successful development of novel peptide-based therapeutics. The experimental protocols and comparative data provided herein aim to equip researchers with the necessary information to design and interpret their own studies, ultimately accelerating the translation of modified peptides from the lab to the clinic.

References

Safety Operating Guide

Proper Disposal of Boc-D-Tyr-OMe: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Boc-D-Tyr-OMe (N-tert-Butoxycarbonyl-D-tyrosine methyl ester), a common reagent in peptide synthesis. Adherence to these procedures is crucial for researchers, scientists, and drug development professionals to maintain a safe research environment and meet regulatory standards.

Key Safety and Handling Information

Before initiating any disposal procedures, it is essential to be aware of the chemical properties and potential hazards associated with this compound. This information will inform the risk assessment and the selection of appropriate safety measures.

Quantitative Data Summary

PropertyValueSource
CAS Number 76757-90-9
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol
Appearance White to off-white powder[1]
Melting Point 100-104 °C
Storage Class 11 (Combustible Solids)
Water Hazard Class (WGK) 3 (Highly hazardous to water)

Hazard Identification and Personal Protective Equipment (PPE)

While some reports suggest that the L-isomer of this compound may not meet GHS hazard criteria, it is prudent to handle this compound with care.[2] One report for the L-isomer indicates potential for skin, eye, and respiratory irritation.[2] It is classified as a combustible solid. Due to its WGK 3 classification, it is considered highly hazardous to water, and release into the environment must be avoided.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved N95 dust respirator should be used.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Place all solid this compound waste, including any contaminated materials such as weighing paper, gloves, and absorbent pads used for spill cleanup, into a designated and clearly labeled waste container.

    • The container must be suitable for solid chemical waste, have a secure lid to prevent the release of dust, and be made of a material compatible with the chemical.

  • Container Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Spill Management:

    • Small Spills: Carefully sweep or scoop the spilled material using appropriate tools (e.g., a spatula or brush) to minimize dust generation. Transfer the material into the designated hazardous waste container.

    • Large Spills: Evacuate the immediate area. If you are trained and equipped to handle the spill, use a shovel to carefully place the material into a suitable waste container, avoiding dust creation. If not, contact your institution's EHS department or emergency response team.

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved hazardous waste management vendor.

    • Ensure all required paperwork is completed accurately for waste transfer.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety practices for handling solid chemical waste and information derived from safety data sheets for Boc-protected amino acids. No experimental protocols for the chemical neutralization of this compound for disposal purposes are readily available or recommended. The standard and safest procedure is disposal via a licensed hazardous waste contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste contaminated with other hazardous materials? A->B C Segregate and label waste container for this compound only B->C No D Segregate and label waste container for mixed hazardous waste B->D Yes E Place solid waste and contaminated materials in the appropriate container C->E D->E F Securely seal and label the container with 'Hazardous Waste' and full chemical name(s) E->F G Store the container in a designated, secure waste accumulation area F->G H Arrange for disposal through an approved hazardous waste contractor G->H I End: Proper Disposal Complete H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Boc-D-Tyr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment

Boc-D-Tyr-OMe is a combustible solid.[1][2] Although specific toxicological data for the D-isomer is limited, the GHS classification for the closely related L-isomer, Boc-L-Tyr-OMe, indicates it may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Therefore, it is crucial to handle this compound with appropriate precautions to minimize exposure.

A risk assessment is the first step before handling any chemical. For this compound, this involves recognizing the potential for skin, eye, and respiratory irritation from the powdered form. Based on this assessment, the following Personal Protective Equipment (PPE) is mandatory.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from airborne powder and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Type N95 (US) or equivalent dust mask.To prevent inhalation of the powdered compound, which may cause respiratory tract irritation.[1][2][5] To be used especially when handling outside of a fume hood.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

Engineering Controls:
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

Procedural Guidance:
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily accessible.

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance is located outside the hood, tare a sealed container, add the powder to the container inside the hood, and then re-seal it before moving it to the balance for weighing.

  • Dispensing and Use: When transferring or using the powder, do so carefully to avoid generating dust. Use appropriate tools such as spatulas.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps Prep Don PPE: Lab Coat, Gloves, Goggles, N95 Respirator Weigh Weigh Compound Prep->Weigh Transfer Transfer & Use Weigh->Transfer Spill Manage Spills Immediately Transfer->Spill If spill occurs Waste Dispose of Waste Transfer->Waste Spill->Waste Decon Decontaminate Work Area Waste->Decon RemovePPE Remove PPE Decon->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Safe handling workflow for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Minor Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for chemical waste. Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
Major Spill In the event of a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to ensure environmental safety and regulatory compliance. All waste should be treated as chemical waste and disposed of according to federal, state, and local regulations.

Waste Segregation and Collection:
  • Solid Waste: Collect all unused this compound powder, contaminated gloves, weigh boats, and other disposable materials in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams.

Decontamination and Disposal Protocol:
  • Containerization: Use chemically compatible containers for waste collection. Ensure containers are kept closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store waste containers in a designated, secure area, segregated from incompatible materials, while awaiting pickup.

  • Final Disposal: Arrange for the disposal of the chemical waste through your institution's EHS-approved waste management vendor.[6][7]

A potential chemical neutralization method involves the acid-catalyzed hydrolysis of the Boc protecting group.[1][8] This process, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleaves the Boc group, resulting in the free amino acid, carbon dioxide, and isobutylene.[8][9] However, this deprotection reaction should only be considered as a disposal method if it is part of an established and approved laboratory procedure for waste neutralization and all byproducts are also disposed of correctly. It is not a substitute for proper hazardous waste disposal through certified channels.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.